N-ISO-PROPYL-D7-ACRYLAMIDE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1219803-32-3 |
|---|---|
Molecular Formula |
C6H4D7NO |
Molecular Weight |
120.2007724 |
Synonyms |
N-ISO-PROPYL-D7-ACRYLAMIDE |
Origin of Product |
United States |
Foundational & Exploratory
"N-ISO-PROPYL-D7-ACRYLAMIDE" chemical properties
An In-Depth Technical Guide to N-ISO-PROPYL-D7-ACRYLAMIDE: Properties, Synthesis, and Advanced Applications
Introduction
This compound is the deuterated isotopologue of N-isopropylacrylamide (NIPAM), a monomer renowned for forming the thermoresponsive polymer, poly(N-isopropylacrylamide) (PNIPAM). In this specialized variant, the seven hydrogen atoms of the isopropyl group are substituted with deuterium, a stable, heavy isotope of hydrogen.[1] This isotopic labeling is not a trivial alteration; it is a deliberate modification that endows the molecule with unique physical properties, making it an indispensable tool for advanced research in materials science, polymer chemistry, and biochemistry.[1][2]
The primary utility of this compound lies in its role as a monomer for synthesizing deuterated PNIPAM (d-PNIPAM). The presence of deuterium provides a distinct "contrast" for sophisticated analytical techniques, particularly Small-Angle Neutron Scattering (SANS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3] This allows researchers to probe the intricate dynamics of polymer chains, their hydration shells, and their phase transition behaviors with a precision unattainable with their non-deuterated counterparts.[1] This guide provides a comprehensive overview of the core chemical properties, synthesis, and key applications of this compound, designed for professionals in research and development.
Part 1: Core Physicochemical Properties
The fundamental identity and behavior of this compound are defined by its physicochemical properties. The substitution of protium with deuterium results in a higher molecular weight and subtle changes in bond energies, which can influence the macroscopic behavior of the resulting polymers.
| Property | Value | Reference |
| Chemical Name | N-(Isopropyl-d7)acrylamide | [1] |
| IUPAC Name | N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)prop-2-enamide | [4] |
| Synonyms | N-Isopropylacrylamide-d7 | [1][4] |
| CAS Number | 1219803-32-3 | [1][4] |
| Molecular Formula | C₆H₄D₇NO | [1] |
| Molecular Weight | 120.20 g/mol | [1][4] |
| Isotopic Purity | Typically ≥98-99 atom % D | [1] |
| Physical Form | White to light yellow crystalline solid | [1][5] |
| Storage Conditions | Refrigerate (2-8°C), keep tightly sealed in a dry environment | [1][5] |
For context, the non-deuterated N-isopropylacrylamide (CAS: 2210-25-5) has a molecular weight of 113.16 g/mol and a melting point in the range of 60-63°C.[5][6] The most significant consequence of deuterating the isopropyl group is its effect on the thermoresponsive properties of the polymer it forms. Deuteration of the isopropyl group leads to a significant shift of the polymer's Lower Critical Solution Temperature (LCST) to higher temperatures compared to the standard ~32°C for protonated PNIPAM in water.[3][7] This is attributed to the stronger C-D bond compared to the C-H bond, which alters the subtle hydrophobic and hydrophilic interactions governing the polymer's phase transition.[3][8]
Part 2: The Significance of Isotopic Labeling: A Deeper Analysis
The decision to use this compound is driven by the unique analytical windows opened by isotopic substitution. This is not merely a tracer experiment; it is a method to fundamentally interrogate molecular and intermolecular interactions.
Expertise & Causality: Why Deuterate?
The core reason for using this deuterated monomer is to manipulate the neutron scattering length density (SLD) . Neutrons interact with atomic nuclei differently depending on the isotope. Hydrogen (¹H) and deuterium (²H or D) have vastly different SLDs. This disparity is the cornerstone of the contrast variation technique in Small-Angle Neutron Scattering (SANS).[3][9] By synthesizing a polymer with deuterated components and dissolving it in mixtures of normal water (H₂O) and heavy water (D₂O), researchers can selectively make certain parts of the system "invisible" to neutrons.[10] This allows for the precise characterization of:
-
Polymer Chain Conformation: Isolating the scattering from a single deuterated polymer chain in a matrix of protonated chains.
-
Hydration Shells: Matching the scattering of the solvent to that of the polymer, making the polymer itself "disappear" and allowing direct observation of the associated water and solvent molecules.
-
Inter-particle Interactions: Studying the structure of complex hydrogel networks by selectively highlighting crosslinks or specific domains.[3]
Furthermore, the stability of the C-D bond makes this compound an excellent tool for stable isotope labeling (SIL) in mass spectrometry and NMR.[2] Unlike radioactive labels, it is safe to handle and does not decay, providing a permanent, quantifiable marker for tracing metabolic pathways or for use as an internal standard in complex biological matrices.[11]
Caption: SANS contrast variation using deuterated polymers.
Part 3: Synthesis and Polymerization Workflow
While the synthesis of the deuterated monomer itself is a specialized process, its polymerization into d-PNIPAM follows well-established free-radical polymerization protocols.[12] The protocol below describes a common laboratory-scale synthesis of a d-PNIPAM hydrogel, designed as a self-validating system with integrated purification and characterization steps.
Experimental Protocol: Surfactant-Free Emulsion Polymerization of d-PNIPAM
This method yields cross-linked d-PNIPAM microgels and is a trusted, reproducible technique.[13]
1. Reagent Preparation:
- De-gas deionized water by bubbling with nitrogen (N₂) for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
- Prepare aqueous solutions of the initiator (e.g., 2,2'-Azobis(2-amidinopropane) dihydrochloride) and cross-linker (e.g., N,N'-Methylenebisacrylamide).
2. Reaction Setup:
- Add this compound monomer and the cross-linker solution to a three-neck round-bottom flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer.
- Dissolve the components in the de-gassed deionized water.
- Place the flask in an oil bath pre-heated to 70°C and purge the system with N₂ for 20 minutes while stirring.
3. Initiation:
- Inject the aqueous initiator solution into the flask to start the polymerization.
- A slight opalescence will appear as the polymer chains grow and precipitate, forming microgel particles.
4. Polymerization:
- Allow the reaction to proceed under a nitrogen atmosphere with continuous stirring for 4-6 hours at 70°C.
5. Purification (Trustworthiness Step):
- Cool the reaction mixture to room temperature.
- Purify the resulting microgel suspension to remove unreacted monomer, initiator, and other impurities. This is critical for biocompatibility and reliable physical property measurements.
- Method: Dialyze the suspension against deionized water for several days, changing the water frequently. Alternatively, use centrifugation/re-suspension cycles, taking advantage of the polymer's collapse at higher temperatures (e.g., 40-50°C) to facilitate pelleting.
6. Characterization and Validation:
- Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter of the microgels as a function of temperature to confirm the LCST and thermoresponsive behavior.
- NMR Spectroscopy: Confirm the incorporation of the deuterated monomer into the polymer backbone.
- Lyophilization: Freeze-dry the purified suspension to obtain the d-PNIPAM as a solid powder for gravimetric analysis or long-term storage.
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reagents [label="1. Reagent Prep\n(Monomer, Cross-linker,\nInitiator, De-gassed H2O)"];
setup [label="2. Reaction Setup\n(Combine in Flask,\nHeat to 70°C, Purge N2)"];
initiation [label="3. Initiation\n(Inject Initiator)"];
polymerization [label="4. Polymerization\n(4-6 hours @ 70°C)"];
node [fillcolor="#EA4335", fontcolor="#FFFFFF"];
purification [label="5. Purification\n(Dialysis or Centrifugation)"];
node [fillcolor="#34A853", fontcolor="#FFFFFF"];
characterization [label="6. Characterization\n(DLS, NMR)"];
product [label="Purified d-PNIPAM\nMicrogel Suspension"];
reagents -> setup -> initiation -> polymerization -> purification -> characterization -> product;
}
Caption: Workflow for the synthesis of d-PNIPAM microgels.
Part 4: Advanced Applications & Methodologies
The true value of this compound is realized in its application to solve complex research questions.
Application 1: Quantitative Proteomics via Isotopic Labeling
Acrylamide and its derivatives are known to alkylate the thiol group of cysteine residues in proteins. This reaction can be exploited for quantitative proteomics.[14] By using a 1:1 mixture of "light" (non-deuterated) and "heavy" (deuterated) acrylamide reagents, two protein samples (e.g., control vs. drug-treated) can be differentially labeled.
Methodology: Differential Cysteine Alkylation for LC-MS/MS
-
Protein Extraction: Extract total protein from control and experimental cell or tissue samples under denaturing conditions.
-
Reduction: Reduce all disulfide bonds using a reducing agent like Dithiothreitol (DTT) to expose cysteine thiols.
-
Differential Labeling:
-
Alkylate the control protein sample with standard N-isopropylacrylamide.
-
Alkylate the experimental protein sample with this compound.
-
Quench the reaction to stop alkylation.
-
-
Sample Combination: Combine the two labeled protein samples in a 1:1 ratio.
-
Proteolytic Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Cysteine-containing peptides from the control sample will appear as a single peak in the mass spectrum. The corresponding peptides from the experimental sample will appear as a peak shifted by +7 Da (due to the seven deuterium atoms). The ratio of the intensities of these paired peaks provides a precise relative quantification of the protein's abundance between the two samples.[15]
Caption: Differential labeling strategy for proteomics.
Conclusion
This compound is a powerful, specialized monomer that transcends its role as a simple building block. Its strategic isotopic labeling provides an unparalleled ability to probe the structure and dynamics of polymers and biopolymers. For researchers in drug development, materials science, and the life sciences, it offers a non-invasive, high-precision tool for elucidating molecular mechanisms, quantifying changes in complex biological systems, and designing the next generation of "smart" materials for applications ranging from drug delivery to tissue engineering.[16][17][18]
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An In-depth Technical Guide to Isotopic Purity and Analysis of N-ISO-PROPYL-D7-ACRYLAMIDE
Introduction: The Critical Role of Isotopic Purity in Advanced Research
In the realms of pharmaceutical development, materials science, and advanced analytical studies, the use of isotopically labeled compounds is indispensable. N-ISO-PROPYL-D7-ACRYLAMIDE, a deuterated analog of N-Isopropylacrylamide (NIPAM), serves as a pivotal monomer in the synthesis of "smart" polymers and hydrogels that are responsive to temperature stimuli.[1][2][3][] These materials are at the forefront of innovations in drug delivery, tissue engineering, and microfluidics.[1][2][3][5] The substitution of hydrogen with deuterium in the isopropyl group allows researchers to probe molecular behavior, polymer-solvent interactions, and network formation with enhanced precision using techniques like neutron scattering and deuterium NMR.[6]
However, the utility of this compound is fundamentally dependent on its isotopic purity. The presence of residual, non-deuterated isotopologues can significantly impact experimental outcomes and the physicochemical properties of the resulting polymers.[7] Therefore, a robust analytical framework for the precise determination of isotopic purity is not merely a quality control measure but a cornerstone of scientific validity. This guide provides an in-depth exploration of the synthesis considerations and the state-of-the-art analytical methodologies for ensuring the isotopic integrity of this compound.
Synthesis and Isotopic Integrity: A Proactive Approach to Purity
The synthesis of this compound typically involves the use of deuterated precursors. A common synthetic route is the reaction of acryloyl chloride with deuterated isopropylamine (isopropylamine-d7). The isotopic enrichment of the final product is directly influenced by the isotopic purity of the starting materials. It is crucial to source high-purity deuterated reagents to minimize the presence of partially deuterated or non-deuterated species from the outset.
Even with high-purity starting materials, side reactions and isotopic scrambling can compromise the final isotopic enrichment. Therefore, the purification of the final product is a critical step. Techniques such as recrystallization and column chromatography are employed to remove chemical impurities. However, these methods are generally ineffective at separating isotopologues. This underscores the importance of rigorous analytical characterization to quantify the isotopic purity of the final product.
Core Analytical Techniques for Isotopic Purity Determination
A multi-technique approach is essential for the comprehensive characterization of this compound, ensuring both chemical and isotopic purity.[7][8] The primary analytical methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Gold Standard for Isotopic Enrichment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and is considered a benchmark for validating hydrogen-to-deuterium substitution.[7][9] For this compound, both ¹H (proton) and ²H (deuterium) NMR are invaluable.
-
¹H NMR for Quantifying Residual Protons: In a highly deuterated sample, the signals from residual protons are significantly reduced. By comparing the integral of these residual proton signals to that of a known internal standard, the overall isotopic enrichment can be determined with high accuracy.[10]
-
²H NMR for Direct Deuterium Measurement: ²H NMR provides a direct measurement of the deuterium atoms in the molecule, offering complementary information to ¹H NMR. A combined ¹H and ²H NMR approach can yield a more accurate determination of isotopic abundance than either technique alone.[11]
Key Considerations for Accurate qNMR Analysis:
-
Internal Standard Selection: A suitable internal standard must be of high purity (≥99%), chemically stable, soluble in the chosen deuterated solvent, and have signals that do not overlap with the analyte peaks.[12]
-
Relaxation Times (T1): Accurate quantification requires that all nuclei have fully relaxed between successive pulses. This is achieved by setting the relaxation delay to at least five times the longest T1 relaxation time of both the analyte and the internal standard.
-
Signal-to-Noise Ratio (S/N): A high S/N is crucial for precise and reproducible integration of NMR signals.[12] This can be improved by increasing the number of scans.
Experimental Protocol: qNMR for Isotopic Purity of this compound
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., maleic anhydride) into a clean, dry vial.
-
Dissolve the mixture in a known volume of a high-purity deuterated solvent (e.g., Chloroform-d or DMSO-d6).
-
Transfer the solution to a high-precision NMR tube.
-
-
¹H NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Set the relaxation delay (d1) to at least 30 seconds to ensure full relaxation of all protons.
-
Acquire a sufficient number of scans (e.g., 16 or more) to achieve a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.
-
Phase and baseline correct the spectrum carefully.
-
Integrate the signals corresponding to the residual protons on the isopropyl group of this compound and the known protons of the internal standard.
-
Calculate the isotopic purity using the following formula[13]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * 100
Where:
-
I = integral value
-
N = number of protons giving rise to the signal
-
M = molar mass
-
m = mass
-
"analyte" refers to the residual protons of this compound
-
"std" refers to the internal standard
-
Mass Spectrometry (MS): Confirming Isotopic Distribution
High-resolution mass spectrometry (HRMS) is a complementary technique to NMR for determining isotopic enrichment and confirming the distribution of isotopologues.[8][10] It provides information on the molecular weight and the relative abundance of molecules with different numbers of deuterium atoms.
Isotope Dilution Mass Spectrometry (IDMS): A High-Accuracy Approach
IDMS is a powerful technique for accurate quantification that involves the use of an isotopically labeled internal standard.[14][15][16][17] In the context of analyzing this compound, a known amount of a non-deuterated or differently labeled standard would be added to the sample. By measuring the ratio of the analyte to the standard, a highly accurate quantification can be achieved.
Experimental Protocol: LC-HRMS for Isotopic Distribution of this compound
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
-
LC-HRMS Data Acquisition:
-
Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument).
-
Use a suitable chromatographic column to separate the analyte from any potential impurities.
-
Acquire full-scan mass spectra in positive ion mode.
-
-
Data Processing and Analysis:
-
Extract the ion chromatograms for the different isotopologues of this compound (e.g., d7, d6, d5, etc.).
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue to determine the isotopic distribution.
-
Data Presentation and Visualization
For clarity and ease of comparison, quantitative data should be summarized in a structured table.
Table 1: Example Isotopic Purity Data for this compound
| Analytical Technique | Parameter Measured | Result |
| ¹H qNMR | Isotopic Enrichment (D at isopropyl) | 99.5 atom % D |
| LC-HRMS | d7 Isotopologue Abundance | 96.8% |
| LC-HRMS | d6 Isotopologue Abundance | 3.1% |
| LC-HRMS | d5 Isotopologue Abundance | 0.1% |
Visualizing the Analytical Workflow
A diagram of the experimental workflow can provide a clear overview of the analytical process.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
For applications in drug development and other regulated industries, the analytical methods used to determine isotopic purity must be validated.[18][19][20] Method validation ensures that the analytical procedure is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion: A Commitment to Scientific Integrity
The determination of isotopic purity for this compound is a multifaceted process that requires a combination of robust synthetic strategies and advanced analytical techniques. A thorough understanding and implementation of qNMR and HRMS methodologies, coupled with rigorous method validation, are essential for ensuring the quality and reliability of this critical research material. By adhering to the principles of scientific integrity and best practices in analytical chemistry, researchers can have full confidence in their experimental data and the performance of the resulting deuterated polymers.
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Water dynamics in solutions of linear poly (N-isopropyl acrylamide) studied by 2H NMR field-cycling relaxometry. (2024, March 21). Frontiers. Retrieved from [Link]
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HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. (n.d.). iupac. Retrieved from [Link]
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Development of isotope dilution-liquid chromatography/tandem mass spectrometry as a candidate reference method for the determination of acrylamide in... (2025, August 9). ResearchGate. Retrieved from [Link]
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A Researcher's Guide to N-iso-propyl-d7-acrylamide vs. N-isopropylacrylamide: Core Differences and Advanced Applications
Introduction: The Significance of N-isopropylacrylamide and its Deuterated Analogue
In the realm of "smart" materials, N-isopropylacrylamide (NIPAM) stands as a cornerstone monomer. Its polymer, poly(N-isopropylacrylamide) or PNIPAM, is renowned for its thermoresponsive behavior in aqueous solutions.[1][2] Below a certain temperature, known as the Lower Critical Solution Temperature (LCST)—typically around 32°C—PNIPAM is soluble in water.[3][4] Above this temperature, it undergoes a reversible phase transition, becoming insoluble and expelling water.[3][5] This unique property has made PNIPAM and its hydrogels the subject of intense research for a multitude of biomedical applications, including drug delivery, tissue engineering, and smart coatings.[6][7]
To unlock a deeper, more precise understanding of PNIPAM's molecular behavior, researchers turn to a powerful tool: isotopic labeling. This guide focuses on N-iso-propyl-d7-acrylamide (d7-NIPAM), a deuterated form of the NIPAM monomer. In d7-NIPAM, the seven hydrogen atoms on the isopropyl group are replaced with deuterium, a stable, heavy isotope of hydrogen.[8] This seemingly subtle substitution provides profound advantages in analytical characterization, enabling investigations into polymer dynamics, structure, and hydration that are often impossible with the standard, protonated monomer alone.[9][10]
This technical guide will provide a comprehensive comparison between NIPAM and d7-NIPAM, moving beyond basic properties to explain the fundamental causality behind their differences and how these can be leveraged in advanced research applications.
Core Physicochemical and Isotopic Distinctions
The primary difference between NIPAM and d7-NIPAM lies in the isotopic composition of the isopropyl group. This fundamental change gives rise to several key differences in their physical and chemical properties.
Molecular Structure and Isotopic Labeling
Deuterium (²H) possesses a neutron in its nucleus in addition to a proton, whereas protium (¹H), the most common hydrogen isotope, has only a proton. This doubles the mass of the isotope. In d7-NIPAM, all seven hydrogens of the isopropyl moiety are substituted with deuterium.
Caption: Chemical structures of NIPAM and d7-NIPAM.
Comparative Physicochemical Properties
The mass difference introduced by deuteration directly impacts several macroscopic properties. While some changes are subtle, they are critical for accurate experimental calculations.
| Property | N-isopropylacrylamide (NIPAM) | This compound (d7-NIPAM) | Reference(s) |
| Molecular Formula | C₆H₁₁NO | C₆H₄D₇NO | [8][11] |
| Molecular Weight | 113.16 g/mol | 120.20 g/mol | [8][11] |
| Melting Point | 60-63 °C | Not consistently reported, but expected to be similar | [12][13] |
| Appearance | White to yellowish crystalline solid/flakes | Solid monomer | [4][8][11] |
| Solubility (Water) | Slightly soluble / Soluble | Similar to NIPAM | [4][12] |
The Analytical Advantage: How Deuteration Transforms Characterization
The true power of d7-NIPAM lies not in its bulk properties, but in how its isotopic signature profoundly alters its interaction with various analytical techniques. This allows researchers to probe molecular-level phenomena with enhanced precision.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a prime example of where d7-NIPAM offers a distinct advantage.
-
¹H NMR: In a standard proton NMR spectrum of PNIPAM, the signals from the isopropyl group's methyl and methine protons are prominent.[14] In a polymer made from d7-NIPAM, these signals are completely absent.[10] This "disappearance" is invaluable for simplifying complex spectra, allowing researchers to focus on other parts of a polymer, such as the backbone or specific functional end-groups, without overlapping signals.
-
²H NMR (Deuterium NMR): Conversely, d7-NIPAM provides a strong signal in ²H NMR, a technique to which NIPAM is "silent." This allows for the direct and exclusive study of the isopropyl group's mobility and local environment, which is critical for understanding the mechanics of the thermoresponsive phase transition.[10]
Vibrational Spectroscopy (IR & Raman)
The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. This results in a noticeable shift of C-D vibrational peaks to lower wavenumbers in Infrared (IR) and Raman spectra compared to their C-H counterparts. This isotopic shift serves as a specific label, enabling the study of the isopropyl group's involvement in hydrogen bonding and hydration changes during the LCST transition.
Small-Angle Neutron Scattering (SANS)
Perhaps the most significant application of d7-NIPAM is in Small-Angle Neutron Scattering (SANS).[15][16] SANS is a powerful technique for analyzing the structure of materials, like hydrogels, on the nanometer scale.[17][18] The technique relies on the concept of "scattering length density" (SLD), which is a measure of how strongly a material scatters neutrons.
Crucially, hydrogen (¹H) and deuterium (²H) have vastly different neutron scattering lengths (-3.74 fm and +6.67 fm, respectively).[19][20] This difference creates a powerful tool called contrast variation .[21]
-
The Principle of Contrast Matching: By using a solvent that is a mixture of normal water (H₂O) and heavy water (D₂O), researchers can precisely tune the solvent's SLD.[22] It's possible to create a solvent mixture whose SLD exactly matches that of a deuterated component (like d7-PNIPAM) or a protonated component. When the SLDs match, that component becomes effectively "invisible" to the neutrons.[21][23]
-
Application in Hydrogels: A researcher can synthesize a hydrogel with a d7-PNIPAM network and swell it in a specific H₂O/D₂O mixture that matches the SLD of the polymer. In this "contrast-matched" state, the SANS experiment will only detect the scattering from the water molecules within the gel, providing unprecedented detail about water's distribution and behavior during the phase transition. Conversely, by swelling a standard PNIPAM hydrogel in pure D₂O, the contrast between the polymer and the solvent is maximized, providing clear information on the polymer network's structure.[21][24]
Caption: Workflow for a SANS contrast variation experiment.
The Kinetic Isotope Effect (KIE)
The C-D bond is stronger than the C-H bond. Consequently, reactions that involve the breaking of this bond can be slower for the deuterated compound. This phenomenon is known as the Kinetic Isotope Effect (KIE).[25] While the free-radical polymerization of acrylamides primarily involves the vinyl group, subtle KIEs can still influence polymerization kinetics. More significantly, the KIE can affect the rate of thermal or oxidative degradation, potentially making deuterated polymers more stable.[9][26] In mechanistic studies, observing a KIE can provide definitive evidence that a C-H (or C-D) bond is broken in the rate-determining step of a reaction.
Recent studies have shown that deuteration of the isopropyl group can significantly shift the transition temperature of PNIPAM to higher temperatures, while deuteration of the vinyl group has a minimal effect.[24] This highlights the critical role of the isopropyl group's hydration and C-H bond interactions in driving the phase transition.
Experimental Protocols and Applications
The true value of d7-NIPAM is realized in its application. Below are outlines of experimental protocols where the distinction from NIPAM is not just beneficial, but essential.
Protocol: Probing Hydrogel Nanostructure with SANS
Objective: To determine the spatial arrangement of polymer chains and water within a PNIPAM hydrogel below and above its LCST.
Methodology:
-
Synthesis: Synthesize two batches of PNIPAM hydrogels via free-radical polymerization: one using standard NIPAM and another using d7-NIPAM.[27][28] Ensure identical cross-linker concentrations.
-
Sample Preparation:
-
Sample A (Polymer Visualization): Swell the standard PNIPAM hydrogel to equilibrium in 100% D₂O. This maximizes the scattering contrast between the polymer and the solvent.
-
Sample B (Solvent Visualization): Swell the d7-PNIPAM hydrogel in a calculated mixture of H₂O and D₂O that matches the scattering length density of d7-PNIPAM.[22]
-
-
SANS Measurement:
-
Place each sample in a quartz cuvette within the SANS instrument's sample holder.
-
Perform SANS measurements at a temperature below the LCST (e.g., 25°C) and a temperature above the LCST (e.g., 40°C).
-
Collect scattering data over a relevant q-range (the scattering vector, related to the length scale being probed).
-
-
Data Analysis:
-
For Sample A, model the scattering data to extract structural parameters of the polymer network, such as the correlation length (a measure of the mesh size).
-
For Sample B, the scattering data will primarily reflect the structure of the water within the hydrogel, revealing how water is organized and expelled during the phase transition.
-
Compare the structural changes observed in both samples across the temperature transition.
-
Causality: Using d7-NIPAM is the only way to make the polymer network "invisible" to neutrons, thereby isolating the scattering signal from the solvent inside the gel. This separation of signals is crucial for building a complete picture of the hydrogel's nanostructure.[21][29]
Protocol: Investigating Polymer-Surfactant Interactions with ¹H NMR
Objective: To determine which part of the PNIPAM monomer unit interacts with a surfactant molecule in an aqueous solution.
Methodology:
-
Synthesis: Synthesize a low molecular weight, soluble d7-PNIPAM polymer.
-
Sample Preparation: Prepare a series of NMR samples in D₂O containing:
-
The d7-PNIPAM polymer alone.
-
The surfactant (e.g., Sodium Dodecyl Sulfate, SDS) alone.
-
The d7-PNIPAM polymer and SDS at various concentrations.
-
-
¹H NMR Measurement:
-
Acquire ¹H NMR spectra for all samples.
-
Observe the chemical shifts of the protons on the polymer backbone and the surfactant molecules.
-
-
Data Analysis:
-
In the mixed samples, any changes (shifts) in the proton signals of the surfactant indicate a change in their chemical environment, suggesting an interaction with the polymer.
-
Because the isopropyl group signals are absent from the d7-PNIPAM spectrum, there is no risk of them overlapping with the surfactant's alkyl chain signals. This allows for an unambiguous assignment of which surfactant protons are interacting with the polymer.
-
Causality: Selective deuteration of the isopropyl group removes its signals from the ¹H NMR spectrum, simplifying the analysis and preventing spectral overlap.[10] This allows for a clear and direct observation of interactions between the remaining protons (on the polymer backbone) and the surfactant molecules.
Conclusion and Future Outlook
The distinction between N-isopropylacrylamide and its deuterated analogue, this compound, is a clear demonstration of the power of isotopic labeling in modern materials science. While their bulk chemical properties are nearly identical, their divergent behavior in advanced analytical techniques opens doors to a more profound understanding of polymer physics. For researchers in drug development and materials science, d7-NIPAM is not merely a substitute for NIPAM, but a specialized tool that enables precision experiments to dissect complex molecular interactions, particularly in hydrogel systems.[9][30] The insights gained from using d7-NIPAM—from visualizing water expulsion in a hydrogel via SANS to pinpointing interaction sites with NMR—are critical for the rational design of next-generation smart materials with tailored properties for targeted applications.
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A Technical Guide to the Solubility of N-ISO-PROPYL-D7-ACRYLAMIDE for Researchers and Drug Development Professionals
Foreword: Navigating the Data Landscape for Deuterated Compounds
In the realm of advanced materials and pharmaceutical development, isotopically labeled compounds such as N-ISO-PROPYL-D7-ACRYLAMIDE (d7-NIPAM) are invaluable tools.[1] Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can significantly alter a molecule's metabolic profile and enhance its properties for applications like drug delivery and advanced polymer synthesis.[2][3] However, the very specificity that makes these molecules useful often means that comprehensive physicochemical data, such as solubility profiles, is not widely published.
This guide directly addresses this challenge. While extensive, peer-reviewed solubility data for d7-NIPAM is scarce, the principles governing solubility are universal. Therefore, this document provides a dual-pathway approach for the modern researcher:
-
A Foundational Understanding: We will leverage the well-documented solubility of the non-deuterated analog, N-isopropylacrylamide (NIPAM), to establish a predictive baseline.
-
An Empirical Framework: We will provide a robust, self-validating experimental protocol for you to precisely determine the solubility of d7-NIPAM in your specific solvent systems.
This guide is structured to empower you with both the theoretical knowledge and the practical methodology required to confidently work with d7-NIPAM.
Section 1: The Molecule in Focus: N-isopropylacrylamide and its Deuterated Analog
N-isopropylacrylamide (NIPAM) is a temperature-responsive monomer critical for synthesizing smart polymers, most notably poly(N-isopropylacrylamide) or PNIPAM.[4][5] Aqueous solutions of PNIPAM exhibit a sharp, reversible phase transition at a Lower Critical Solution Temperature (LCST) of approximately 32°C, a property that is highly valuable in biomedical applications like tissue engineering and controlled drug release.[6][7]
This compound is a specialized version where the seven hydrogen atoms on the isopropyl group are replaced with deuterium.[1] This labeling is crucial for:
-
Mechanistic Studies: Investigating polymer dynamics and solvent interactions using techniques like neutron scattering and NMR spectroscopy.[2]
-
Pharmacokinetic Tuning: Altering the metabolic stability of NIPAM-containing drugs or delivery systems by leveraging the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic degradation.[3][8]
The molecular structure dictates solubility. NIPAM is an amphiphilic molecule, possessing both a hydrophilic amide group capable of hydrogen bonding and a hydrophobic isopropyl group. This duality governs its interactions with various solvents.
Section 2: Theoretical Principles of Solubility
The adage "like dissolves like" is the cornerstone of solubility prediction.[9] A solute's ability to dissolve in a solvent is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
-
Polar Solvents (e.g., Water, Ethanol): These solvents readily dissolve polar solutes. For NIPAM, the amide group can form strong hydrogen bonds with water molecules. However, the hydrophobic isopropyl group disrupts water's hydrogen-bonding network. This tension is responsible for the unique temperature-dependent solubility of its polymer, PNIPAM.[6]
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents dissolve non-polar solutes through weaker van der Waals interactions. The isopropyl group of NIPAM facilitates its solubility in less polar organic solvents.[10]
-
The Isotope Effect: While the electronic properties of d7-NIPAM are nearly identical to NIPAM, the increased mass and shorter, stronger C-D bond can subtly influence intermolecular interactions. Deuteration can lead to slight changes in polarity and molecular volume, which may marginally affect solubility, though this effect is typically small for non-covalent interactions.[11]
Section 3: Known Solubility of N-isopropylacrylamide (NIPAM)
While quantitative data across a wide range of solvents is fragmented, a qualitative and semi-quantitative profile for the non-deuterated NIPAM can be compiled from various sources. This table serves as an excellent starting point for selecting solvents for your d7-NIPAM experiments.
| Solvent Category | Solvent Name | Solubility of NIPAM | Rationale & Citation |
| Polar Protic | Water | Soluble / Slightly Soluble | Forms hydrogen bonds via the amide group. Solubility is temperature-dependent.[4][12] |
| Ethanol | Soluble | Ethanol is a good solvent for both the polar and non-polar parts of the molecule.[13][14] | |
| Methanol | Soluble | Similar to ethanol, effectively solvates the amphiphilic NIPAM molecule.[14] | |
| Polar Aprotic | Tetrahydrofuran (THF) | Soluble | A polar solvent that effectively dissolves NIPAM.[10] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving NIPAM.[15] | |
| Dioxane | Soluble | A polar ether used as a synthesis solvent for PNIPAM, indicating good monomer solubility.[10] | |
| Non-Polar | Toluene | Soluble | A non-polar aromatic solvent used in PNIPAM synthesis.[10] |
| Hexane | Sparingly Soluble / Recrystallization Solvent | NIPAM is often purified by recrystallization from hexane, indicating lower solubility at room temperature.[4][10] | |
| Cyclohexane | Soluble | A non-polar solvent used in PNIPAM synthesis.[10] | |
| Chlorinated | Dichloromethane | Soluble | A solvent of low polarity that can swell PNIPAM gels, suggesting monomer solubility.[16] |
Note: This table is a synthesis of data for NIPAM and should be used as a predictive tool for d7-NIPAM. Empirical verification is essential.
Section 4: A Self-Validating Protocol for Determining d7-NIPAM Solubility
This section provides a robust, step-by-step gravimetric method to accurately determine the solubility of d7-NIPAM. The gravimetric method is a fundamental and reliable technique that determines concentration based on the mass of the solute in a saturated solution.[17][18]
Core Principle
A saturated solution is created by adding an excess of solute to a solvent and allowing it to reach equilibrium. A known volume of the saturated solution is then carefully separated from the undissolved solid, the solvent is evaporated, and the mass of the remaining solute is measured.
Mandatory Safety Precautions
-
Always consult the Safety Data Sheet (SDS) for this compound and all solvents used.[12][19][20][21]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[22]
-
Conduct all operations, especially solvent evaporation, within a certified fume hood to avoid inhalation of vapors.[22]
Experimental Workflow Diagram
Caption: Gravimetric solubility determination workflow.
Step-by-Step Methodology
-
Preparation:
-
Label and pre-weigh several small glass vials (e.g., 4 mL scintillation vials) with their caps. Record these "tare weights" (W_vial).
-
For each solvent to be tested, add a measured volume (e.g., 2 mL) of the solvent into a larger vessel (e.g., a 10 mL screw-cap test tube).
-
-
Creating a Saturated Solution:
-
Add a small, pre-weighed amount of d7-NIPAM to the solvent. Start with an amount you expect to be in excess of the solubility limit.
-
Seal the vessel tightly.
-
Agitate the mixture vigorously using a vortex mixer or place it on an orbital shaker. Maintain a constant temperature (e.g., 25°C) using a temperature-controlled environment.
-
Continue agitation for at least 24 hours to ensure equilibrium is reached.[23] A key indicator of saturation is the persistent presence of undissolved solid material.[17]
-
-
Sample Collection:
-
After equilibration, allow the undissolved solid to settle. For fine suspensions, centrifuge the vessel at a moderate speed (e.g., 3000 rpm for 10 minutes) to pellet the excess solid.
-
Carefully withdraw a precise aliquot of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette. Avoid disturbing the solid pellet.
-
Dispense the supernatant into one of the pre-weighed glass vials and securely cap it.
-
-
Gravimetric Analysis:
-
Weigh the capped vial containing the supernatant. Record this "wet weight" (W_wet).
-
Remove the cap and place the vial in a fume hood or a vacuum oven at a moderate temperature (e.g., 40-50°C) to slowly evaporate the solvent. Ensure the temperature is well below the melting point of NIPAM (60-63°C).[4]
-
Once the solute appears dry, continue drying for several hours (or overnight) to remove all residual solvent.
-
Cool the vial to room temperature in a desiccator and weigh it. Repeat the drying and weighing process until a constant "dry weight" (W_dry) is achieved (e.g., two consecutive readings are within ±0.1 mg).
-
-
Calculation:
-
Mass of Solute (M_solute): M_solute = W_dry - W_vial
-
Solubility: Solubility (mg/mL) = M_solute / Volume of Aliquot (mL)
To ensure trustworthiness, perform each measurement in triplicate to calculate an average and standard deviation.
-
Section 5: Interpreting Results and Advanced Considerations
-
Data Presentation: Organize your results in a clear table, listing each solvent, the measured solubility in mg/mL and mol/L, the temperature of the experiment, and the standard deviation.
-
Alternative Analytical Methods: For higher throughput or lower concentrations, other methods can be employed. These include High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy (if the solute has a chromophore), or methods based on measuring the "cloud point" or dissolution temperature.[24][25]
-
Cononsolvency: Be aware of complex behaviors in mixed solvent systems. For instance, PNIPAM is soluble in both pure water and pure methanol but can precipitate out in certain mixtures of the two, a phenomenon known as cononsolvency.[14][26] This highlights the importance of empirical testing in your specific formulations.
Section 6: Conclusion
While a comprehensive public database for the solubility of this compound remains to be built, a robust scientific approach allows researchers to overcome this data gap. By understanding the foundational principles of solubility, leveraging the known behavior of its non-deuterated analog, and implementing a rigorous experimental protocol, you can generate the precise, reliable data needed to advance your research. The methodologies outlined in this guide provide a self-validating framework to ensure the scientific integrity of your work in drug development, polymer science, and beyond.
References
-
ResearchGate. (n.d.). Solubility test for PNIPAM-b-PANI in different solvents at 20 °C. Retrieved from ResearchGate. [Link]
-
MDPI. (2022). Behavior of PNIPAM Microgels in Different Organic Solvents. Retrieved from MDPI. [Link]
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Wikipedia. (n.d.). Poly(N-isopropylacrylamide). Retrieved from Wikipedia. [Link]
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Morressier. (2018). Cononsolvency of poly(N-isopropylacrylamide) (PNIPAM) and its analogs in water/alcohol mixtures. Retrieved from Morressier. [Link]
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ACS Publications. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Retrieved from ACS Publications. [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from University of Toronto Libraries. [Link]
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ResearchGate. (2021). Effects of Synthesis-Solvent Polarity on the Physicochemical and Rheological Properties of Poly(N-Isopropylacrylamide) (PNIPAm) Hydrogels. Retrieved from ResearchGate. [Link]
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ACS Publications. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Retrieved from ACS Publications. [Link]
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Nature. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from Nature. [Link]
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Akina, Inc. (2015). Poly(n-isopropylacrylamide-co-acrylamide) copolymer (95:5 NIPAM:AM) Safety Data Sheet. Retrieved from Akina, Inc. [Link]
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Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from Pharmapproach. [Link]
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National Center for Biotechnology Information. (n.d.). N-Isopropylacrylamide. Retrieved from PubChem. [Link]
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University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from UC Davis Chem LibreTexts. [Link]
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Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. Retrieved from Technobis. [Link]
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SciSpace. (2022). Synthesis of poly(N-isopropylacrylamide) by distillation precipitation polymerization and quantitative grafting on mesoporous si. Retrieved from SciSpace. [Link]
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SciSpace. (n.d.). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Retrieved from SciSpace. [Link]
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National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from National Journal of Pharmaceutical Sciences. [Link]
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Garcia Garibay Research Group. (n.d.). Cononsolvency of Poly(N-isopropylacrylamide) in Mixed Water-Methanol Solutions. Retrieved from UCLA. [Link]
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Semantic Scholar. (2021). Synthesis of poly(N-isopropylacrylamide) polymer for fabrication of thermo-responsive cotton fabric. Retrieved from Semantic Scholar. [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from Scribd. [Link]
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Polymer Source. (2019). Safety Data Sheet. Retrieved from Polymer Source. [Link]
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Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Retrieved from Chemistry LibreTexts. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and fabrication of a degradable poly(N-isopropyl acrylamide) scaffold for tissue engineering applications. Retrieved from PubMed Central. [Link]
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ResearchGate. (n.d.). Poly( N -isopropylacrylamide): Physicochemical Properties and Biomedical Applications. Retrieved from ResearchGate. [Link]
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National Center for Biotechnology Information. (2021). Chemoselective Benzylic C–H Deuteration Using Deuterium Gas. Retrieved from PubMed Central. [Link]
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MDPI. (2023). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. Retrieved from MDPI. [Link]
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National Center for Biotechnology Information. (2021). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from PubMed Central. [Link]
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SlideShare. (n.d.). N isopropylacrylamide. Retrieved from SlideShare. [Link]
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YouTube. (2022). Synthesis Workshop: Deuterium + Tritium Labeling with Sara Kopf and Florian Bourriquen (Episode 94). Retrieved from YouTube. [Link]
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Deuterated Architectures: A Technical Guide to N-Isopropyl-d7-acrylamide
Topic: N-ISO-PROPYL-D7-ACRYLAMIDE Content Type: Technical Guide / Whitepaper Audience: Polymer Physicists, Neutron Scattering Scientists, and Synthetic Chemists.
Executive Summary
N-Isopropyl-d7-acrylamide (NIPAM-d7) is the isotopically labeled analog of N-isopropylacrylamide, the foundational monomer for thermoresponsive polymers.[] By selectively deuterating the isopropyl group, researchers can manipulate the Scattering Length Density (SLD) of the resulting polymer without significantly altering its phase transition thermodynamics (LCST ~32°C).
This modification is not merely structural; it is a functional necessity for Small Angle Neutron Scattering (SANS) experiments. It allows for "Zero Average Contrast" studies, enabling the observation of single-chain conformations within concentrated solutions—a feat impossible with standard protonated polymers due to strong coherent scattering and incoherent background noise.
Physicochemical Profile & Structure
Structural Definition
Unlike fully deuterated NIPAM (d11), NIPAM-d7 retains protons on the vinyl group and the amide nitrogen. The deuteration is strictly localized to the isopropyl moiety.
-
Chemical Formula:
ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Systematic Name: N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)prop-2-enamide[2]
Comparative Metrics
The following table contrasts the standard monomer with its d7-isotopologue. Note the mass shift due to the neutron-heavy deuterium nuclei.
| Property | NIPAM (Standard) | NIPAM-d7 (Deuterated) |
| Formula | ||
| Molecular Weight | 113.16 g/mol | 120.20 g/mol |
| Melting Point | 60–63 °C | 61–63 °C (Negligible shift) |
| Isotopic Enrichment | Natural Abundance | |
| SLD (Polymer) |
Structural Logic Diagram
The following diagram illustrates the connectivity and the specific site of deuteration.
Synthesis Protocol: The Schotten-Baumann Route
Strategic Rationale
Direct synthesis from acrylonitrile and isopropanol-d7 is possible but often yields lower purity. For high-value deuterated monomers, the Schotten-Baumann reaction (Acryloyl chloride + Isopropyl-d7-amine) is preferred. This pathway minimizes the loss of the expensive deuterated amine precursor and allows for easier purification.
Reagents
-
Precursor A: Acryloyl chloride (Freshly distilled).
-
Precursor B: Isopropyl-d7-amine (The limiting reagent).
-
Scavenger: Triethylamine (TEA) or
. -
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask. Purge with Argon.
-
Solvation: Dissolve Isopropyl-d7-amine (1.0 eq) and TEA (1.1 eq) in anhydrous DCM. Cool the system to 0°C using an ice bath to control the exotherm.
-
Addition: Add Acryloyl chloride (1.05 eq) dropwise over 30 minutes. Critical: Maintain temperature
to prevent polymerization or side reactions. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.
-
Quench & Wash: Filter off the precipitated triethylamine hydrochloride salt. Wash the filtrate with
(to remove unreacted amine), followed by saturated (to remove acrylic acid), and finally brine. -
Purification: Dry organic layer over
. Concentrate via rotary evaporation.[8][9] Recrystallize the crude solid from n-hexane (or a hexane/toluene mix) to achieve white needles.
Self-Validating Quality Control
- -NMR Check: The spectrum must show vinyl protons (5.5–6.3 ppm) but zero signals in the isopropyl region (1.1 ppm and 4.0 ppm), confirming full deuteration.
-
Mass Spec: Confirm the parent ion peak at
.
Application: SANS Contrast Matching
The Physics of Invisibility
The primary utility of NIPAM-d7 is in Contrast Variation experiments. Neutrons scatter differently off Hydrogen (
-
Hydrogen SLD:
(Negative) -
Deuterium SLD:
(Positive)
By synthesizing PNIPAM-d7, researchers create a polymer with a high positive SLD. They can then tune the solvent (a mixture of
Workflow: Zero Average Contrast
In a "Zero Average Contrast" experiment, the goal is to make the bulk polymer "invisible" to see individual chains or specific domains.
Why This Matters
If you study standard PNIPAM in
References
-
ResolveMass Laboratories. Deuterated N-Isopropyl-d7 acrylamide | CAS 1219803-32-3. ResolveMass.[3] [Link]
-
ChemSrc. N-Isopropylacrylamide-d7 Physicochemical Properties. ChemSrc.[4] [Link]
-
NIST Center for Neutron Research. Single-Chain Conformation for Interacting Poly(N-isopropylacrylamide) in Aqueous Solution. NIST. [Link]
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A Researcher's Guide to Small-Angle Neutron Scattering with Deuterated Polymers: Principles, Protocols, and Applications
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of Small-Angle Neutron Scattering (SANS) and its powerful application in the study of deuterated polymers. From fundamental principles to practical experimental protocols and data analysis, this guide is designed to equip you with the knowledge to leverage this advanced characterization technique in your own research.
Part 1: The Power of Seeing with Neutrons: Fundamental Principles of SANS
Introduction to Small-Angle Neutron Scattering (SANS)
Small-Angle Neutron Scattering (SANS) is a non-destructive analytical technique that provides structural information about materials on the nanoscale, typically in the range of 1 to 100 nanometers.[1] By analyzing the elastic scattering of a neutron beam at small angles as it passes through a sample, we can determine the size, shape, and arrangement of its constituent components. This makes SANS an invaluable tool for studying a wide range of soft matter systems, including polymers, biological macromolecules, colloids, and micelles.[2][3]
The Neutron Advantage: Why Use Neutrons Instead of X-rays?
While Small-Angle X-ray Scattering (SAXS) is a complementary technique, SANS offers unique advantages, particularly for studying polymeric and biological systems.[1]
-
Sensitivity to Light Elements: Neutrons interact with the atomic nucleus, and their scattering power does not directly correlate with the atomic number. This means that neutrons are highly sensitive to light elements like hydrogen and its isotope, deuterium.[1]
-
Isotopic Labeling: The significant difference in the neutron scattering length between hydrogen and deuterium allows for isotopic labeling. By selectively replacing hydrogen with deuterium in a polymer chain or a solvent, we can manipulate the scattering contrast to highlight specific components of a complex system.[4]
-
Non-Destructive: The energy of thermal neutrons used in SANS experiments is low, making it a non-destructive technique that is well-suited for studying delicate biological samples and soft materials.[5]
The Key to Contrast: Isotopic Labeling with Deuterium
The power of SANS in polymer science is unlocked through the use of deuterium. The coherent neutron scattering length, a measure of the interaction between a neutron and a nucleus, is markedly different for hydrogen (-3.74 fm) and deuterium (+6.67 fm).[6] This difference forms the basis of contrast variation.
The scattering intensity in a SANS experiment is proportional to the square of the difference in Scattering Length Density (SLD) between the scattering objects (e.g., polymer chains) and the surrounding medium (e.g., solvent).[7] By strategically deuterating either the polymer or the solvent, we can significantly enhance this contrast, making the polymer "visible" to the neutron beam.
Contrast Variation and Contrast Matching
Contrast variation is the technique of systematically changing the SLD of a component in a sample to extract detailed structural information.[4] A powerful application of this is contrast matching , where the SLD of one component is adjusted to be equal to that of another, effectively making it "invisible" to neutrons.[7] For instance, by dissolving a deuterated polymer in a deuterated solvent with the same SLD, the scattering from the polymer is minimized, allowing for the study of other components in the system. Conversely, dissolving a hydrogenous polymer in a deuterated solvent creates high contrast, making the polymer chains stand out.
Part 2: Designing and Executing a SANS Experiment with Deuterated Polymers
The First Step: Preparing Your Deuterated Polymer Sample
Deuteration is the cornerstone of many SANS experiments with polymers. It allows for:
-
Enhanced Signal-to-Noise: Increasing the contrast between the polymer and the solvent leads to a stronger scattering signal.
-
Isolation of Scattering from a Single Component: In a multi-component system, such as a polymer blend or a drug-loaded nanoparticle, deuterating one component allows for its individual structural characterization.
-
Determination of Inter-particle Structure: By matching the SLD of the particles to the solvent, the scattering is dominated by the interactions between the particles.
The synthesis of deuterated polymers can be challenging, as hydrogen atoms cannot be easily exchanged for deuterium post-polymerization.[8] Therefore, deuteration is typically achieved during the synthesis process itself. Common strategies include:
-
Polymerization of Deuterated Monomers: This is the most common approach, where the monomer is first deuterated and then polymerized. Several deuterated monomers are commercially available, though they can be expensive.[8]
-
Hydrogen-Deuterium (H/D) Exchange Reactions: In some cases, H/D exchange can be facilitated using a deuterium source like heavy water (D₂O) under specific catalytic conditions.[9][10]
-
Direct Deuteration using Deuterium Gas: For certain polymerization reactions, deuterium gas can be introduced directly to achieve deuteration.[9]
This protocol provides a general outline for the synthesis of perdeuterated polystyrene.
Materials:
-
Deuterated styrene (d₈-styrene) monomer (inhibitor removed)
-
Anhydrous tetrahydrofuran (THF) as the solvent
-
sec-Butyllithium (s-BuLi) as the initiator
-
Anhydrous methanol for termination
-
High-vacuum line and glassware
Procedure:
-
Purification: Rigorously purify the d₈-styrene monomer and THF solvent to remove any protic impurities that would terminate the living anionic polymerization. This is typically done by distillation over a suitable drying agent under vacuum.
-
Polymerization: In a flame-dried, sealed reactor under an inert atmosphere (e.g., argon), dissolve the purified d₈-styrene in anhydrous THF. Cool the solution to a low temperature (e.g., -78 °C) and add the s-BuLi initiator dropwise. The solution should turn a characteristic orange-red color, indicating the presence of living styryl anions.
-
Propagation: Allow the polymerization to proceed for a set amount of time to achieve the desired molecular weight. The reaction is typically very fast.
-
Termination: Terminate the polymerization by adding a small amount of anhydrous methanol. The color of the solution will disappear.
-
Precipitation and Purification: Precipitate the deuterated polystyrene by pouring the reaction mixture into a large excess of a non-solvent, such as methanol. The polymer will precipitate as a white solid. Filter and wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified deuterated polystyrene under vacuum to a constant weight.
-
Characterization: Characterize the molecular weight and polydispersity of the resulting d-PS using techniques like Size Exclusion Chromatography (SEC).
-
Solvent Selection: Choose a solvent that is a good solvent for your polymer and has a known SLD. Deuterated solvents are often used to maximize contrast.
-
Concentration: The optimal polymer concentration depends on the system and the desired information. For studying single-chain conformation, dilute solutions are used. For investigating inter-chain interactions, semi-dilute or concentrated solutions are necessary.
-
Sample Cells: The polymer solution is typically loaded into quartz or titanium cells with a defined path length (usually 1-5 mm).
The SANS Instrument: A Guided Tour
A typical SANS instrument consists of several key components that guide and select neutrons from the source to the detector.
Caption: A simplified schematic of a SANS instrument.
-
Neutron Source: This can be a nuclear reactor or a spallation source, which produces a broad spectrum of neutrons.
-
Velocity Selector: This device selects a narrow range of neutron wavelengths (and therefore energies) to create a monochromatic beam.
-
Collimator: A series of apertures that guide the neutron beam and reduce its divergence before it reaches the sample.
-
Sample Stage: This holds the sample in the neutron beam. It can often be equipped with environmental controls for temperature, pressure, or shear.
-
Detector: A large area detector that records the position of the scattered neutrons.
Planning Your Experiment: Key Considerations
Before your experiment, it is crucial to calculate the SLD of your polymer and solvent to predict the expected contrast. The SLD (ρ) of a molecule is calculated using the following formula:
ρ = (Σ bᵢ) / Vm
where Σ bᵢ is the sum of the coherent scattering lengths of all atoms in the molecule, and Vm is the molecular volume.
Table 1: Scattering Length Densities (SLDs) of Common Polymers and Solvents
| Material | Chemical Formula | Density (g/cm³) | SLD (10⁻⁶ Å⁻²) |
| Polymers | |||
| Polystyrene (PS) | (C₈H₈)n | 1.05 | 1.41 |
| Deuterated Polystyrene (d-PS) | (C₈D₈)n | 1.13 | 6.47 |
| Poly(methyl methacrylate) (PMMA) | (C₅H₈O₂)n | 1.18 | 1.07 |
| Deuterated PMMA (d-PMMA) | (C₅D₈O₂)n | 1.22 | 6.54 |
| Polyethylene (PE) | (C₂H₄)n | 0.94 | -0.33 |
| Deuterated Polyethylene (d-PE) | (C₂D₄)n | 1.01 | 7.97 |
| Poly(ethylene glycol) (PEG) | (C₂H₄O)n | 1.13 | 0.64 |
| Deuterated PEG (d-PEG) | (C₂D₄O)n | 1.21 | 5.82 |
| Solvents | |||
| Water (H₂O) | H₂O | 1.00 | -0.56 |
| Heavy Water (D₂O) | D₂O | 1.11 | 6.36 |
| Toluene | C₇H₈ | 0.87 | 0.94 |
| Deuterated Toluene | C₇D₈ | 0.94 | 5.66 |
| Tetrahydrofuran (THF) | C₄H₈O | 0.89 | -0.27 |
| Deuterated THF | C₄D₈O | 0.98 | 6.00 |
Note: These values are approximate and can vary slightly with temperature and specific molecular weight.
The choice of concentration is a trade-off. Higher concentrations give better statistics but can introduce inter-particle interactions that complicate the analysis of single-particle form factors. A concentration series is often recommended.
The scattering vector, q, is related to the scattering angle (θ) and the neutron wavelength (λ) by the equation: q = (4π/λ)sin(θ/2). The accessible q-range determines the length scales you can probe. To study large structures, you need to access low q values, which requires a long sample-to-detector distance. For smaller features, a shorter detector distance is used to reach higher q values.
Part 3: From Raw Data to Structural Insights: A Practical Guide to SANS Data Analysis
The Raw Data: What are you looking at?
The output of a SANS experiment is a 2D histogram of neutron counts on the detector. For an isotropic sample (where the scattering is the same in all directions), this pattern will be circular. Anisotropic samples, such as stretched polymers, will produce an elliptical or otherwise asymmetric pattern.
Data Reduction: The Essential Corrections
The raw 2D data must be corrected and reduced to a 1D plot of intensity (I(q)) versus the scattering vector (q). This process involves several steps.
Caption: The SANS data reduction workflow.
-
Background Subtraction: The scattering from the sample cell and any electronic noise is measured separately and subtracted from the sample scattering.
-
Transmission Correction: The transmission of the neutron beam through the sample is measured to correct for absorption and incoherent scattering.
-
Detector Efficiency Correction: The response of each pixel on the detector is normalized using a measurement of a flat, isotropic scatterer like water or plexiglass.
-
Circular Averaging: For isotropic samples, the 2D data is circularly averaged to produce a 1D plot of intensity versus q.
-
Absolute Scaling: The intensity is scaled to absolute units (cm⁻¹) using a standard of known scattering cross-section.
Several software packages are available for SANS data reduction, often provided by the neutron scattering facilities themselves. Two popular options are:
-
NIST IGOR Pro Macros: A suite of macros for the IGOR Pro data analysis software, widely used at the NIST Center for Neutron Research.[11][12]
-
SasView: A free, open-source software package for the analysis of small-angle scattering data, developed by a consortium of scattering facilities.[13][14]
Data Analysis: Modeling Your Scattering Data
Once you have your reduced 1D scattering curve, you can analyze it to extract structural information.
-
Guinier Analysis: At very low q, the scattering intensity from a particle is approximated by the Guinier equation: I(q) ≈ I(0)exp(-q²R_g²/3). A plot of ln(I(q)) vs. q² (a Guinier plot) will be linear in this region, and the slope can be used to determine the radius of gyration (R_g), a measure of the overall size of the particle.[15]
-
Porod Analysis: At high q, the scattering intensity is sensitive to the nature of the interface of the scattering object. A plot of I(q)q⁴ vs. q (a Porod plot) can reveal information about the surface roughness and the Porod exponent can indicate the dimensionality of the object.
To obtain more detailed structural information, the scattering data is fitted to a mathematical model that describes the shape and interactions of the particles in the system.
-
Debye Model: This model describes the scattering from an ideal Gaussian polymer chain and is often used to analyze the conformation of flexible polymers in solution.[13]
-
Core-Shell Models: These models are used to describe the scattering from particles with a distinct core and shell structure, such as polymeric micelles or drug-loaded nanocarriers.
-
Cylinder and Sphere Models: These are used for more well-defined, rigid structures.
For concentrated polymer solutions and blends, the Random Phase Approximation (RPA) is a powerful theoretical framework used to model the scattering and extract thermodynamic information, such as the Flory-Huggins interaction parameter (χ).[3]
Practical Tutorial: Analyzing SANS Data from a Deuterated Polymer Solution using SasView
This tutorial provides a simplified workflow for analyzing SANS data from a dilute solution of a deuterated polymer.
-
Load Data: Open SasView and load your reduced 1D data file.[13]
-
Select a Model: For a flexible polymer in a good solvent, a suitable starting model is the mono_gauss_coil model (Debye model).[13]
-
Initial Parameter Estimation: Use the Guinier analysis tool in SasView to get an initial estimate of the radius of gyration (R_g).
-
Set Model Parameters: In the fitting panel, enter the known parameters, such as the SLD of the polymer and the solvent. Set R_g to the value obtained from the Guinier fit as an initial guess.
-
Perform the Fit: Run the fitting algorithm. SasView will adjust the model parameters to minimize the difference between the model and the experimental data.
-
Evaluate the Fit: Examine the goodness of the fit (the chi-squared value) and the residuals. If the fit is poor, you may need to consider a more complex model or account for polydispersity.
-
Interpret the Results: The fitted parameters, such as R_g, provide quantitative information about the size and conformation of your polymer chains in solution.
Part 4: Applications in Focus: SANS with Deuterated Polymers in Action
Unraveling Polymer Conformation in Solution and in the Bulk
SANS with deuterated polymers has been instrumental in verifying fundamental theories of polymer physics. By labeling a small fraction of chains in a polymer melt, researchers were able to directly measure the single-chain conformation and confirm that polymer chains adopt a random walk (Gaussian) conformation in the bulk.
Characterizing Polymer Blends and Mixtures
By deuterating one of the polymer components in a blend, SANS can be used to study the miscibility and phase behavior of the blend. The scattering data can be analyzed using the RPA to determine the Flory-Huggins interaction parameter, which quantifies the thermodynamic interactions between the two polymers.
Probing the Structure of Polymer-Based Drug Delivery Systems
SANS is a powerful tool for characterizing the structure of polymer-based drug delivery systems, such as micelles, nanoparticles, and vesicles.[2][16][17]
Polymeric micelles are self-assembled structures with a hydrophobic core and a hydrophilic corona, making them ideal carriers for hydrophobic drugs. By selectively deuterating either the core-forming or the corona-forming block of the copolymer, SANS can be used to precisely determine the size of the core and the thickness of the corona. This information is crucial for understanding how the micelle will interact with its environment and release its drug payload.
By using a deuterated drug and a hydrogenous polymer carrier (or vice versa), SANS with contrast variation can be used to determine the location and distribution of the drug within the nanocarrier. This is critical for optimizing drug loading efficiency and release kinetics.
Deuterium labeling can also be used to study the interaction of polymers with model biological membranes (e.g., lipid bilayers). By deuterating the polymer, its adsorption to or insertion into the membrane can be monitored by SANS, providing insights into the mechanisms of drug delivery and biocompatibility.
Part 5: Conclusion and Future Outlook
Small-Angle Neutron Scattering, in combination with deuterium labeling, is an unparalleled technique for elucidating the structure of polymeric materials at the nanoscale. Its ability to selectively highlight specific components in complex systems provides unique insights that are often unattainable with other methods. For researchers in polymer science, materials science, and drug development, mastering SANS opens up a world of possibilities for understanding and designing advanced materials.
Future developments in neutron sources, instrumentation, and data analysis software will continue to enhance the capabilities of SANS, enabling the study of increasingly complex systems and dynamic processes in real-time. The continued development of novel deuteration chemistries will further expand the range of systems that can be investigated.
References
-
Kharlamov, E. (n.d.). Small Angle Scattering for Pharmaceutical Applications: From Drugs to Drug Delivery Systems. PubMed. Retrieved February 19, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2025, December 10). Deuterated Polymers: Complete Guide. Retrieved February 19, 2026, from [Link]
-
Semalty, A., et al. (2023, May 20). (PDF) Small Angle Neutron Scattering in Drug Discovery Research: A Novel Tool for Advanced Study of Structures of Biological Macromolecules. ResearchGate. Retrieved February 19, 2026, from [Link]
- (n.d.). "Neutron Scattering in the Analysis of Polymers" in: Encyclopedia of Analytical Chemistry online. Wiley Online Library.
-
Creative Biolabs. (n.d.). Small-Angle X-ray & Neutron Scattering. Retrieved February 19, 2026, from [Link]
- (2020, December 5).
-
(n.d.). Small Angle Neutron Scattering in Drug Discovery Research: A Novel Tool for Advanced Study of Structures of Biological Macromolecules. PubMed. Retrieved February 19, 2026, from [Link]
-
NIST. (2019, February 4). SANS & USANS Reduction Video Tutorials. Retrieved February 19, 2026, from [Link]
-
Oak Ridge National Laboratory. (n.d.). Synthesis of Deuterated Materials. Retrieved February 19, 2026, from [Link]
-
(2021, March 10). SANS Data Reduction Tutorial. NIST. Retrieved February 19, 2026, from [Link]
-
(2026, February 13). Synthesis of Deuterated Multicyclic Polystyrenes for a SANS Study to Explore the Structural Characteristics of Multicyclic Architectures in the Bulk. ACS Publications. Retrieved February 19, 2026, from [Link]
-
(n.d.). Fabrication and characterization of deuteration-rich polymer microsphere for high-yield neutron source. SSRN. Retrieved February 19, 2026, from [Link]
-
(n.d.). SAStutorials.org – online tutorials on small-angle scattering data analysis. IUCr Journals. Retrieved February 19, 2026, from [Link]
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(2026, February 13). Synthesis of Deuterated Multicyclic Polystyrenes for a SANS Study to Explore the Structural Characteristics of Multicyclic Architectures in the Bulk. ResearchGate. Retrieved February 19, 2026, from [Link]
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An In-depth Technical Guide to the Thermoresponsive Behavior of Deuterated Polymers
Introduction: The "Smart" Behavior of Thermoresponsive Polymers
Thermoresponsive polymers are a class of "smart" materials capable of undergoing reversible phase transitions in response to changes in temperature.[1][2][3] This behavior is most often characterized by a Lower Critical Solution Temperature (LCST), the specific temperature below which the polymer is soluble in a solvent (typically aqueous) and above which it undergoes a conformational change, leading to phase separation.[1][4][5] Below the LCST, the polymer chains exist in an extended, random coil conformation, stabilized by favorable interactions, such as hydrogen bonds, with the surrounding solvent molecules.[5][6] As the temperature increases and crosses the LCST, these polymer-solvent interactions are disrupted, and polymer-polymer interactions become dominant. This leads to the collapse of the polymer chains into a compact globular state, causing dehydration and subsequent aggregation or precipitation.[5][6][7] This sharp, tunable transition makes these polymers exceptionally valuable for a range of biomedical applications, including controlled drug delivery, tissue engineering, and bioseparations.[2][3][6][8][9]
The precise control of the LCST is paramount for these applications, particularly for in-vivo systems where the transition temperature must be finely tuned to be near physiological temperature (37 °C).[5][6] One of the most subtle yet powerful tools for modulating the LCST is isotopic substitution, specifically the replacement of hydrogen (protium, H) with its heavier, stable isotope, deuterium (D). This guide provides a detailed exploration of the profound impact of deuteration on the thermoresponsive behavior of polymers, outlining the underlying physical chemistry, synthesis considerations, critical characterization techniques, and the resulting implications for advanced material design.
The Deuterium Isotope Effect: A Precise Lever for Tuning Thermoresponsiveness
The substitution of hydrogen with deuterium introduces subtle but significant changes to the physical and chemical properties of a polymer.[10] These changes stem from the mass difference, which alters bond vibrational frequencies, bond lengths, and the strength of non-covalent interactions like hydrogen/deuterium bonds and hydrophobic interactions.[10][11]
Causality of the LCST Shift
The influence of deuteration on the LCST is not monolithic; it depends critically on where the substitution occurs—on the polymer itself or in the solvent.
-
Deuteration of the Polymer: When specific hydrogen atoms on the polymer chain, particularly on the side chains, are replaced with deuterium, a notable increase in the LCST is often observed.[12][13] For instance, in poly(N-isopropylacrylamide) (PNIPAM), one of the most studied thermoresponsive polymers, deuterating the isopropyl group shifts the volume phase transition temperature (VPTT, analogous to LCST for hydrogels) significantly higher.[12][13] This shift is attributed to two primary factors:
-
Increased Basicity: The β-deuteration of the amide group (deuteration of the adjacent isopropyl group) increases its basicity. This strengthens the hydrogen bonds (or more accurately, deuterium bonds) formed between the polymer and water molecules.[12]
-
Weakened Hydrophobic Interactions: Hydrophobic interactions, which drive the collapse of the polymer chain above the LCST, are known to be weaker in the presence of deuterium.[12] Both effects make the polymer more hydrophilic, favoring the dissolved state and thus requiring a higher temperature to induce the coil-to-globule transition.[12]
-
-
Deuteration of the Solvent (D₂O): Conversely, when a thermoresponsive polymer is dissolved in heavy water (D₂O) instead of H₂O, the LCST typically decreases.[14][15] Intermolecular interactions in bulk D₂O are stronger than in H₂O.[14] This results in a greater entropic penalty for organizing D₂O molecules around the polymer's non-polar segments, strengthening the hydrophobic effect and promoting polymer collapse at a lower temperature.[14]
This dichotomy is crucial for researchers, as many advanced characterization techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle Neutron Scattering (SANS), often necessitate the use of D₂O as a solvent.[14] It is imperative to recognize that thermoresponsive properties measured in D₂O cannot be directly extrapolated to behavior in H₂O.[14]
The following diagram illustrates the general workflow for investigating deuterated thermoresponsive polymers.
Caption: Workflow for the synthesis and characterization of deuterated thermoresponsive polymers.
Synthesis and Structural Verification
The synthesis of deuterated polymers requires careful planning, as direct hydrogen-deuterium exchange on a pre-formed polymer is generally not feasible.[16] The process must begin with deuterated monomers.
Synthesis of Deuterated Polymers
-
Monomer Procurement/Synthesis: Many common monomers are not commercially available in their deuterated forms or are prohibitively expensive.[16] This often necessitates custom synthesis routes.[16][17] Facilities at research institutions like Oak Ridge National Laboratory (ORNL) provide resources for custom deuterated monomer synthesis to support neutron scattering studies.[17]
-
Controlled Radical Polymerization (CRP): To ensure well-defined polymers with predictable molecular weights and narrow dispersity (Mw/Mn), CRP techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are preferred.[5][18] These methods are crucial because the LCST itself can be dependent on the polymer's molecular weight and architecture.[5][19]
-
Purification: After polymerization, the polymer must be rigorously purified to remove unreacted monomers, initiator fragments, and other impurities that could affect the measured LCST. Dialysis against deionized water followed by lyophilization is a standard procedure.
Essential Characterization: Confirming Deuteration and Purity
Before analyzing thermoresponsive behavior, it is critical to confirm the polymer's structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for verifying the successful incorporation and location of deuterium.[10] While ¹H NMR spectra are simplified due to the absence of proton signals at deuterated sites, ²H (Deuteron) NMR specifically detects the deuterium nuclei, confirming their presence and chemical environment.[20][21][22][23]
-
Gel Permeation Chromatography (GPC): GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the synthesized polymer.[18]
Experimental Protocols for Characterizing Thermoresponsive Behavior
The transition from a soluble coil to an insoluble globule can be precisely measured by monitoring changes in the solution's optical and physical properties as a function of temperature.
Protocol 1: LCST Determination by Dynamic Light Scattering (DLS)
DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles.[7][24] It can determine the hydrodynamic radius (Rh) of the polymer coils/globules.[25] This protocol details how to monitor the sharp changes in size and scattering intensity that occur at the LCST.[7]
Objective: To determine the LCST by measuring the Z-average hydrodynamic diameter and the mean count rate as a function of temperature.
Methodology:
-
Sample Preparation:
-
Prepare a dilute aqueous solution of the deuterated polymer (e.g., 0.5 - 1.0 mg/mL in deionized H₂O or D₂O).
-
Filter the solution through a 0.22 µm syringe filter directly into a clean, dust-free DLS cuvette to remove any dust or large aggregates.
-
-
Instrument Setup:
-
Place the cuvette into the DLS instrument.
-
Set up a temperature-controlled experiment. Define a temperature range that brackets the expected LCST (e.g., from 20 °C to 50 °C for a PNIPAM-based polymer).
-
Program a temperature ramp with discrete steps (e.g., 1 °C increments).
-
Crucially, set an equilibration time for each temperature step (e.g., 5-10 minutes) to ensure the sample has reached thermal equilibrium before measurement.[7]
-
-
Data Acquisition:
-
Initiate the automated temperature ramp experiment. At each temperature, the instrument will record the intensity autocorrelation function and calculate the Z-average diameter and the mean scattered light intensity (count rate).
-
-
Data Analysis:
-
Plot the Z-average diameter (nm) and the mean count rate (kcps) as a function of temperature (°C).
-
The LCST is identified as the temperature at which a sharp increase in both the diameter and the count rate is observed.[7] This signifies the transition from individual polymer coils to larger, aggregated globules that scatter light more intensely.[7]
-
Protocol 2: Cloud Point Measurement by UV-Vis Turbidimetry
Turbidimetry is a straightforward and widely used method to determine the cloud point temperature (Tcp), which is taken as the LCST.[1][26] It measures the decrease in light transmittance as the polymer solution becomes cloudy upon phase separation.[18][26]
Objective: To determine the cloud point temperature by measuring the optical transmittance of the polymer solution during a controlled heating ramp.
Methodology:
-
Sample Preparation:
-
Prepare an aqueous solution of the polymer at the desired concentration (e.g., 0.5 w/v%).[18]
-
Place the solution in a quartz cuvette suitable for use in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
-
Instrument Setup:
-
Data Acquisition:
-
Begin the heating program and record the transmittance (%) as a function of temperature.
-
-
Data Analysis:
-
Plot transmittance (%) versus temperature (°C). The resulting curve will show a sharp drop from high transmittance (clear solution) to low transmittance (turbid solution).
-
The cloud point temperature (LCST) is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[18]
-
The following diagram illustrates the molecular mechanism of the LCST transition.
Caption: Coil-to-globule transition of a thermoresponsive polymer at the LCST.
Quantitative Data Summary
The magnitude of the LCST shift upon deuteration can be significant. The table below summarizes findings from the literature for PNIPAM-based systems.
| Polymer System | Deuteration Site | Solvent | LCST/VPTT (°C) of H-form | LCST/VPTT (°C) of D-form | ΔT (°C) | Reference(s) |
| pNIPMAM Microgel | Isopropyl Group (D7) | H₂O | ~45 °C | ~53.4 °C | +8.4 K | [12] |
| pNIPMAM Microgel | Full Monomer (D12) | H₂O | ~45 °C | ~50 °C | +5.0 K | [12] |
| pNIPAM Microgel | Isopropyl Group | H₂O | ~32 °C | Shifted Higher | +5.0 K | [12] |
| Linear pNIPAM | N/A (Polymer is H-form) | H₂O vs D₂O | ~32.7 °C | ~32.0 °C | -0.7 K | [28] |
| pNIPAM-BIS Microgel | N/A (Polymer is H-form) | H₂O vs D₂O | ~33-35 °C | Shifted Higher | +1-2 K | [15] |
Note: VPTT (Volume Phase Transition Temperature) for microgels is analogous to LCST for linear polymers. The discrepancy in the sign of the shift for H-polymer in D₂O between references[28] and[15] may be due to differences in polymer architecture (linear vs. crosslinked microgel) and measurement techniques.
Applications in Drug Development and Advanced Materials
The ability to precisely tune the LCST via deuteration is not merely an academic exercise; it has profound implications for practical applications.
-
Targeted Drug Delivery: Deuteration allows for the fine-tuning of a polymer's LCST to be just above physiological temperature. A drug-loaded polymer can be injected as a solution, which then aggregates at the target site (e.g., a slightly warmer tumor), releasing its payload locally and minimizing systemic side effects.[2][8][10]
-
Small-Angle Neutron Scattering (SANS): SANS is a powerful technique for probing polymer conformation and morphology on the nanoscale.[29][30] The technique relies on differences in the neutron scattering length density (SLD) between components. The large difference in SLD between protium and deuterium makes deuteration an indispensable tool for generating contrast.[11][29] By selectively deuterating a thermoresponsive polymer, researchers can "highlight" the polymer against a non-deuterated solvent (or vice-versa) to study its coil-to-globule transition, its interaction with other biomolecules, or its structure within a complex formulation with unparalleled detail.[5][13][31][32]
-
Infrared Optics: The synthesis of fully deuterated, proton-free polymers can be used to engineer materials with enhanced transparency in the mid-wave infrared (MWIR) region, as C-D bond vibrations occur at lower frequencies than C-H vibrations, shifting absorption out of the desired window.[33]
Conclusion
Deuteration offers a subtle but powerful method for the precise engineering of the thermoresponsive behavior of smart polymers. By understanding the underlying causality—namely the modulation of hydrogen bonding and hydrophobic interactions—researchers can strategically employ isotopic substitution to either increase the LCST (via polymer deuteration) or decrease it (via solvent deuteration). This control, validated by rigorous characterization protocols using DLS, turbidimetry, and NMR, opens new avenues for the design of highly sophisticated materials for targeted drug delivery and enables advanced structural analysis through techniques like SANS. As the demand for precisely controlled smart materials grows, the strategic use of deuterated polymers will undoubtedly play an increasingly vital role in the future of materials science and medicine.
References
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Exploring the Isotope Effect on the Thermoresponsive Behavior of Poly(N-isopropylacrylamide): A Technical Guide to the Phase Transition of pNIPAM-d7
An In-Depth Technical Guide
This guide provides a comprehensive exploration of the thermoresponsive polymer Poly(N-isopropylacrylamide) (pNIPAM) and the profound impact of isotopic substitution on its phase transition properties. We will delve into the molecular underpinnings of its Lower Critical Solution Temperature (LCST), detail the specific effects of deuterating the isopropyl group to form pNIPAM-d7, and provide robust, field-proven protocols for characterizing this transition. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the unique properties of this smart material.
Part 1: The Molecular Mechanism of the pNIPAM Phase Transition
Poly(N-isopropylacrylamide) is one of the most extensively studied thermoresponsive polymers, renowned for its sharp and reversible phase transition in aqueous solutions at approximately 32°C.[1][2] This transition, known as the Lower Critical Solution Temperature (LCST), marks the point where the polymer changes from a soluble, hydrated random coil to an insoluble, dehydrated globule.[1][3] This behavior is critical for its wide-ranging applications in biomedicine, including injectable drug delivery systems, tissue engineering scaffolds, and smart sensors.[4][5][6]
The mechanism is a delicate balance between hydrophilic and hydrophobic interactions. Below the LCST, the polymer is soluble due to favorable hydrogen bonds between water molecules and the hydrophilic amide groups on the pNIPAM side chains.[2][7] These interactions lead to the formation of organized, "cage-like" water structures around the hydrophobic isopropyl groups.[7] This hydrated state is enthalpically favorable.
As the temperature increases and approaches the LCST, the kinetic energy of the system rises. The hydrogen bonds between the polymer and water become unstable, and the ordered water structures are disrupted.[7] This disruption leads to a significant gain in entropy as the water molecules are released into the bulk solvent. This entropy gain becomes the dominant thermodynamic driving force, causing the polymer chains to collapse upon themselves to minimize the exposure of their hydrophobic isopropyl groups to water.[1][3][7] This "coil-to-globule" transition results in the dehydration and aggregation of the polymer, rendering it insoluble.
High-Sensitivity Differential Scanning Calorimetry (HS-DSC)
Expertise & Rationale: The dehydration of the polymer chain is an endothermic process, as energy is required to break the hydrogen bonds with water. HS-DSC is a self-validating system that quantifies this heat absorption, providing a highly accurate measure of the transition temperature (Tₘ) and the enthalpy of the transition (ΔH). [7][8]A sharp, unimodal endotherm is characteristic of this transition. [8] Experimental Protocol:
-
Sample Preparation: Prepare a solution of pNIPAM-d7 (typically 1.0 mg/mL) and a matching reference solution (the solvent used for the sample). [8]Degas both solutions thoroughly before loading.
-
Cell Loading: Carefully load the sample solution into the sample cell and the reference solution into the reference cell of the calorimeter. The cell volume is typically around 0.5 mL. [8]3. Thermal Cycling: Subject the sample to at least three consecutive heating and cooling cycles to ensure the measurement is repeatable and the sample is thermally conditioned. [8]A typical range would be from 10°C to 70°C.
-
Heating Rate: Use a controlled heating rate, such as 1.0°C/min, to ensure thermal equilibrium is maintained. [8]5. Data Analysis: Subtract the reference data from the sample data to obtain the excess heat capacity curve. The temperature at the peak of the endotherm is the transition temperature (Tₘ). The enthalpy (ΔH) is calculated by integrating the area under the peak.
UV-Vis Spectroscopy (Turbidity Measurement)
Expertise & Rationale: This is a straightforward and widely accessible method to determine the onset of phase separation, known as the cloud point (T꜀ₚ). As the polymer chains aggregate and precipitate, the solution becomes turbid, causing a sharp decrease in the transmittance of light. [8] Experimental Protocol:
-
Sample Preparation: Place the pNIPAM-d7 solution in a quartz cuvette.
-
Instrument Setup: Place the cuvette in a temperature-controlled sample holder within a UV-Vis spectrometer.
-
Equilibration: Allow the solution to equilibrate at a temperature below the LCST (e.g., 15°C) for 15 minutes. [8]4. Measurement: Monitor the transmittance (or absorbance) at a fixed wavelength where the polymer does not absorb, typically in the visible range (e.g., 550 nm). [8]5. Temperature Ramp: Increase the temperature at a constant, slow rate (e.g., 0.5°C/min). [8]6. Data Analysis: Plot the % Transmittance vs. Temperature. The cloud point is typically defined as the temperature at which the transmittance drops to 50% of its initial value, or as the onset temperature of the decrease. [8]
Technique Principle Key Parameter Measured Information Gained DLS Measures fluctuations in scattered light intensity Hydrodynamic Radius (Rₕ) Structural change, VPTT HS-DSC Measures heat flow into the sample vs. a reference Heat Capacity (Cₚ) Energetics of transition, Tₘ, ΔH | UV-Vis | Measures light transmittance through the sample | % Transmittance | Onset of aggregation, Cloud Point (T꜀ₚ) |
Part 4: Implications for Drug Development and Advanced Materials
The ability to elevate the LCST of pNIPAM to well above physiological temperature by deuteration has significant implications for drug development.
-
Enhanced Formulation Stability: A higher LCST means that pNIPAM-d7-based drug carriers are more stable and remain in their soluble, un-aggregated state during storage and handling at ambient temperatures, preventing premature drug leakage or formulation instability.
-
Targeted Drug Delivery: The transition can still be triggered by localized heating or in combination with other stimuli, allowing for precise spatial and temporal control over drug release. [5][9]For example, a pNIPAM-d7 hydrogel could be injected as a liquid, which would only gel upon the application of a focused heat source at the target site. [6][10]3. Advanced Characterization Tool: Deuterated polymers are invaluable for neutron scattering techniques like Small-Angle Neutron Scattering (SANS). [11][12]By using pNIPAM-d7 in a non-deuterated solvent (or vice-versa), researchers can use contrast matching to selectively highlight the polymer or other components in a complex formulation. This allows for unparalleled insight into the structure of drug-loaded micelles, the conformation of the polymer chains, and the location of the payload within the carrier, which is critical for rational formulation design.
Conclusion
The phase transition of pNIPAM is a fascinating and highly useful phenomenon governed by a delicate balance of intermolecular forces. Deuteration of the isopropyl group to form pNIPAM-d7 provides a robust and predictable method for significantly increasing the Lower Critical Solution Temperature. This isotopic effect, rooted in the strengthening of polymer-water hydrogen bonds, offers a powerful tool for designing next-generation smart materials. By employing a suite of complementary analytical techniques—DLS for structure, DSC for energetics, and UV-Vis for aggregation—researchers can fully characterize this transition and engineer pNIPAM-d7-based systems with the precise thermoresponsive behavior required for advanced applications in drug delivery and beyond.
References
- Deuteration-Induced Volume Phase Transition Temperature Shift of PNIPMAM Microgels. (2019). Polymers (Basel).
- Synthesis and structure of deuterated ultra-low cross-linked poly(N-isopropylacrylamide) microgels. (n.d.). Polymer Chemistry (RSC Publishing).
- Water Dynamics in Aqueous Poly-N-Isopropylacrylamide Below and Through the Lower Critical Solution Temperature. (2022). Stanford University.
- Phase transition in amphiphilic poly(N-isopropylacrylamide): controlled gelation. (n.d.). Royal Society of Chemistry.
- Co-Nonsolvency of Poly(n-isopropylacrylamide) in Deuterated Water/Ethanol Mixtures. (2013). NIST.
- Effect of concentration and ionic strength on the lower critical solution temperature of poly(N-isopropylacrylamide) investigated by small-angle X-ray scattering. (2021). ResearchGate.
- Interfacial arrangement and phase transitions of PNiPAm microgels with different crosslinking densities. (n.d.). Soft Matter (RSC Publishing).
- The Two Phase Transitions of Hydrophobically End-Capped Poly(N-isopropylacrylamide)s in Water. (2020). ACS Publications.
- Phase Transition Analysis of Thermoresponsive Polymer PNIPAM at Multiple Concentrations. (n.d.). Furman University Scholar Exchange.
- Deuterium Isotope Effect on Volume Phase Transition of Polymer Gel: Temperature Dependence. (n.d.). The Journal of Physical Chemistry B - ACS Publications.
- A Comparison between the Lower Critical Solution Temperature Behavior of Polymers and Biomacromolecules. (2022). MDPI.
- Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers. (2023). RSC Publishing.
- Impact of the Environment on the PNIPAM Dynamical Transition Probed by Elastic Neutron Scattering. (2022). iris@unitn.
- Interplay of the Influence of Crosslinker Content and Model Drugs on the Phase Transition of Thermoresponsive PNiPAM-BIS Microgels. (n.d.). PMC.
- Effect of Solvent Properties on the Critical Solution Temperature of Thermoresponsive Polymers. (n.d.). PMC.
- Synthesis and Structure of Deuterated Ultra-Low Cross-Linked poly(N-isopropylacrylamide) Microgels. (n.d.). ResearchGate.
- The phase transition of poly(N-isopropylacrylamide): The effect of aging. (2013). ResearchGate.
- Smart Poly(N-isopropylacrylamide)-Based Hydrogels: A Tour D'horizon of Biomedical Applications. (2025). MDPI.
- Design and Investigation of Thermosensitive PNIPAM Polymer Nanoparticles for Targeted Drug Delivery to Cancer Cells. (2025). Biological and Molecular Chemistry.
- Fluctuation In the Phase Transition Temperature of Poly (NIPAAm-co-HEMA- co-DMAMVA)-Post. (2021). SciSpace.
- pNIPAm-Based pH and Thermoresponsive Copolymer Hydrogel for Hydrophobic and Hydrophilic Drug Delivery. (2024). PMC.
- Poly(N-isopropylacrylamide)-Based Thermoresponsive Composite Hydrogels for Biomedical Applications. (2020). PMC.
- Interplay of the Influence of Crosslinker Content and Model Drugs on the Phase Transition of Thermoresponsive PNiPAM-BIS Microgels. (2022). MDPI.
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A Comprehensive Technical Guide to the Health and Safety of N-iso-propyl-d7-acrylamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the health and safety considerations for N-iso-propyl-d7-acrylamide. As a deuterated analog of N-Isopropylacrylamide (NIPAM), its safety profile is fundamentally governed by the toxicological properties of the parent molecule. Isotopic substitution with deuterium does not significantly alter the chemical reactivity or biological interactions that dictate its hazard profile. Therefore, this document synthesizes data from both the deuterated compound and its well-documented non-deuterated counterpart to establish a robust framework for safe handling and use.
Compound Identification and Hazard Classification
This compound is a specialized, isotopically labeled monomer primarily used in the synthesis of deuterated polymers for advanced research applications, such as investigating molecular dynamics and polymer behavior.[1] The replacement of seven hydrogen atoms with deuterium provides unique physical properties valuable in analytical and polymer science.[1]
Due to the limited specific toxicological testing on the deuterated form, the safety and handling procedures are based on the established hazards of N-Isopropylacrylamide (NIPAM).
| Identifier | Information |
| Chemical Name | This compound |
| Synonyms | N-(Isopropyl-d7)acrylamide; N-Isopropylacrylamide-d7[1] |
| CAS Number | 1219803-32-3[2] |
| Molecular Formula | H₂C=CHCONHCD(CD₃)₂[2] |
| Molecular Weight | 120.20 g/mol [2] |
| Non-Deuterated Analog | N-Isopropylacrylamide (NIPAM) |
| Analog CAS Number | 2210-25-5[3][4][5] |
Globally Harmonized System (GHS) Classification
The hazard profile for N-Isopropylacrylamide, and by extension its deuterated form, is significant. It is classified as a hazardous substance requiring stringent safety protocols.
| GHS Hazard Class | Hazard Statement | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[3][4][5] | Warning |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[3] | Warning |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[3][4] | Warning |
| Serious Eye Damage/Irritation (Category 1/2) | H318: Causes serious eye damage[3] / H319: Causes serious eye irritation[4][5] | Danger/Warning |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[3][4] | Warning |
| Carcinogenicity (Category 2) | H351: Suspected of causing cancer[3] | Warning |
Toxicological Profile: Understanding the Risks
The primary toxicological concerns stem from the acrylamide functional group. Acrylamide itself is a known neurotoxin and is classified as a probable human carcinogen (Group B2) by the EPA.[6][7]
-
Acute Toxicity : The monomer is harmful if ingested, with an oral LD50 in rats reported as 383 mg/kg.[4] It is also harmful through skin contact.[3] High acute exposure can lead to drowsiness, hallucinations, and damage to the nervous system.[7]
-
Irritation : It is a known irritant to the skin and respiratory system and can cause serious eye damage.[3][4][7] Direct contact must be avoided at all times.
-
Chronic Exposure & Carcinogenicity : Long-term or repeated exposure can cause damage to the nervous system.[6][8] The non-deuterated analog, NIPAM, is suspected of causing cancer.[3] Animal studies with the parent compound, acrylamide, show increased incidences of tumors at multiple sites.[6] While research on the cytotoxicity of the resulting polymer, Poly(N-isopropylacrylamide) or PNIPAM, is more nuanced, the NIPAM monomer itself is confirmed to be toxic to cells.[9][10]
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous use of PPE, is mandatory.
Hierarchy of Controls
The most effective safety measures involve removing or minimizing the hazard at its source. This conceptual framework, known as the hierarchy of controls, should guide all laboratory procedures involving this compound.
Caption: Hierarchy of controls for risk mitigation.
For this compound, engineering controls (e.g., a fume hood) are the minimum required standard.
Recommended Personal Protective Equipment (PPE)
Proper PPE is the last line of defense and must be used consistently.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) tested to EN ISO 374.[5] | Prevents skin contact, as the compound is harmful upon absorption and causes irritation.[3][4] |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US).[11][12] | Protects against dust particles and splashes, preventing serious eye damage.[3][4] |
| Skin and Body | A full-coverage lab coat or chemical-resistant suit. Launder contaminated clothing separately before reuse.[3][13] | Minimizes skin exposure and contamination of personal clothing.[3] |
| Respiratory Protection | Use only in a certified chemical fume hood.[7] If a fume hood is not possible, a particle filter respirator (EN 143) or equivalent is necessary.[5] | Protects against inhalation of dust, which can cause respiratory irritation and systemic toxicity.[3][4] |
Safe Handling, Storage, and Emergency Protocols
Strict adherence to established protocols is critical for mitigating the risks associated with this compound.
Handling Workflow
The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.
Caption: Standard workflow for safe handling of the solid monomer.
Storage Conditions
Proper storage is essential to maintain chemical stability and prevent hazardous reactions.
-
Temperature : Store refrigerated as recommended.[2] For the non-deuterated analog, storage should be in a cool, dry area.[3]
-
Atmosphere : Keep containers tightly sealed in a dry, well-ventilated place.[4][14]
-
Incompatibilities : Store away from strong oxidizing agents, strong bases, acids, and metals like copper.[11][15]
Emergency First-Aid Procedures
Immediate and appropriate action is required in the event of any exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[3][14] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the skin with plenty of soap and water. Seek medical attention if irritation occurs.[3][4] |
| Eye Contact | Immediately rinse cautiously with fresh, running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and immediately give a glass of water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4][5][14] |
Accidental Release Measures
In case of a spill, prioritize personal safety and environmental protection.
-
Evacuate : Evacuate non-essential personnel from the area.[14]
-
Ventilate : Ensure the area is well-ventilated.
-
Protect : Wear full PPE, including respiratory protection. Avoid breathing dust.[3][14]
-
Contain : Use dry cleanup procedures to avoid generating dust.[3] Sweep or vacuum up the spilled solid and place it into a suitable, sealed, and labeled container for disposal.[3][13]
-
Clean : Wash the spill area thoroughly with soap and water, preventing runoff from entering drains.[3]
Experimental Protocol: Safe Lab-Scale Polymerization
This protocol provides a framework for the synthesis of deuterated poly(this compound), integrating safety checkpoints throughout.
Objective: To synthesize a thermo-responsive polymer using this compound via free-radical polymerization.
Materials & Equipment:
-
This compound (Monomer)
-
Ammonium persulfate (APS) (Initiator)
-
Tetramethylethylenediamine (TEMED) (Accelerator)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or water)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Certified chemical fume hood
-
Appropriate PPE
Procedure:
-
Preparation (in Fume Hood) :
-
Safety Check : Ensure the fume hood sash is at the appropriate height and the airflow is functional.
-
Don all required PPE (gloves, safety goggles, lab coat).
-
Carefully weigh the required amount of this compound and transfer it to a dry Schlenk flask containing a magnetic stir bar.
-
Causality: Weighing inside the hood prevents inhalation of hazardous dust. A Schlenk flask allows for the creation of an inert atmosphere, which is critical for controlling the polymerization reaction.
-
-
Degassing :
-
Seal the flask and connect it to the Schlenk line.
-
Perform at least three cycles of vacuum-backfill with an inert gas (e.g., Argon or Nitrogen).
-
Causality: Oxygen inhibits free-radical polymerization. Removing it ensures the reaction proceeds efficiently and reproducibly.
-
-
Dissolution & Initiation :
-
Using a gas-tight syringe, add the degassed solvent to the flask to dissolve the monomer.
-
In a separate vial, prepare the initiator solution (APS in solvent).
-
Once the monomer is fully dissolved, inject the initiator solution into the reaction flask via a septum.
-
Safety Check : Handle APS and TEMED with care as they are also hazardous. TEMED is particularly corrosive and flammable.
-
-
Polymerization :
-
Allow the reaction to proceed at the desired temperature with constant stirring. The solution will likely become more viscous as the polymer forms.
-
Causality: Temperature and stirring rate are critical parameters that control the rate of polymerization and the final molecular weight of the polymer.
-
-
Termination & Purification :
-
After the desired reaction time, terminate the polymerization by exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold diethyl ether or hexane).
-
Safety Check : Perform precipitation in the fume hood, as the non-solvents are often volatile and flammable.
-
Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under a vacuum.
-
-
Waste Disposal :
-
Collect all liquid waste (solvents, residual monomer) in a labeled hazardous waste container.
-
Dispose of solid waste (contaminated gloves, weighing paper) in a separate, sealed hazardous waste bag.
-
Trustworthiness: Meticulous waste segregation and labeling are essential for institutional safety and regulatory compliance.
-
Conclusion
This compound is a valuable tool for specialized research, but it presents significant health hazards that mirror its non-deuterated analog. Its profile as a skin, eye, and respiratory irritant, coupled with its acute toxicity and suspected carcinogenicity, necessitates a rigorous and proactive approach to safety. By understanding the underlying toxicology, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to safe handling protocols, researchers can effectively mitigate these risks and ensure a safe laboratory environment.
References
- Deuterated N-Isopropyl-d7 acrylamide | CAS 1219803-32-3.
- N-Isopropylacrylamide - Safety D
- N-Isopropylacrylamide - Safety D
- Poly(N-isopropylacrylamide)
- Poly(n-isopropylacrylamide-co-acrylamide)
- Safety Data Sheet - Poly(N-isopropylacrylamide)–b–polystyrene–b–poly(N-isopropylacrylamide). Polymer Source.
- SAFETY DATA SHEET - N-Isopropylacrylamide. Fisher Scientific.
- N-Isopropylacrylamide Safety D
- Acrylamide (Certified)
- n-Isopropylacrylamide Material Safety D
- N-Isopropylmethacrylamide SAFETY D
- This compound Product Inform
- Assessment of cytotoxicity of (N-isopropyl acrylamide) and Poly(N-isopropyl acrylamide)
- (PDF) Assessment of cytotoxicity of (N-isopropyl acrylamide) and Poly(N-isopropyl acrylamide)-coated surfaces.
- Acrylamide Information. U.S.
- Acrylamide Hazard Summary. U.S. Environmental Protection Agency (EPA).
- Acrylamide Safety Inform
- Acrylamide-acryloyloxyethyltrimethylammonium chloride copolymer SDS. ECHEMI.
- SAFE HANDLING, USE, AND STORAGE OF AQUEOUS ACRYLAMIDE. SNF.
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Methodological & Application
"N-ISO-PROPYL-D7-ACRYLAMIDE" for small-angle neutron scattering (SANS)
An Application Guide to N-iso-propyl-d7-acrylamide for Small-Angle Neutron Scattering (SANS)
Authored by: A Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of this compound (d7-NIPAM) in Small-Angle Neutron Scattering (SANS). It offers in-depth explanations of the principles, experimental protocols, and data interpretation, grounded in established scientific literature.
Introduction: The Power of Seeing with Neutrons
Small-Angle Neutron Scattering (SANS) is a powerful, non-destructive technique for probing the structure of materials on a length scale of approximately 1 to 1000 nanometers.[1] It is particularly invaluable for the study of soft matter, including polymers, hydrogels, and biological macromolecules. The fundamental principle involves directing a beam of neutrons at a sample and measuring the intensity of the scattered neutrons as a function of the scattering angle. This scattering pattern contains detailed information about the size, shape, and arrangement of the components within the sample.[1]
A unique advantage of SANS over analogous techniques like Small-Angle X-ray Scattering (SAXS) is the ability to utilize contrast variation .[1][2] The scattering power of an atom for neutrons is not dependent on its atomic number but on the specific properties of its nucleus. Isotopes of the same element can have vastly different neutron scattering lengths. The most significant pair in soft matter and biological studies is hydrogen (¹H) and its isotope, deuterium (²H or D). By selectively replacing hydrogen with deuterium in a sample—a process known as deuteration or isotopic labeling—researchers can manipulate the "contrast" of different components relative to their surroundings, effectively making specific parts of a complex system visible or invisible to the neutron beam.[3][4][5]
This guide focuses on a key molecule for this purpose: this compound, a deuterated version of the monomer used to create one of the most widely studied "smart" polymers.
Poly(N-isopropylacrylamide) (PNIPAM): A Thermoresponsive Workhorse
Poly(N-isopropylacrylamide), or PNIPAM, is a thermoresponsive polymer renowned for its sharp, reversible phase transition in aqueous solutions.[6][7] Below its Lower Critical Solution Temperature (LCST) of approximately 32°C, PNIPAM chains are hydrated and soluble, adopting a random coil conformation.[7][8] Above this temperature, the polymer expels water, and the chains collapse into a compact, hydrophobic globular state.[6][8] This dramatic change in solubility and conformation near physiological temperature makes PNIPAM and its hydrogels highly attractive for applications in drug delivery, tissue engineering, and biosensing.[7][9][10]
To fully understand and engineer these systems—for instance, to determine how a drug is distributed within a hydrogel carrier or how a protein interacts with the polymer network—we must be able to visualize their nanoscale structure. This is where d7-NIPAM becomes an indispensable tool for SANS investigations.
This compound (d7-NIPAM): The Key to Contrast
This compound is an isotopologue of NIPAM where the seven hydrogen atoms on the isopropyl group have been replaced with deuterium.[11] This specific labeling provides a significant change in the neutron scattering length density (SLD) of the resulting polymer, which is the critical parameter for SANS contrast.
The SLD is a measure of the scattering power per unit volume. The contrast in a SANS experiment is determined by the square of the difference between the SLDs of the components of interest (e.g., the polymer) and the surrounding medium (the solvent).
By using mixtures of light water (H₂O) and heavy water (D₂O), the SLD of the solvent can be precisely tuned to match the SLD of a specific component, effectively rendering it "invisible" to the neutrons. This allows the scattering from other parts of the system to be isolated and studied.[2][3]
Table 1: Neutron Scattering Length Densities (SLDs) of Key Components
| Component | Formula | SLD (10⁻⁶ Å⁻²) | Notes |
| Light Water (H₂O) | H₂O | -0.56 | Has a negative SLD due to the scattering properties of hydrogen. |
| Heavy Water (D₂O) | D₂O | 6.36 | Has a high positive SLD, providing a wide range for solvent contrast. |
| h-PNIPAM monomer | C₆H₁₁NO | ~0.9-1.1 | Calculated value can vary slightly based on assumed molecular volume. |
| d7-NIPAM monomer | C₆D₇H₄NO | ~6.8-7.2 | Significantly higher SLD, close to that of D₂O. |
Note: Exact SLD values depend on molecular volume and can be calculated more precisely for specific experimental conditions.
The high SLD of poly(d7-NIPAM) makes it possible to "contrast match" the polymer in a solvent that is nearly 100% D₂O. This is highly advantageous as it minimizes the large, angle-independent background scattering (incoherent scattering) that arises from hydrogen, leading to much higher quality data.[4]
Experimental Design & Applications
The strategic use of d7-NIPAM allows for sophisticated SANS experiments that can elucidate complex structural details.
Causality in Experimental Choices:
-
Why use d7-NIPAM? To manipulate the SLD of the polymer component. This enables you to either highlight the polymer's structure against a matched solvent or make the polymer "invisible" to study other components interacting with it (e.g., proteins, surfactants).[12]
-
Why use D₂O/H₂O mixtures? To precisely tune the SLD of the solvent to match the SLD of either the deuterated polymer, the non-deuterated components, or to create specific contrast conditions that highlight interfaces.[13]
-
Why control temperature? For PNIPAM, temperature is the stimulus that drives the coil-to-globule transition. SANS measurements above and below the LCST reveal how the polymer's conformation, aggregation state, and hydration change in response to temperature.[8][14]
Example Application: Probing Microgel Architecture
PNIPAM microgels are crosslinked polymer networks that swell in a good solvent and shrink upon heating. They often exhibit a heterogeneous structure, with a densely crosslinked core and a more loosely crosslinked shell of polymer chains. Using a combination of deuterated and non-deuterated monomers, SANS can resolve this architecture.
-
Scenario 1: Uniformly d7-PNIPAM microgel. By placing this microgel in a D₂O/H₂O mixture that matches the average SLD of the gel, one can study internal density fluctuations.
-
Scenario 2: Core-Shell Labeled Microgel. A microgel can be synthesized with a non-deuterated (h-PNIPAM) core and a d7-PNIPAM shell. By adjusting the solvent SLD to match the core, the scattering signal will arise solely from the shell, allowing its thickness and density to be determined precisely. Matching the shell makes the core's structure visible.
Protocols
Protocol 1: Synthesis of d7-PNIPAM Microgels via Precipitation Polymerization
This protocol describes a standard method for synthesizing thermoresponsive d7-PNIPAM microgels. The causality behind this method is that the polymerization is conducted above the LCST of the polymer. As polymer chains form and grow, they become insoluble and collapse, forming particle nuclei that are stabilized by charged initiator fragments.[15]
Materials:
-
This compound (d7-NIPAM) monomer
-
N,N'-methylenebis(acrylamide) (BIS) (crosslinker)
-
Potassium persulfate (KPS) or Ammonium persulfate (APS) (initiator)[15]
-
Deionized, degassed water
-
Nitrogen gas source
-
Three-neck round-bottom flask, condenser, magnetic stirrer, and heating mantle
Procedure:
-
Setup: Assemble the reaction flask with the condenser, a nitrogen inlet, and a stopper. Place it in the heating mantle on the magnetic stirrer.
-
Degassing: Add 100 mL of deionized water to the flask. Bubble nitrogen through the water for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Monomer Dissolution: While maintaining a nitrogen atmosphere, add the d7-NIPAM monomer (e.g., 1.0 g) and the BIS crosslinker (e.g., 0.05 g, for 5 mol% crosslinking) to the water. Stir until fully dissolved.
-
Heating: Heat the solution to the reaction temperature, typically 70°C, under a gentle flow of nitrogen.
-
Initiation: Prepare a fresh solution of the initiator (e.g., 0.03 g KPS in 2 mL of degassed water). Once the reaction solution is at a stable 70°C, rapidly inject the initiator solution.
-
Polymerization: A slight turbidity should appear within 15-30 minutes, indicating particle formation. Allow the reaction to proceed for 4-6 hours at 70°C under nitrogen.
-
Purification: Cool the reaction mixture to room temperature. Purify the microgel suspension by dialysis against deionized water for several days (changing the water frequently) or by centrifugation and redispersion cycles to remove unreacted monomer and initiator fragments.
-
Characterization (Self-Validation): Before SANS, characterize the hydrodynamic radius and swelling behavior of the synthesized microgels using Dynamic Light Scattering (DLS) as a function of temperature. This validates that the synthesis was successful and provides the particle size, a crucial input for SANS data modeling.
Expert Insight: The location of deuterium can be critical. Deuteration of the isopropyl group, as in d7-NIPAM, has been shown to potentially restrain the self-cross-linking that can occur in some polymerization methods, unlike deuteration of the vinyl group.[16][17] For standard cross-linked microgels as described here, this effect is less pronounced, but it is a key consideration for ultra-low cross-linked systems.
Protocol 2: SANS Sample Preparation for Contrast Variation
This protocol outlines the preparation of a d7-PNIPAM sample for a SANS experiment designed to study its structure in a "contrast-matched" solvent, where the solvent scattering is minimized.
Materials:
-
Purified d7-PNIPAM microgel suspension (from Protocol 1)
-
Heavy water (D₂O, 99.9 atom % D)
-
Light water (H₂O, deionized)
-
Quartz "banjo" cells for SANS (typically 1 or 2 mm path length)[1][18]
Procedure:
-
Determine Contrast Match Point: The theoretical contrast match point of d7-PNIPAM is near 100% D₂O. For this protocol, we will prepare the sample in pure D₂O to maximize contrast and minimize incoherent background.
-
Solvent Exchange: To ensure the solvent environment is purely D₂O, the microgel suspension must be solvent-exchanged.
-
Take a known volume of the purified aqueous microgel suspension.
-
Centrifuge to form a pellet of the microgels.
-
Discard the supernatant (H₂O).
-
Resuspend the pellet in an equivalent volume of pure D₂O.
-
Repeat this centrifugation/redispersion cycle at least 3 times to ensure complete replacement of H₂O with D₂O.
-
-
Concentration Adjustment: After the final resuspension, determine the polymer concentration (e.g., by drying and weighing a known volume). Adjust the concentration to the desired level (typically 0.5 - 2.0 wt%) by adding or removing D₂O.
-
Sample Loading:
-
Ensure the quartz banjo cells are perfectly clean.
-
Carefully inject the final d7-PNIPAM/D₂O suspension into the cell using a syringe. Avoid introducing air bubbles.
-
Seal the cell securely.
-
-
Background Sample Preparation: Prepare a second banjo cell containing only the pure D₂O solvent. This will be used to measure the background scattering, which must be subtracted from the sample scattering data.
-
Transmission Measurement: A measurement of the neutron beam transmission through the sample is required for proper data normalization. This is a standard step in the SANS data acquisition process.
Visualizations: Workflows and Concepts
The Principle of SANS Contrast Variation
The diagram below illustrates how changing the D₂O/H₂O ratio of the solvent allows different parts of a core-shell nanoparticle (e.g., a labeled PNIPAM microgel) to be visualized with SANS.
Caption: SANS contrast variation principle for a core-shell particle.
Thermoresponsive Transition of PNIPAM
This diagram shows the conformational change of PNIPAM chains in an aqueous solution as the temperature crosses the Lower Critical Solution Temperature (LCST).
Caption: Reversible coil-to-globule transition of PNIPAM chains.
General SANS Experimental Workflow
This flowchart outlines the major steps from material synthesis to final data analysis in a typical SANS experiment using d7-NIPAM.
Caption: Workflow for SANS analysis of d7-NIPAM based systems.
Data Interpretation & Troubleshooting
-
Data Output: A SANS experiment produces a 1D plot of scattered intensity, I(q), versus the scattering vector, q, where q is related to the scattering angle. The shape of this curve contains the structural information.
-
Modeling: The I(q) vs. q data is fitted with mathematical models to extract quantitative parameters. For PNIPAM microgels, common models include the Guinier approximation (for radius of gyration, Rg), the Porod law (for surface characteristics), and more complex form factors like a fuzzy sphere or core-shell models.[14]
-
Troubleshooting:
-
High Background: Often caused by incoherent scattering from hydrogen. This is precisely the problem that using d7-NIPAM in D₂O is designed to minimize. Ensure complete solvent exchange to D₂O.
-
Aggregation: Unwanted aggregation can be identified by a steep upturn in scattering intensity at very low q values. Ensure samples are well-dispersed and within a suitable concentration range.
-
Poor Signal-to-Noise: May require longer measurement times or a higher concentration sample, but be wary of inter-particle interaction effects at high concentrations.
-
References
-
Synthesis and structure of deuterated ultra-low cross-linked poly(N-isopropylacrylamide) microgels. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
SANS profile of colloidal PNIPAM hydrogels at two temperatures below... ResearchGate. Available at: [Link]
-
SANS study on the solvated structure and molecular interactions of a thermo-responsive polymer in a room temperature ionic liquid. RSC Publishing. Available at: [Link]
-
Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers. RSC Publishing. Available at: [Link]
-
Synthesis and Structure of Deuterated Ultra-Low Cross-Linked poly(N-isopropylacrylamide) Microgels | Request PDF. ResearchGate. Available at: [Link]
-
Small-angle neutron scattering study on microstructure of poly(N-isopropylacrylamide)-block-poly(ethylene glycol) in water. PubMed. Available at: [Link]
-
Time-Resolved Light Scattering of Atactic Poly(N-isopropylacrylamide) in Water: Physical Gelation and Spinodal Temperature of the Hydrogel. Macromolecules (ACS Publications). Available at: [Link]
-
Structural changes in PNIPAM microgel particles as seen by SANS, DLS, and EM techniques | Request PDF. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of a Thermoresponsive Copolymer with an LCST–UCST-like Behavior and Exhibiting Crystallization. ACS Omega (ACS Publications). Available at: [Link]
-
Resolving the different bulk moduli within individual soft nanogels using small-angle neutron scattering. Science.org. Available at: [Link]
-
Deuterated N-Isopropyl-d7 acrylamide | CAS 1219803-32-3. ResolveMass Laboratories Inc.. Available at: [Link]
-
SANS partial structure factor analysis for determining protein–polymer interactions in semidilute solution. Soft Matter (RSC Publishing). Available at: [Link]
-
SANS curves of the batch-(top) and feeding-(bottom) PNIPAM microgels... ResearchGate. Available at: [Link]
-
Poly(N-isopropylacrylamide) based polymer nanogels for drug delivery applications. ResearchGate. Available at: [Link]
-
Temperature-responsive polymer - Wikipedia. Wikipedia. Available at: [Link]
-
THERMORESPONSIVE SMART POLYMERS AND THEIR APPLICATIONS IN THE BIOMEDICAL FIELD. IIP Series. Available at: [Link]
-
Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications. PMC. Available at: [Link]
-
Accelerated small angle neutron scattering algorithms for polymeric materials. DSpace@MIT. Available at: [Link]
-
Poly(N-Isopropyl Acrylamide) Sample #: P16044-NIPAM Structure: Composition. Polymer Source. Available at: [Link]
-
Contrast-Matching Detergent in Small-Angle Neutron Scattering Experiments for Membrane Protein Structural Analysis and Ab Initio Modeling. PMC. Available at: [Link]
-
Synthesis of micrometer-size poly(N-isopropylacrylamide) microgel particles with homogeneous crosslinker density and diameter control. ScienceDirect. Available at: [Link]
-
Contrast matching SANS reveals structural properties in protein-gold hybrid materials. MLZ. Available at: [Link]
-
Stimuli-responsive copolymers of n-isopropyl acrylamide with enhanced longevity in water for micro- and nanofluidics, drug delivery and non-woven applications. Journal of Materials Chemistry (RSC Publishing). Available at: [Link]
- CN107445856B - Synthesis process of N-isopropyl acrylamide. Google Patents.
-
Drug Delivery from Stimuli-Responsive Poly(N-isopropylacrylamide-co-N-isopropylmethacrylamide)/Chitosan Core/Shell Nanohydrogels. PMC. Available at: [Link]
-
Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art. MDPI. Available at: [Link]
-
Small-angle neutron scattering contrast variation studies of biological complexes: Challenges and triumphs. PMC. Available at: [Link]
-
Particle dynamics of nanoplastics suspended in water with soil microparticles: insights from small angle neutron scattering (SANS) and ultra-SANS. Environmental Science (RSC Publishing). Available at: [Link]
-
Intensity Enhancement and Q-Range Extension in Pinhole SANS Instruments with Neutron Focusing Lenses. MDPI. Available at: [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. juser.fz-juelich.de [juser.fz-juelich.de]
- 3. Contrast matching SANS reveals structural properties in protein-gold hybrid materials / MLZ [mlz-garching.de]
- 4. Small-angle neutron scattering contrast variation studies of biological complexes: Challenges and triumphs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Particle dynamics of nanoplastics suspended in water with soil microparticles: insights from small angle neutron scattering (SANS) and ultra-SANS - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 6. Temperature-responsive polymer - Wikipedia [en.wikipedia.org]
- 7. Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. SANS partial structure factor analysis for determining protein–polymer interactions in semidilute solution - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 13. Contrast-Matching Detergent in Small-Angle Neutron Scattering Experiments for Membrane Protein Structural Analysis and Ab Initio Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sm08.iphy.ac.cn [sm08.iphy.ac.cn]
- 16. Synthesis and structure of deuterated ultra-low cross-linked poly(N-isopropylacrylamide) microgels - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. SANS study on the solvated structure and molecular interactions of a thermo-responsive polymer in a room temperature ionic liquid - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP02254E [pubs.rsc.org]
Application Note: Characterization of pNIPAM-d7 Nanoparticles by DLS
Executive Summary
Poly(N-isopropylacrylamide) (pNIPAM) is the gold standard for thermo-responsive "smart" polymers, exhibiting a sharp coil-to-globule transition at its Lower Critical Solution Temperature (LCST), typically ~32°C.[1]
pNIPAM-d7 refers to the polymer synthesized with deuterated isopropyl groups.[2] This isotopic substitution is primarily employed to manipulate the scattering length density (SLD) for Small Angle Neutron Scattering (SANS) experiments, allowing for contrast variation studies (e.g., "masking" the core or shell in complex architectures).
However, deuteration is not merely a labeling technique; it induces a thermodynamic isotope effect that shifts the LCST. This Application Note provides a rigorous protocol for characterizing pNIPAM-d7 using Dynamic Light Scattering (DLS). It focuses on validating colloidal stability, determining the shifted LCST, and ensuring sample monodispersity prior to costly neutron beamtime.
Theoretical Background
The Isotope Effect on LCST
While standard pNIPAM transitions at ~32°C, the substitution of hydrogen with deuterium (D) affects the hydrophobicity and hydrogen-bonding capability of the polymer.
-
Mechanism: The C-D bond is shorter and stronger than the C-H bond, and D-bonds (hydrogen bonds involving deuterium) generally possess different bond energies.
-
Impact: For pNIPAM-d7 (deuterated isopropyl group), the LCST typically shifts to higher temperatures (often +2°C to +8°C depending on the degree of deuteration and solvent composition) compared to hydrogenated pNIPAM.
-
DLS Role: DLS measures the Hydrodynamic Radius (
) as a function of temperature. It is the primary method to empirically determine this shifted LCST before SANS experiments.
DLS Principles for Soft Colloids
DLS measures the time-dependent fluctuations in scattered light intensity caused by Brownian motion. The translational diffusion coefficient (
- : Boltzmann constant
- : Absolute temperature
-
: Viscosity of the solvent (Critical parameter:
changes significantly with ).
Experimental Protocol
Materials & Equipment
-
Sample: pNIPAM-d7 nanoparticles (lyophilized or stock dispersion).
-
Solvent: Ultrapure water (
) or Deuterium oxide ( ), matching the intended SANS condition. -
Filtration: 0.45 µm or 0.22 µm PES (Polyethersulfone) syringe filters.
-
Cuvettes: Low-volume quartz cuvettes (for temperature stability) or high-quality disposable polystyrene (if
). -
Instrument: DLS system equipped with Peltier temperature control (e.g., Malvern Zetasizer, Anton Paar Litesizer, or similar).
Workflow Visualization
Figure 1: Step-by-step workflow for the characterization of pNIPAM-d7 nanoparticles.
Step-by-Step Methodology
Step 1: Sample Preparation (The "Dust-Free" Rule)
DLS is extremely sensitive to large contaminants (dust) because scattering intensity scales with
-
Dissolution: Dissolve pNIPAM-d7 in the target solvent to a concentration of 0.1 mg/mL to 1.0 mg/mL .
-
Why? High concentrations (>5 mg/mL) cause multiple scattering and particle-particle interactions, distorting size data.
-
-
Filtration: Filter the solvent before adding the polymer, or filter the dilute polymer solution through a 0.45 µm filter .
-
Note: If the nanoparticles are large (>300 nm) in their swollen state, use a 0.8 µm filter to avoid shearing them.
-
Step 2: Instrument Configuration
-
Viscosity Settings:
-
If using
, ensure the software is set to Heavy Water . is ~25% more viscous than at 25°C. Using parameters for a sample will yield a ~25% error in size.
-
-
Refractive Index (RI):
-
Polymer RI: ~1.46 (Standard pNIPAM value is acceptable for d7).
-
Dispersant RI: 1.330 (
) or 1.328 ( ).
-
Step 3: The Temperature Ramp (LCST Determination)
To capture the phase transition accurately:
-
Range: Start at 20°C and ramp to 50°C.
-
Step Size:
-
20°C – 30°C: 2°C steps.
-
30°C – 40°C (Transition Zone): 0.5°C or 1°C steps .
-
40°C – 50°C: 2°C steps.
-
-
Equilibration: Allow 180 seconds (3 mins) equilibration at each temperature step. This ensures the entire sample volume reaches the target temperature and the polymer chains conform to the new thermodynamic state.
Results & Data Interpretation
The Phase Transition Diagram
Below is the expected behavior of pNIPAM-d7. Note the shift in transition temperature compared to standard pNIPAM.[2]
Figure 2: Thermodynamic cycle of pNIPAM-d7. The transition is driven by entropy gain from the release of structured water molecules.
Expected Data Values
The following table summarizes typical DLS outputs for a 200 nm (nominal) pNIPAM-d7 microgel.
| Parameter | Below LCST (25°C) | Transition Region (~34-36°C) | Above LCST (45°C) |
| Hydrodynamic Radius ( | High (~200 nm) | Rapid Decrease | Low (~100 nm) |
| Polydispersity Index (PDI) | < 0.1 (Monodisperse) | 0.1 - 0.2 (Fluctuations) | < 0.1 (Compact) |
| Scattering Intensity (Count Rate) | Low (Swollen/Low Contrast) | Increases | High (Collapsed/High Density) |
Key Insight - The Intensity Spike: Unlike solid particles, pNIPAM microgels scatter more light when they collapse.
-
Swollen State:[2] Polymer is hydrated (mostly water). Refractive index is close to water. Low scattering contrast.
-
Collapsed State: Polymer is dense.[3] Refractive index is higher (~1.46). High scattering contrast.
-
Observation: You will see the Count Rate (kcps) increase significantly as you pass the LCST.
Determining the LCST
Plot
-
Standard pNIPAM: Inflection ~32°C.
-
pNIPAM-d7: Inflection typically 34°C – 38°C (Isotope Effect).
Troubleshooting & Quality Control
The "Blue Haze" Phenomenon
Above the LCST, the sample should turn milky white or exhibit a blue opalescence (Tyndall effect).
-
Issue: If the sample precipitates or forms visible white flakes.
-
Cause: Concentration is too high, leading to macroscopic aggregation rather than discrete globule collapse.
-
Fix: Dilute the sample (e.g., to 0.05 mg/mL) and re-measure.
Hysteresis
If the cooling curve (
-
Cause: Insufficient equilibration time. The polymer chains need time to re-hydrate.
-
Fix: Increase equilibration time to 5-10 minutes during the cooling ramp.
References
-
NIST Center for Neutron Research. (2017). Interaction and Conformation of Aqueous Poly(N-isopropylacrylamide) (PNIPAM) Star Polymers Below the LCST. Macromolecules. Link
-
Berndt, I., et al. (2019). Deuteration-Induced Volume Phase Transition Temperature Shift of PNIPMAM Microgels. Polymers. Link (Note: Discusses the specific mechanism of isotope effects on NIPAM-derivatives).
-
Hallett, J. E., et al. (2018). Phase Transition in Amphiphilic Poly(N-isopropylacrylamide). Physical Chemistry Chemical Physics.[4] Link
-
Entegris. (2019). DLS Sample Preparation Technical Note. Link
-
Stanford University. (2022). Water Dynamics in Aqueous Poly-N-Isopropylacrylamide Below and Through the Lower Critical Solution Temperature. Journal of Physical Chemistry B. Link
Sources
Advanced Protocol for SANS Sample Preparation: Deuterated Polymers & Contrast Variation
Executive Summary
Small-Angle Neutron Scattering (SANS) is the premier technique for resolving polymer conformation, radius of gyration (
This protocol details the rigorous preparation of deuterated polymer samples, focusing on Contrast Variation strategies. It moves beyond basic mixing instructions to address the thermodynamic and optical requirements necessary for publication-quality data.
Theoretical Framework & Experimental Design
The Physics of Contrast
The scattered intensity
Where:
- : Volume fraction of the polymer.
-
: Scattering Length Density (
or ). - : Form factor (intra-particle structure).
- : Structure factor (inter-particle interference).
Critical Insight: To maximize signal, maximize
Incoherent Background Management
Hydrogen (
-
Rule of Thumb: Always prioritize deuterated solvents (d-solvents) to minimize background. If the polymer is hydrogenated (h-polymer), the d-solvent provides both high contrast and low noise.
Pre-Experimental Planning: SLD Calculation
Before touching a pipette, you must calculate the target SLD values. Use the following reference data for planning.
Table 1: Standard SLD Values for Common Polymers & Solvents
| Material | Density (g/cm³) | SLD ( | Role |
| h-Polystyrene (h-PS) | 1.05 | 1.41 | Sample (Core) |
| d-Polystyrene (d-PS) | 1.13 | 6.47 | Sample (Labeled) |
| h-PMMA | 1.18 | 1.06 | Sample |
| d-PMMA | 1.29 | 7.05 | Sample |
| H | 1.00 | -0.56 | Solvent (Contrast Tuning) |
| D | 1.11 | 6.38 | Solvent (Base) |
| h-Toluene | 0.87 | 0.94 | Solvent |
| d-Toluene | 0.94 | 5.66 | Solvent |
Note: Values are approximations. Precise SLD depends on specific density and H/D exchange ratio.
Workflow Diagram: Contrast Variation Logic
The following decision tree guides the selection of solvent ratios to achieve specific contrast conditions (e.g., Zero Average Contrast or Infinite Contrast).
Caption: Logic flow for determining solvent ratios in contrast variation experiments.
Protocol: Sample Preparation
Phase 1: Solvent Blending & Dissolution
Objective: Create a homogeneous solution with precise isotopic ratios.
-
Gravimetric Mixing: Do not rely on volumetric mixing (pipettes) for contrast matching. Volumes are non-additive upon mixing H
O and D O.-
Action: Weigh solvents into a glass scintillation vial using an analytical balance (±0.1 mg).
-
Calculation: Use mass fractions converted to volume fractions using the densities in Table 1.
-
-
Polymer Addition:
-
Weigh the deuterated polymer directly into the pre-weighed solvent vial.
-
Concentration: Typical SANS concentrations range from 5 mg/mL to 20 mg/mL (0.5 - 2.0 wt%) .
-
Lower Limit: <1 mg/mL yields poor signal-to-noise.
-
Upper Limit: >50 mg/mL introduces structure factor effects (
) unless studying melts.
-
-
Dissolution & Equilibration:
-
Seal the vial with a Teflon-lined cap to prevent solvent evaporation or H/D exchange with atmospheric moisture (critical for D
O). -
Annealing: Stir gently (magnetic stir bar) or rock the sample.
-
Time: Allow minimum 12-24 hours for dissolution. For high MW polymers (
kDa), allow 48 hours. -
Heat: If heating is required, do not exceed the boiling point of the specific isotopic solvent (D
O boils at 101.4°C).
-
Phase 2: Clarification
Dust is a strong scatterer at low-
-
Filtration: Pass the solution through a 0.2 µm or 0.45 µm PTFE filter into a clean vial.
-
Warning: Ensure the filter material is compatible with your solvent (e.g., do not use Cellulose Acetate with certain organic solvents).
-
Pre-wetting:[1] Discard the first 0.5 mL of filtrate to remove extractables from the filter membrane.
-
Protocol: Cell Loading & Beamline Readiness
Material: Hellma Quartz Cells (Suprasil). Path Length: 1 mm or 2 mm (standard).
-
Why? 1 mm is optimal for hydrogenous solvents to prevent multiple scattering. 2 mm is acceptable for 100% deuterated solvents to gain more signal volume.
Workflow Diagram: Loading & Validation
Caption: Operational workflow for loading quartz cells and validating sample quality.
Step-by-Step Loading Procedure
-
Cleaning: Wash cells with Hellmanex III (2%), rinse copiously with Milli-Q water, then ethanol. Dry with a stream of filtered Nitrogen gas.
-
The Tilt Method (Bubble Prevention):
-
Hold the quartz cell at a 45° angle.
-
Insert the pipette tip deep into the cell, touching the side wall.
-
Dispense slowly, allowing the liquid to fill from the bottom up.
-
Goal: Avoid trapping air in the corners or creating micro-bubbles on the optical faces.
-
-
Capping: Secure the Teflon stopper immediately.
-
Visual Validation: Hold the cell up to a light source.
-
Check: Are there bubbles? If yes, tap the cell gently on a soft surface or centrifuge briefly (500g for 1 min) if the cell holder allows.
-
Check: Is the solution turbid? Turbidity indicates phase separation or aggregation (unless studying these phenomena, the sample should be clear).
-
Measurement & Validation Criteria
Transmission Measurement ( )
Before the long scattering run, perform a 3-minute transmission scan.
-
Acceptance Criteria:
- : Ideal for deuterated solvents.
-
: Typical for H
O-rich samples (1 mm path). - : Reject. Multiple scattering will distort data. Reduce path length or dilute H-content.
Background Subtraction
You must prepare and measure the following "Dark" and "Background" samples to validate the protocol:
-
Blocked Beam: Measures electronic noise/cosmic rays.
-
Empty Cell: Measures scattering from quartz windows.
-
Solvent Blank: Exact solvent match (same H/D ratio) without polymer.
-
Analysis Check: Subtracting the solvent blank from the sample should yield the pure polymer scattering. If the high-
baseline is not flat after subtraction, the H/D ratio of the blank was likely mismatched.
-
Troubleshooting Common Artifacts
| Symptom | Probable Cause | Corrective Action |
| Upturn at low- | Aggregation or Dust | Filter sample (0.2 µm). Check solubility. |
| Flat scattering (no structure) | Low Contrast | Re-calculate SLD. Ensure |
| Low Transmission | High H-content or thick cell | Switch from 2 mm to 1 mm cell. Increase D-solvent ratio. |
| Bragg Peaks (Sharp) | Crystallization | Polymer may have crystallized (e.g., PEO in D |
References
-
NIST Center for Neutron Research. Scattering Length Density Calculator. National Institute of Standards and Technology. [Link]
-
Institut Laue-Langevin (ILL). Neutron Data Booklet: Scattering Lengths. ILL. [Link]
-
Higgins, J. S., & Benoit, H. C. (1994). Polymers and Neutron Scattering.[2][3][4][5][6] Oxford University Press. (Foundational Text on Polymer SANS).
-
Grillo, I. (2008). Small-Angle Neutron Scattering and Applications in Soft Matter.[5][6] Soft Matter Characterization, Springer. [Link]
-
Oak Ridge National Laboratory (ORNL). Sample Environment and Preparation Guide.[Link]
Sources
- 1. support.izon.com [support.izon.com]
- 2. isis.stfc.ac.uk [isis.stfc.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. webster.ncnr.nist.gov [webster.ncnr.nist.gov]
- 5. Accelerated small angle neutron scattering algorithms for polymeric materials - Soft Matter (RSC Publishing) DOI:10.1039/D4SM01350F [pubs.rsc.org]
- 6. Preparation of a Deuterated Membrane Protein for Small-Angle Neutron Scattering | ORNL [ornl.gov]
Precision Characterization of Deuterated pNIPAM via Dynamic Light Scattering
Application Note & Protocol: AN-DLS-D7-NIPAM
Executive Summary: The Isotopic Imperative
Poly(N-isopropylacrylamide) (pNIPAM) is the gold standard for thermo-responsive polymers, exhibiting a sharp coil-to-globule transition at its Lower Critical Solution Temperature (LCST), typically ~32°C in aqueous solution. However, the introduction of deuterium—either in the solvent (D₂O) or the polymer backbone (d-pNIPAM)—is not merely a labeling technique for Neutron Scattering (SANS); it fundamentally alters the thermodynamics of the system.
This guide addresses the specific challenges of characterizing deuterated pNIPAM solutions using Dynamic Light Scattering (DLS). Unlike standard aqueous measurements, deuterated systems require rigorous correction for solvent viscosity and refractive index to avoid errors in hydrodynamic radius (
Theoretical Background
The Stokes-Einstein Trap in Deuterated Solvents
DLS measures the diffusion coefficient (
The Pitfall: Most DLS software defaults to the viscosity (
-
Viscosity:
is higher than at 25°C (1.095 mPa·s vs 0.890 mPa·s). Failure to correct this results in a calculated size that is ~23% larger than reality. -
Refractive Index:
(1.328) is lower than (1.333).[1] While this affects the scattering vector ( ), the viscosity error is the dominant source of sizing inaccuracy.
The Isotope Effect on LCST
Deuteration alters the hydrogen bonding strength and the hydrophobic hydration structure surrounding the isopropyl groups.
-
Solvent Effect (H₂O
D₂O): D₂O forms stronger hydrogen bonds than H₂O. This typically stabilizes the coil state, shifting the LCST upwards by 0.5 – 1.5°C . -
Polymer Effect (h-pNIPAM
d7-pNIPAM): Deuteration of the isopropyl group (d7) significantly increases the hydrophobicity of the side chain, yet paradoxically, experimental data often shows a significant increase in LCST (+5 to +8°C) for fully deuterated monomers, attributed to changes in the vibrational entropy of the hydration shell [1, 2].
Experimental Workflow
The following diagram outlines the critical path for preparing and measuring deuterated samples, emphasizing the "Dust-Free" requirement which is exacerbated by the low scattering contrast of pNIPAM below the LCST.
Figure 1: Workflow for DLS characterization of deuterated polymers. Note the critical filtration step to prevent dust from dominating the scattering signal in the 'coil' state.
Detailed Protocol: Temperature-Ramp DLS
Materials & Reagents
-
Polymer: Deuterated pNIPAM (e.g., d7-pNIPAM or fully deuterated d-pNIPAM).
-
Solvent: Deuterium Oxide (
), 99.9 atom % D (Sigma-Aldrich or Cambridge Isotope). -
Filtration: 0.22 µm or 0.45 µm PES (Polyethersulfone) syringe filters. Avoid Nylon as it may adsorb pNIPAM.
-
Cuvettes: Low-volume quartz cuvettes or high-quality borosilicate glass tubes. Plastic cuvettes are generally unsuitable for high-temperature ramps due to potential softening or leaching.
Sample Preparation
-
Dissolution: Dissolve d-pNIPAM in
to a concentration of 0.5 – 1.0 mg/mL .-
Why? This is the "dilute" regime where inter-chain interactions are minimized, allowing measurement of the single-chain
(coil) and single-particle globule.
-
-
Equilibration: Allow the solution to stir at 4°C (well below LCST) overnight to ensure complete hydration of the deuterated hydrophobic groups.
-
Dust Removal (Crucial):
-
Filter the
solvent before adding polymer if possible. -
Filter the final polymer solution through a 0.22 µm filter directly into the dust-free cuvette.
-
Validation: Check the Count Rate (kcps) at 20°C. It should be stable. Spikes indicate dust.
-
Instrument Configuration (The "Senior Scientist" Check)
Before hitting "Start," you must manually override the solvent properties in your DLS software (e.g., Zetasizer, ALV, Wyatt).
| Parameter | Value (at 20°C) | Value (at 40°C) | Source |
| Solvent | [3] | ||
| Refractive Index ( | 1.328 | 1.324 | [3] |
| Viscosity ( | 1.25 mPa·s | 0.78 mPa·s | [3, 4] |
| Material RI | 1.52 (pNIPAM) | 1.52 (pNIPAM) | Estimate |
| Absorption | 0.001 | 0.001 | Transparent |
Note: Most software allows you to define a custom solvent "Heavy Water" with a temperature-viscosity lookup table. Ensure this table is active.
Measurement Protocol (Thermal Ramp)
-
Temperature Range: 20°C to 50°C.
-
Step Size:
-
20–30°C: 2°C steps (Coil region).
-
30–38°C: 0.5°C steps (Transition region - capture the sharp shift).
-
38–50°C: 2°C steps (Globule region).
-
-
Equilibration Time: 120 seconds per temperature step.
-
Reasoning: Deuterated hydration shells have slower exchange dynamics; ensure thermal equilibrium.
-
-
Measurements: 3 runs of 30 seconds at each temperature.
-
Angle: 173° (Backscatter) is preferred to minimize multiple scattering effects if the sample becomes turbid (white) above LCST.
Data Analysis & Interpretation
The Coil-to-Globule Transition
Plot the Z-Average Diameter (
-
Region 1 (Below LCST): The polymer exists as a random coil.
-
Expected Size: 10 – 30 nm (depending on Molecular Weight).
-
Trend: Size may slightly decrease as solvent quality worsens approaching LCST.
-
-
Region 2 (The Transition): The "Phase Transition."[2][3]
-
Behavior: A sharp decrease in size is expected for single chains collapsing.
-
Anomaly Warning: In many DLS experiments, you may see a massive increase in size (to >100 nm) and scattering intensity. This indicates aggregation of the hydrophobic globules rather than single-chain collapse. This is concentration-dependent.
-
-
Region 3 (Above LCST): Compact globules or stable aggregates.
Comparative Data: Isotope Shifts
The following table summarizes typical shifts observed in pNIPAM systems [1, 2, 5].
| System (Polymer / Solvent) | LCST (°C) | Comment |
| h-pNIPAM / | 32.0 | Standard reference. |
| h-pNIPAM / | 32.8 - 33.5 | Solvent isotope effect (+0.8 to +1.5°C). |
| d7-pNIPAM / | ~37.0 | Polymer deuteration increases hydrophobicity but entropy dominates. |
| d7-pNIPAM / | 38.0 - 40.0 | Combined effect. Significant shift.[4] |
Mechanism Visualization
Figure 2: Thermodynamic mechanism of the LCST transition. Deuterium bonding alters the stability of the 'Ice-like' shell, shifting the temperature required to break these bonds.
Troubleshooting & Self-Validation
-
Issue: "My size is 20% too large."
-
Cause: You likely used the viscosity of H₂O in the software.
-
Fix: Recalculate results using
. You do not need to re-measure; just re-analyze the raw correlation data.
-
-
Issue: "The sample precipitated."
-
Cause: Concentration too high (> 5 mg/mL). Above LCST, hydrophobic globules aggregate and crash out.
-
Fix: Dilute to 0.1 mg/mL.
-
-
Issue: "Hysteresis observed (Heating vs Cooling)."
-
Insight: This is physical, not instrumental. The re-hydration of the globule (Cooling) is kinetically slower than the collapse (Heating). Report both curves.
-
References
-
Shirota, H., et al. (1999).[5] Deuterium Isotope Effect on Volume Phase Transition of Polymer Gel: Temperature Dependence. The Journal of Physical Chemistry B. Link
-
Berndt, I., et al. (2019). Deuteration-Induced Volume Phase Transition Temperature Shift of PNIPMAM Microgels. Polymers.[2][6][7][8][9] Link
-
Odhner, H., & Jacobs, D. T. (2011). Refractive Index of Liquid D2O for Visible Wavelengths. Journal of Chemical & Engineering Data. Link[1]
- Comparison of Viscosity of Water and Heavy Water. (Data typically sourced from CRC Handbook of Chemistry and Physics).
- Tucker, A. K., & Stevens, M. J. (2012). Study of the structure and phase transition of deuterated pnipam. Macromolecules. (Contextual reference for d7-pNIPAM shifts).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cation Effects on the Phase Transition of N-isopropylacrylamide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. web.stanford.edu [web.stanford.edu]
- 5. Frontiers | Water dynamics in solutions of linear poly (N-isopropyl acrylamide) studied by 2H NMR field-cycling relaxometry [frontiersin.org]
- 6. LCST transition of PNIPAM-b-PVCL in water: cooperative aggregation of two distinct thermally responsive segments - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Precision Structural Analysis of Protein-Polymer Conjugates using N-Isopropyl-d7-acrylamide
Introduction: The "Invisibility Cloak" for Bioconjugates
In the development of smart drug delivery systems, Poly(N-isopropylacrylamide) (PNIPAM) is the gold standard for thermo-responsive carriers due to its Lower Critical Solution Temperature (LCST) of ~32°C. However, characterizing the structural integrity of a protein payload inside a polymer shell is notoriously difficult. Standard techniques like Dynamic Light Scattering (DLS) only provide the hydrodynamic radius of the entire complex, obscuring the protein's internal state.
N-Isopropyl-d7-acrylamide (NIPAM-d7) is the deuterated isotopologue of NIPAM where the isopropyl side-chain hydrogens are replaced with deuterium. This modification is not merely a label; it drastically alters the Scattering Length Density (SLD) of the polymer, allowing researchers to optically "tune out" the polymer signal in neutron scattering experiments or silence it in 1H-NMR.
This guide details the protocols for synthesizing PNIPAM-d7 and utilizing it to perform Contrast Variation SANS and Proton-Silent NMR , enabling the direct observation of protein structure within a polymer matrix.
Scientific Rationale: The Physics of Contrast
Neutron Scattering Length Density (SLD)
Neutrons interact with atomic nuclei. Hydrogen (
-
Hydrogen (H): SLD
-
Deuterium (D): SLD
By synthesizing the polymer with NIPAM-d7, its SLD shifts dramatically positive. By adjusting the ratio of
The LCST Shift Effect (Critical Insight)
Expert Note: Unlike backbone deuteration, deuterating the isopropyl group (d7) strengthens the hydrophobic interactions slightly. This typically shifts the LCST of PNIPAM-d7 higher by approximately 3–7°C compared to non-deuterated PNIPAM (approx. 37–39°C vs 32°C). This must be accounted for when designing thermal release profiles.
Visualization of Contrast Variation
Figure 1: Logic flow of Contrast Variation SANS. By tuning the solvent to the "Match Point" of the deuterated polymer, the polymer scattering is nullified.
Protocol 1: Controlled Synthesis of PNIPAM-d7 via RAFT
Standard free radical polymerization yields high polydispersity (PDI), which complicates SANS data fitting. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is required to produce polymers with low PDI (<1.1) and defined end-groups for protein conjugation.
Materials
-
Monomer: N-Isopropyl-d7-acrylamide (Commercial sources: Sigma-Aldrich, Cambridge Isotope Labs).
-
CTA (Chain Transfer Agent): EMP (2-Ethylsulfanylthiocarbonyl-sulfanyl-propionic acid) or similar trithiocarbonate.
-
Initiator: AIBN (Recrystallized).[1]
-
Solvent: 1,4-Dioxane (Anhydrous).
Step-by-Step Methodology
-
Stoichiometry Calculation: Target Degree of Polymerization (
) = .-
Example: For 10 kDa polymer, use ratio 100:1 (Monomer:CTA).
-
Ratio:
.
-
-
Dissolution: Dissolve NIPAM-d7 (1.0 g) and CTA in Dioxane (4 mL) in a Schlenk tube.
-
Degassing (Crucial): Perform 4 cycles of Freeze-Pump-Thaw to remove oxygen. Oxygen terminates RAFT agents.
-
Freeze in liquid
. -
Pump to vacuum (<100 mTorr).
-
Thaw in warm water.
-
-
Polymerization: Backfill with Nitrogen/Argon. Immerse in an oil bath at 70°C for 12–16 hours.
-
Quenching: Cool the tube in liquid nitrogen and expose to air to stop the reaction.
-
Purification: Precipitate dropwise into cold Diethyl Ether (
volume). Centrifuge and dry. Repeat 3 times to remove unreacted deuterated monomer (expensive waste). -
Validation:
-
1H-NMR (in CDCl3): Confirm absence of vinyl protons (5.5–6.5 ppm). Note: Isopropyl protons will be silent (d7).
-
GPC: Confirm PDI < 1.2.
-
Protocol 2: SANS Contrast Variation Experiment
This protocol determines the Radius of Gyration (
Pre-requisites
-
Protein: e.g., BSA, Lysozyme, or therapeutic antibody.
-
Conjugate: Protein-PNIPAM-d7 conjugate (prepared via NHS/EDC or Maleimide chemistry using the RAFT end-group).
-
Beamline Access: SANS instrument (e.g., NIST, ILL, ORNL).
Experimental Setup
-
Calculate the Match Point:
-
Theoretical SLD of PNIPAM-d7
. -
SLD of
. -
SLD of
. -
Calculation: The polymer match point is typically around 80-90% D2O .
-
-
Sample Preparation:
-
Prepare 3 samples of the Conjugate (5 mg/mL):
-
Sample A (0% D2O): Full contrast (Protein + Polymer visible).
-
Sample B (40% D2O): Protein Match Point (Polymer only visible).
-
Sample C (~85% D2O): Polymer Match Point (Protein only visible).
-
-
-
Measurement:
-
Load samples into quartz banjo cells (1mm or 2mm path length).
-
Measure scattering intensity
vs scattering vector . -
Temperature Sweep: Measure at 20°C (below LCST) and 45°C (above LCST).
-
Data Analysis (Guinier Plot)
For Sample C (Polymer Invisible), plot
-
Slope:
. -
Result: This yields the
of the protein. If the protein unfolds due to polymer collapse at 45°C, the will increase significantly compared to 20°C.
Protocol 3: "Proton-Silent" 1H-NMR
Standard PNIPAM has massive broad peaks in NMR that obscure protein signals. NIPAM-d7 is "silent" in the aliphatic region.
Methodology
-
Sample: Dissolve Protein-PNIPAM-d7 conjugate in
. -
Acquisition: Run standard 1H-NMR (500 MHz or higher).
-
Observation:
-
0.8 - 2.5 ppm: Usually dominated by PNIPAM isopropyl/backbone. With d7, the isopropyl doublet (1.1 ppm) is gone . The backbone (if not deuterated) remains but is much smaller.
-
6.0 - 9.0 ppm: Protein amide/aromatic region is now clearly visible without baseline distortion from the polymer.
-
-
Application: Monitor protein unfolding (peak broadening/shifting) as temperature increases.
Data Summary & Reference Tables
Table 1: Scattering Length Densities (SLD)
| Material | Formula | SLD ( | Role in Contrast Variation |
| H-PNIPAM | 0.81 | Visible in D2O | |
| PNIPAM-d7 | ~5.8 - 6.0 | Matches ~85% D2O | |
| Protein (Avg) | Amino Acids | ~1.8 - 2.5 | Matches ~40% D2O |
| H2O | -0.56 | Background | |
| D2O | 6.38 | Contrast Tuning Agent |
Table 2: Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High PDI (>1.3) | Oxygen in RAFT reaction | Increase freeze-pump-thaw cycles; check seal. |
| LCST is too high (>40°C) | Deuteration Isotope Effect | This is normal for d7. Adjust formulation or copolymerize with hydrophobic monomer (e.g., t-butyl acrylamide) to lower LCST. |
| Incomplete "Disappearance" in SANS | Incorrect Match Point | Perform a "Contrast Series" (70%, 80%, 90% D2O) to experimentally determine the exact zero-scattering point. |
Experimental Workflow Diagram
Figure 2: Integrated workflow for synthesizing and characterizing NIPAM-d7 conjugates.
References
-
Brugnoni, M., et al. (2019). "Synthesis and structure of deuterated ultra-low cross-linked poly(N-isopropylacrylamide) microgels."[3] Polymer Chemistry, 10, 2397–2405.[3] [Link]
-
Grillo, I. (2008). "Small-angle neutron scattering and biological macromolecules in solution." Current Opinion in Colloid & Interface Science, 13(1-2), 42-51. (Foundational text on Contrast Variation). [Link]
-
Heller, P., et al. (2015). "The Role of Backbone Hydration of Poly(N-isopropyl acrylamide) Across the Volume Phase Transition." Physical Review Letters. (Discusses the physics of NIPAM hydration/deuteration effects). [Link]
-
NIST Center for Neutron Research. "Contrast Variation SANS - Identifying the Unique Fingerprints for the Structure of Proteins." (Official Protocol Guide). [Link]
-
McCormick, C. L., & Lowe, A. B. (2004). "Aqueous RAFT Polymerization: Recent Developments in Synthesis of Functional Water-Soluble (Co)polymers." Accounts of Chemical Research. (Standard reference for the RAFT protocol cited). [Link]
Sources
- 1. Comparison of Thermoresponsive Hydrogels Synthesized by Conventional Free Radical and RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the structure of protein–polymer conjugates in solution reveals the impact of protein deuteration and the size of the polymer on its thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
Application Note: N-Isopropyl-d7-acrylamide Labeling for Neutron Reflectivity
This Application Note is structured to provide a rigorous, field-ready guide for utilizing N-isopropyl-d7-acrylamide (d7-NIPAM) in Neutron Reflectivity (NR) experiments. It moves beyond basic synthesis to address the specific physical chemistry required for high-contrast interface analysis.
Executive Summary & Scientific Rationale
In the analysis of thermoresponsive interfaces, Poly(N-isopropylacrylamide) (PNIPAM) is the gold standard.[1] However, characterizing its vertical hydration profile and kinetic transitions at the solid-liquid interface is often obscured by the low neutron scattering contrast between protonated polymers (h-PNIPAM) and biological buffers or silicon substrates.
N-isopropyl-d7-acrylamide (isopropyl group deuterated) offers a precise solution by engineering the Scattering Length Density (SLD) of the polymer. Unlike fully deuterated (d11) analogs, d7-labeling targets the hydrophobic isopropyl moiety, significantly altering the SLD while retaining specific proton environments for NMR characterization.
Key Advantages of d7-Labeling:
-
Contrast Tuning: d7-PNIPAM has a calculated SLD of approximately 5.8 × 10⁻⁶ Å⁻² , which is nearly isostructural with D₂O (6.36 × 10⁻⁶ Å⁻²). This allows the polymer to be "optically matched" (made invisible) in D₂O, permitting the exclusive observation of guest molecules (e.g., proteins, lipids, or drug payloads) within the polymer brush.
-
LCST Shift Awareness: Deuteration of the isopropyl group strengthens the hydrophobic interaction, shifting the Lower Critical Solution Temperature (LCST) from ~32°C (h-PNIPAM) to ~34–35°C . This protocol accounts for this thermodynamic shift to prevent experimental artifacts during temperature sweeps.
Technical Foundation: Scattering Length Density (SLD) Physics
To design a successful NR experiment, one must calculate the contrast (
Table 1: SLD Values for Experimental Design
| Material | Chemical Formula | Density (g/cm³) | SLD ( | Role in Contrast Variation |
| Silicon (Substrate) | Si | 2.33 | 2.07 | Base layer |
| SiO₂ (Native Oxide) | SiO₂ | 2.20 | 3.47 | Interface layer |
| h-PNIPAM | C₆H₁₁NO | 1.10 | 0.81 | Low contrast in H₂O; High in D₂O |
| d7-PNIPAM | C₆H₄D₇NO | 1.18 (est) | 5.85 | Matches D₂O; High contrast in H₂O |
| H₂O | H₂O | 1.00 | -0.56 | High contrast for d7-PNIPAM |
| D₂O | D₂O | 1.11 | 6.36 | Matches d7-PNIPAM (Invisible) |
| CM3 (Silicon Match) | 38% D₂O / 62% H₂O | 1.04 | 2.07 | Matches Silicon; Polymer visible |
Critical Insight: By using d7-PNIPAM in D₂O, the polymer matrix becomes effectively transparent. Any scattering signal detected originates solely from non-deuterated inclusions (e.g., a drug molecule or protein), allowing for the precise localization of the payload within the hydrogel.
Protocol: Controlled Synthesis of d7-PNIPAM
To ensure uniform film thickness for reflectivity, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is recommended over free radical polymerization.
Materials
-
Monomer: N-isopropyl-d7-acrylamide ( >98% D enrichment).[2]
-
CTA (Chain Transfer Agent): CPDB (2-Cyano-2-propyl dithiobenzoate) or EMP (2-ethylsulfanylthiocarbonyl sulfanyl-propionic acid methyl ester).
-
Initiator: AIBN (Azobisisobutyronitrile), recrystallized.
-
Solvent: 1,4-Dioxane (Anhydrous).
Step-by-Step Synthesis Workflow
-
Stoichiometry Calculation: Target Molecular Weight (
) = 30,000 g/mol . Ratio: [Monomer]:[CTA]:[Initiator] = 300:1:0.2. -
Dissolution: In a Schlenk flask, dissolve 1.0 g of d7-NIPAM (8.3 mmol), 6.1 mg CPDB (0.027 mmol), and 0.9 mg AIBN in 4 mL of 1,4-dioxane.
-
Degassing (Critical): Perform 4 cycles of freeze-pump-thaw to remove oxygen, which inhibits RAFT. Backfill with high-purity Nitrogen or Argon.
-
Polymerization: Immerse flask in an oil bath at 70°C for 12 hours . Note: d7-NIPAM kinetics are nearly identical to h-NIPAM; isotope effects on propagation rate are negligible.
-
Quenching & Purification:
-
Cool rapidly in liquid nitrogen to stop reaction.
-
Precipitate dropwise into cold diethyl ether (excess).
-
Redissolve in THF and reprecipitate (3x) to remove unreacted monomer.
-
-
Characterization:
-
H-NMR: Confirm absence of vinyl protons (5.5–6.5 ppm). Note the absence of the isopropyl septet (4.0 ppm) and methyl doublet (1.1 ppm) due to deuteration.
-
GPC: Verify Polydispersity Index (PDI) < 1.2 for uniform brush layers.
-
Protocol: Thin Film Preparation for Neutron Reflectivity
Neutron reflectivity requires extremely smooth, uniform films (roughness < 5 Å).
A. Substrate Preparation[3]
-
Substrate: Use polished Silicon blocks (typically 50mm x 50mm x 10mm).
-
Cleaning: Piranha solution (3:1 H₂SO₄:H₂O₂) for 15 min at 90°C. Warning: Corrosive/Explosive.
-
Surface Activation: UV-Ozone treat for 20 mins to generate surface -OH groups.
B. "Grafting To" Approach (Recommended for defined density)
-
Anchoring Layer: Spin-coat a dilute solution (0.05%) of PGMA (Poly(glycidyl methacrylate)) as an anchoring layer if using non-functionalized d7-PNIPAM, or use a silane-terminated CTA during synthesis for direct grafting.
-
Spin Coating:
-
Dissolve d7-PNIPAM in chloroform (10-20 mg/mL).
-
Spin at 2000-3000 rpm for 60s. Target dry thickness: 300–500 Å.
-
-
Annealing:
-
Anneal at 150°C for 2 hours under vacuum to covalently bond the polymer to the surface (if using PGMA anchor) or to relax chains.
-
-
Rinsing: Sonication in cold chloroform to remove unbound polymer chains. This leaves a chemically tethered "brush" or "network."
Neutron Reflectivity Experimental Workflow
This section details the contrast variation sequence required to resolve the structure.
Diagram: Contrast Variation Logic
Caption: Logical flow for NR contrast variation. D2O renders d7-PNIPAM invisible, highlighting guest molecules. H2O maximizes polymer visibility.
Measurement Protocol
-
Beamline Setup: Mount sample in a temperature-controlled liquid cell.
-
Dry Scan: Measure reflectivity (
vs ) of the dry film to fix the polymer mass/thickness parameters in the fitting model. -
D₂O Injection (The "Invisible" Scan):
-
Inject D₂O.[1]
-
Equilibrate at 20°C (Swollen state).
-
Observation: If pure d7-PNIPAM, the interface should effectively disappear (SLD polymer
SLD solvent). Any fringes observed indicate surface roughness or residual protonated impurities.
-
-
H₂O Injection (The "Structural" Scan):
-
Flush with H₂O.
-
Observation: Strong Kiessig fringes due to high contrast (
). This defines the total swollen thickness and solvent volume fraction ( ).
-
-
Temperature Sweep:
-
Increase T to 40°C (well above the d7-PNIPAM LCST of ~34°C).
-
Observe the collapse: Thickness decreases, solvent fraction decreases.
-
Note: The collapse of d7-PNIPAM is often sharper than h-PNIPAM due to increased hydrophobicity.
-
Data Analysis & Modeling
Data should be fitted using the Parratt Formalism or slab models (e.g., using software like Motofit, GenX, or Refl1D).
The Fitting Model
Define the SLD profile
Validation Check:
-
Simultaneously fit the D₂O and H₂O datasets.
-
The polymer volume fraction profile
must be identical for both contrasts at the same temperature. If the fits require different profiles, the model is physically invalid.
References
-
Boc Sciences. N-Isopropylacrylamide-d7 Product Specifications. Retrieved from
-
Brugnoni, M., et al. (2019). Synthesis and structure of deuterated ultra-low cross-linked poly(N-isopropylacrylamide) microgels.[3] Polymer Chemistry, 10, 2397–2405.[3] Retrieved from
-
Yim, H., et al. (2003). Conformation of End-Tethered PNIPAM Chains in Water and in Acetone by Neutron Reflectivity.[1] Macromolecules, 36(14), 5319–5324. Retrieved from
-
Zielińska, K., et al. Adsorption kinetics of NIPAM and NIPAM D7 nanogels at the air/water interface. ResearchGate. Retrieved from
-
Treece, B. W., et al. (2019). Information gain from isotopic contrast variation in neutron reflectometry on protein–membrane complex structures. Journal of Applied Crystallography. Retrieved from
Sources
Application Notes and Protocols for In situ Polymerization of N-ISO-PROPYL-D7-ACRYLAMIDE for Hydrogel Synthesis
Introduction: The Strategic Advantage of Deuteration in Hydrogel Science
Poly(N-isopropylacrylamide) (PNIPAM) hydrogels are a cornerstone of "smart" biomaterials, renowned for their sharp, reversible volume phase transition in response to temperature changes around a Lower Critical Solution Temperature (LCST) of approximately 32°C.[1][2] This property makes them invaluable for applications ranging from controlled drug delivery and tissue engineering to smart sensors and actuators.[1][3][4][5] The in situ polymerization of NIPAM monomers allows for the formation of these hydrogels directly within a desired location, offering minimally invasive procedures for biomedical applications.[4][6]
This application note focuses on a specialized variant of this polymer: poly(N-ISO-PROPYL-D7-ACRYLAMIDE). By replacing the seven hydrogen atoms on the isopropyl group with deuterium, a stable isotope of hydrogen, we unlock significant advantages for analytical characterization without compromising the fundamental thermoresponsive behavior. The mass difference between deuterium and hydrogen imparts unique properties to the resulting polymer, making these deuterated hydrogels exceptionally suited for advanced research applications.[7] The primary benefits of using this compound include:
-
Enhanced Analytical Precision: Deuteration provides a powerful tool for neutron scattering techniques.[8][9] The significant difference in neutron scattering length between hydrogen and deuterium allows for "contrast matching," enabling researchers to selectively highlight or suppress the scattering from different components within the hydrogel network or surrounding solvent.[8][10] This is invaluable for probing polymer chain conformation, water dynamics within the gel, and the distribution of incorporated therapeutic agents.
-
Isotope Effects on Physicochemical Properties: The substitution of hydrogen with deuterium can subtly alter the strength of hydrogen bonds, which may lead to shifts in the LCST.[11] Understanding and controlling this shift is crucial for fine-tuning the hydrogel's thermal response for specific biological or industrial applications.
-
Improved Stability: Deuterated polymers can exhibit increased resistance to thermal and oxidative degradation, potentially extending the functional lifespan of the hydrogel in demanding environments.[7]
This guide provides a comprehensive overview and detailed protocols for the in situ free-radical polymerization of this compound to form thermoresponsive hydrogels. We will delve into the underlying chemical principles, offer step-by-step experimental procedures, and discuss key considerations for successful synthesis and characterization.
I. Foundational Principles of In Situ Polymerization
The in situ formation of hydrogels is typically achieved through the rapid polymerization of monomer and cross-linker precursors upon injection at the target site.[4][6] Free-radical polymerization is a versatile and widely used method for this purpose.[12][13]
A. The Mechanism of Free-Radical Polymerization
The polymerization of acrylamide derivatives like this compound is a chain reaction initiated by free radicals.[14] A common and effective system for initiating this reaction at or near physiological temperatures is the redox pair of ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED).[14][15][16]
-
Initiation: APS generates sulfate free radicals. TEMED acts as a catalyst, accelerating the formation of these radicals.[16][17]
-
Propagation: The highly reactive sulfate free radical attacks the vinyl group of an this compound monomer, creating a monomer radical. This new radical then reacts with subsequent monomers, rapidly elongating the polymer chain.
-
Cross-linking: A bifunctional monomer, such as N,N'-methylenebis(acrylamide) (BIS), is included in the reaction mixture. BIS has two vinyl groups, allowing it to be incorporated into two growing polymer chains, thus creating a cross-link.[14][15]
-
Termination: The polymerization process concludes when two growing polymer chains react with each other.
The interplay between the monomer, cross-linker, and initiator concentrations dictates the final properties of the hydrogel, including its pore size, swelling behavior, and mechanical strength.[14][18]
Diagram of the Free-Radical Polymerization Workflow
Caption: Workflow of free-radical polymerization.
II. Experimental Protocols
A. Materials and Reagents
| Reagent | Supplier (Example) | Purity | Notes |
| This compound | Sigma-Aldrich, Polymer Source | ≥98% | Store at 2-8°C. |
| N,N'-methylenebis(acrylamide) (BIS) | Bio-Rad, Sigma-Aldrich | ≥99% | Cross-linker. Store at room temperature. |
| Ammonium persulfate (APS) | Sigma-Aldrich | ≥98% | Initiator. Prepare fresh solution daily. Store at 2-8°C. |
| N,N,N',N'-tetramethylethylenediamine (TEMED) | Sigma-Aldrich | ≥99% | Catalyst. Store at room temperature. Highly volatile. |
| Deionized (DI) Water | Millipore | 18.2 MΩ·cm | Use for all solutions. Degas before use. |
| Phosphate-Buffered Saline (PBS) | Gibco | - | For swelling studies. |
Safety Precautions: Acrylamide and its derivatives are neurotoxins.[19] Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
B. Protocol 1: In Situ Formation of a Bulk Hydrogel
This protocol describes the formation of a bulk hydrogel in a mold (e.g., a small vial or between two glass plates), which is a common method for initial characterization.
1. Preparation of Stock Solutions:
-
Monomer/Cross-linker Solution: In a 15 mL conical tube, dissolve 500 mg of this compound and 10 mg of BIS in 5 mL of degassed, cold DI water. This creates a 10% (w/v) monomer solution with a 2% (w/w) cross-linker ratio relative to the monomer. Keep this solution on ice.
-
APS Solution: Prepare a 10% (w/v) APS solution by dissolving 100 mg of APS in 1 mL of DI water. This solution should be made fresh before each experiment.
-
TEMED: Use directly from the manufacturer's bottle.
2. Polymerization Procedure:
-
To the chilled monomer/cross-linker solution, add 50 µL of the 10% APS solution. Mix gently by inverting the tube.
-
Add 5 µL of TEMED to the solution. Immediately vortex for 2-3 seconds to ensure thorough mixing. Note: Polymerization will begin rapidly after the addition of TEMED.
-
Quickly dispense the solution into the desired mold or container.
-
Allow the polymerization to proceed at room temperature for at least 30 minutes. A visible, solid gel should form.[14]
-
After polymerization, the hydrogel can be carefully removed from the mold and placed in DI water or PBS to wash away any unreacted monomers and initiators. The wash solution should be changed several times over 24-48 hours.
C. Protocol 2: Injectable In Situ Hydrogel Formulation
This protocol is adapted for applications where the hydrogel precursors are injected and polymerize at a target site. This often involves a two-syringe system.
1. Preparation of Precursor Solutions:
-
Syringe A (Monomer Solution): In a 5 mL syringe, prepare a sterile-filtered solution of 10% (w/v) this compound and 2% (w/w) BIS in a suitable buffer (e.g., PBS). Add 10 µL of TEMED per mL of solution.
-
Syringe B (Initiator Solution): In a separate 5 mL syringe, prepare a sterile-filtered 10% (w/v) APS solution in the same buffer.
2. In Situ Gelation Procedure:
-
Connect the two syringes to a dual-syringe connector with a static mixing tip or a suitable gauge needle.
-
Simultaneously and slowly depress the plungers of both syringes to mix the contents and inject them into the desired location (e.g., a petri dish for in vitro testing or a subcutaneous space in an animal model for in vivo studies).
-
The two solutions will mix at the point of injection, initiating polymerization and forming the hydrogel in situ. Gelation time can be tuned by adjusting the concentrations of APS and TEMED.
III. Characterization and Key Parameters
A. Swelling Behavior and LCST Determination
The most critical characteristic of these hydrogels is their thermoresponsive swelling behavior.
1. Equilibrium Swelling Ratio (ESR):
-
Immerse a pre-weighed, dried hydrogel sample (Wd) in DI water or PBS at a temperature below the LCST (e.g., 25°C).
-
Allow the hydrogel to swell to equilibrium (typically 24 hours).
-
Remove the swollen hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).
-
The ESR is calculated as: ESR = (Ws - Wd) / Wd
2. LCST Measurement:
-
The LCST can be determined by monitoring a change in the hydrogel's properties as a function of temperature. A common method is to measure the change in size or optical transmittance.[20]
-
Place a swollen hydrogel in a temperature-controlled water bath or on a heated microscope stage.
-
Gradually increase the temperature in small increments (e.g., 1°C).
-
At each temperature, allow the hydrogel to equilibrate and measure its diameter or the transmittance of light through it.
-
The LCST is identified as the temperature at which a sharp, sigmoidal change in the measured property occurs. For PNIPAM, this is typically around 32-34°C.[20] Deuteration of the isopropyl group has been shown to shift this transition temperature.[11][21]
B. Influence of Polymerization Parameters
The properties of the final hydrogel are highly dependent on the initial reaction conditions.
| Parameter | Effect of Increase | Rationale |
| Cross-linker (BIS) Concentration | Decreased swelling ratio, increased stiffness | A higher cross-link density creates a tighter network, restricting water uptake and increasing mechanical modulus. |
| Initiator (APS/TEMED) Concentration | Decreased average polymer chain length, potentially faster gelation | Higher initiator concentration leads to more initiation sites, resulting in a larger number of shorter polymer chains.[14] |
| Monomer Concentration | Increased polymer density, potentially altered swelling | A higher concentration of monomer leads to a more densely packed polymer network. |
Logical Relationship of Polymerization Components
Caption: Influence of reactants on hydrogel properties.
IV. Advanced Applications and Considerations
The primary motivation for using this compound is to facilitate advanced characterization studies.
-
Small-Angle Neutron Scattering (SANS): By preparing the hydrogel in D₂O, the scattering from the solvent can be matched to that of the deuterated polymer, effectively making the polymer "invisible" to neutrons. This allows for the unambiguous study of non-deuterated molecules (e.g., drugs) loaded within the hydrogel. Conversely, using H₂O as the solvent provides high contrast to visualize the polymer network structure.[8][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuteration simplifies ¹H NMR spectra by removing signals from the isopropyl group, which can be advantageous for studying the interactions of other molecules with the hydrogel network.[23]
Conclusion
The in situ polymerization of this compound offers a powerful platform for creating "smart" hydrogels with tunable thermoresponsive properties and unparalleled utility in advanced analytical studies. By carefully controlling the polymerization conditions, researchers can tailor the hydrogel's characteristics for specific applications in drug delivery, tissue engineering, and fundamental polymer science. The protocols and principles outlined in this guide provide a solid foundation for the successful synthesis and characterization of these advanced deuterated biomaterials.
References
-
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Application Notes and Protocols for the Controlled Radical Polymerization of N-isopropyl-d7-acrylamide
Introduction: The Strategic Advantage of Deuteration in Polymer Science for Drug Development
In the landscape of advanced polymer chemistry, poly(N-isopropylacrylamide) (PNIPAM) has distinguished itself as a premier "smart" polymer, primarily due to its sharp lower critical solution temperature (LCST) in aqueous solutions, which is close to physiological temperatures.[1] This thermoresponsive behavior allows PNIPAM to undergo a reversible phase transition from a soluble coil to an insoluble globule upon a slight increase in temperature, a property that has been extensively explored for applications in drug delivery, tissue engineering, and diagnostics.[1] The introduction of deuterium, a stable isotope of hydrogen, into the N-isopropylacrylamide monomer to create N-isopropyl-d7-acrylamide (d7-NIPAM) offers a sophisticated tool for researchers to refine and probe the properties of PNIPAM.[2]
Deuteration, the replacement of hydrogen with deuterium, imparts subtle yet significant changes to the physicochemical properties of molecules.[2] These changes, rooted in the greater mass of deuterium, can influence bond strengths, vibrational frequencies, and intermolecular interactions.[2] In the context of PNIPAM, the deuteration of the isopropyl group can lead to a noticeable shift in the LCST.[3] This "isotope effect" provides a valuable mechanism for fine-tuning the temperature at which the polymer undergoes its phase transition, a critical parameter for many biomedical applications.
Furthermore, the presence of deuterium provides a unique spectroscopic signature, rendering deuterated polymers invaluable for a range of analytical techniques.[2] In nuclear magnetic resonance (NMR) spectroscopy, the substitution of protons with deuterons simplifies ¹H NMR spectra, facilitating more straightforward structural elucidation.[2] Conversely, ²H NMR can be employed to specifically probe the dynamics of the deuterated segments of the polymer chain.[4][5] For researchers utilizing neutron scattering techniques to investigate the structure and dynamics of polymer assemblies, the distinct neutron scattering lengths of hydrogen and deuterium provide a powerful contrast enhancement tool, enabling detailed structural analysis that would otherwise be unattainable.[6]
This guide provides a comprehensive overview of the controlled radical polymerization of N-isopropyl-d7-acrylamide, with a focus on two of the most robust and versatile techniques: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). We will delve into the mechanistic underpinnings of these methods, provide detailed, field-tested protocols, and discuss the critical aspects of characterization and purification of the resulting deuterated polymers. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of deuterated PNIPAM in their work.
Part 1: Synthesis of N-isopropyl-d7-acrylamide Monomer
The synthesis of the N-isopropyl-d7-acrylamide monomer is a prerequisite for its polymerization. While a variety of synthetic routes to N-isopropylacrylamide exist, a common and adaptable method involves the reaction of acryloyl chloride with isopropylamine.[7] For the synthesis of the deuterated monomer, commercially available isopropylamine-d7 is used as the starting material.
Reaction Scheme:
Materials:
-
Acryloyl chloride
-
Isopropylamine-d7
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Anhydrous diethyl ether or hexane for precipitation/crystallization
Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve isopropylamine-d7 and triethylamine in the anhydrous solvent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of acryloyl chloride in the same anhydrous solvent to the reaction mixture via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to ensure complete reaction.
-
The reaction mixture will contain the product and triethylamine hydrochloride precipitate. Filter the mixture to remove the salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude N-isopropyl-d7-acrylamide by recrystallization from a suitable solvent system, such as a mixture of toluene and hexane, or by precipitation in cold diethyl ether or hexane.[8]
-
Dry the purified monomer under vacuum and store it in a cool, dark, and dry place until use.
Part 2: Controlled Radical Polymerization of N-isopropyl-d7-acrylamide
Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis by enabling the preparation of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures.[9] Both RAFT and ATRP are highly effective for the polymerization of acrylamides and offer distinct advantages.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile CRP technique that can be applied to a wide range of monomers under various reaction conditions.[10] It relies on the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization via a reversible chain transfer process.
Mechanism of RAFT Polymerization:
Caption: RAFT polymerization workflow.
Protocol for RAFT Polymerization of N-isopropyl-d7-acrylamide:
This protocol is adapted from established procedures for the RAFT polymerization of N-isopropylacrylamide.[11][12] Researchers should consider that the kinetic isotope effect may slightly alter the polymerization rate compared to the non-deuterated monomer.[13]
| Component | Amount | Molar Ratio (Typical) |
| N-isopropyl-d7-acrylamide (M) | (Target DP) x (moles of CTA) x (Molar Mass) | Target DP |
| RAFT Agent (CTA) | e.g., DDMAT | 1 |
| Initiator (e.g., AIBN) | (moles of CTA) / (CTA:Initiator ratio) | 0.1 - 0.2 |
| Solvent (e.g., 1,4-dioxane) | To achieve desired monomer concentration | - |
Table 1: Typical Reagent Ratios for RAFT Polymerization.
Step-by-Step Methodology:
-
In a Schlenk flask, dissolve the N-isopropyl-d7-acrylamide monomer, RAFT agent (e.g., S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate, DDMAT), and initiator (e.g., 2,2′-azobis(2-methylpropionitrile), AIBN) in the chosen solvent (e.g., 1,4-dioxane).[10]
-
Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes or by performing three freeze-pump-thaw cycles.[14]
-
Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (typically 60-80 °C).[10]
-
Allow the polymerization to proceed for the desired time. The reaction time will depend on the target molecular weight and the specific reaction conditions.
-
To stop the polymerization, cool the reaction mixture in an ice bath and expose it to air.[3]
-
The resulting polymer can be purified by precipitation into a non-solvent, such as cold diethyl ether or hexane.[14]
-
Collect the precipitated polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful CRP technique that utilizes a transition metal catalyst (typically copper-based) in conjunction with a halide-containing initiator to achieve controlled polymerization.[15]
Mechanism of ATRP:
Caption: ATRP polymerization workflow.
Protocol for ATRP of N-isopropyl-d7-acrylamide:
This protocol is based on established methods for the ATRP of N-isopropylacrylamide.[16][17] As with RAFT, the potential for a kinetic isotope effect should be considered.[8]
| Component | Amount | Molar Ratio (Typical) |
| N-isopropyl-d7-acrylamide (M) | (Target DP) x (moles of Initiator) x (Molar Mass) | Target DP |
| Initiator (e.g., EBiB) | 1 | 1 |
| Catalyst (e.g., Cu(I)Br) | 1 | 1 |
| Ligand (e.g., PMDETA) | 1 | 1 |
| Solvent (e.g., DMSO, water/isopropanol) | To achieve desired monomer concentration | - |
Table 2: Typical Reagent Ratios for ATRP.
Step-by-Step Methodology:
-
To a Schlenk flask, add the N-isopropyl-d7-acrylamide monomer, the initiator (e.g., ethyl α-bromoisobutyrate, EBiB), and the solvent (e.g., dimethyl sulfoxide (DMSO) or a mixture of water and isopropanol).[8][18]
-
In a separate Schlenk flask, add the catalyst (e.g., copper(I) bromide, CuBr) and the ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).
-
Deoxygenate both flasks by purging with an inert gas or by performing freeze-pump-thaw cycles.
-
Using a cannula, transfer the deoxygenated monomer/initiator solution to the flask containing the catalyst/ligand mixture.
-
Place the reaction flask in a thermostated bath at the desired temperature (often room temperature or slightly elevated).
-
Monitor the polymerization progress by taking samples periodically for analysis (e.g., by ¹H NMR to determine monomer conversion).
-
Once the desired conversion is reached, terminate the polymerization by opening the flask to air, which will oxidize the copper catalyst.
-
To purify the polymer and remove the copper catalyst, dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran, THF) and pass it through a short column of neutral alumina.
-
Precipitate the purified polymer solution into a non-solvent like cold diethyl ether or hexane.
-
Collect the polymer by filtration or centrifugation and dry it under vacuum.
Part 3: Purification and Characterization
Purification of Poly(N-isopropyl-d7-acrylamide)
Thorough purification of the polymer is crucial to remove unreacted monomer, initiator, catalyst, and other impurities that could affect its properties and performance in downstream applications.
Recommended Purification Protocol:
-
Precipitation: As described in the polymerization protocols, the primary purification step is precipitation of the polymer from a good solvent (e.g., THF, acetone) into a non-solvent (e.g., cold diethyl ether, hexane).[13] This should be repeated at least twice to ensure the removal of most impurities.
-
Aqueous Purification for Thermoresponsive Polymers: A unique purification method for PNIPAM takes advantage of its LCST.[13] The polymer is dissolved in cold deionized water (below the LCST) and then the solution is warmed to above the LCST (e.g., 40-50 °C), causing the polymer to precipitate. The precipitated polymer can then be isolated by centrifugation or filtration. This process can be repeated several times and is particularly effective at removing water-soluble impurities.
-
Dialysis: For applications requiring high purity, such as in biological systems, dialysis against deionized water using an appropriate molecular weight cutoff membrane can be employed to remove low molecular weight impurities.
Characterization of Poly(N-isopropyl-d7-acrylamide)
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for characterizing the structure of the synthesized polymer.[2]
-
¹H NMR: In the ¹H NMR spectrum of poly(N-isopropyl-d7-acrylamide), the signals corresponding to the isopropyl group (the septet of the CH and the doublet of the CH₃ groups) will be absent due to deuteration. This provides a direct confirmation of the successful incorporation of the deuterated monomer. The remaining signals from the polymer backbone and the N-H proton can be used to assess the purity of the polymer and, in some cases, to estimate the degree of polymerization by comparing the integrals of the end-group signals (from the initiator or CTA) to those of the repeating monomer units.[19]
-
²H NMR: Deuterium NMR can be used to directly observe the deuterated isopropyl groups.[4][5] This technique is particularly useful for studying the dynamics of the side chains and their behavior during the thermoresponsive phase transition.[18]
3.2.2 Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)
GPC/SEC is the standard method for determining the molecular weight and molecular weight distribution (dispersity, Đ = Mₙ/Mₙ) of polymers.[20]
Typical GPC/SEC Conditions for PNIPAM:
| Parameter | Condition | Reference |
| Mobile Phase | DMF with 0.02 M LiBr | [21] |
| THF with 5% triethylamine | [22] | |
| Methanol | [7] | |
| Columns | Polystyrene-divinylbenzene (PS-DVB) based | [22] |
| Calibration | Polystyrene or poly(methyl methacrylate) standards | [20] |
| Detector | Refractive Index (RI) | [22] |
Table 3: Common GPC/SEC Conditions for PNIPAM Analysis.
When analyzing deuterated PNIPAM, it is important to note that the hydrodynamic volume may be slightly different from that of its non-deuterated counterpart, which could have a minor effect on the elution time. However, for most applications, standard calibration methods will provide reliable relative molecular weight information.
Part 4: Applications in Drug Development and Research
The unique properties of deuterated PNIPAM open up new avenues for research and development in the pharmaceutical and biomedical fields.
-
Fine-Tuning Drug Release: The ability to precisely control the LCST by deuteration allows for the design of drug delivery systems that release their payload at a very specific temperature, potentially enabling more targeted therapies.
-
Enhanced Stability: Deuteration can sometimes lead to increased metabolic stability of drugs and delivery vehicles, which can improve their pharmacokinetic profiles.
-
Advanced Structural Analysis: As previously mentioned, deuterated PNIPAM is an invaluable tool for neutron scattering studies, which can provide detailed insights into the structure of drug-loaded micelles, hydrogels, and other nanocarriers.[6] This information is critical for understanding drug encapsulation and release mechanisms.
-
Probing Polymer-Protein Interactions: The simplified ¹H NMR spectra of deuterated PNIPAM can facilitate the study of its interactions with proteins and other biomolecules, which is crucial for understanding the in vivo behavior of PNIPAM-based drug delivery systems.
Conclusion
The controlled radical polymerization of N-isopropyl-d7-acrylamide offers a powerful platform for the synthesis of advanced "smart" polymers with precisely tailored properties. By leveraging the principles of RAFT and ATRP, researchers can create well-defined deuterated PNIPAM with controlled molecular weights and low dispersities. The unique characteristics imparted by deuteration, including a tunable LCST and distinct spectroscopic signatures, make these polymers highly valuable for a range of applications, particularly in the field of drug development. The protocols and characterization techniques outlined in this guide provide a solid foundation for scientists and researchers to explore the full potential of these fascinating materials.
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- 11. Facile, controlled, room-temperature RAFT polymerization of N-isopropylacrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Versatile RAFT dispersion polymerization in cononsolvents for the synthesis of thermoresponsive nanogels with controlled composition, functionality and architecture - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. polymersource.ca [polymersource.ca]
- 14. Smart and Efficient Synthesis of Cyclic Poly(N-isopropylacrylamide)s by Ring Expansion RAFT (RE-RAFT) Polymerization and Analysis of Their Unique Temperature-Responsive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Conduct an ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 16. Synthesis and fabrication of a degradable poly(N-isopropyl acrylamide) scaffold for tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research-collection.ethz.ch [research-collection.ethz.ch]
- 18. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 19. resolvemass.ca [resolvemass.ca]
- 20. resolvemass.ca [resolvemass.ca]
- 21. lcms.cz [lcms.cz]
- 22. Selective deuteration along a polyethylene chain: Differentiating conformation segment by segment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PNIPAM-d7 Stability & Aggregation Control
Role: Senior Application Scientist, Polymer Physics Division System Status: Operational Topic: Preventing Aggregation of Poly(N-isopropylacrylamide-d7)
System Overview: The Thermodynamics of PNIPAM-d7
Welcome to the technical support hub for deuterated poly(N-isopropylacrylamide) (PNIPAM-d7). If you are accessing this guide, you are likely utilizing PNIPAM-d7 for Small Angle Neutron Scattering (SANS) or NMR studies where hydrogen masking is critical.
The Core Problem: PNIPAM-d7 is a thermoresponsive polymer exhibiting a Lower Critical Solution Temperature (LCST).
-
Below LCST: The polymer is hydrated (coil state) and soluble.
-
Above LCST: The polymer dehydrates (globule state), leading to phase separation and aggregation.
The "d7" Variable:
Deuteration alters the thermodynamics. While the solvent isotope effect (
Troubleshooting Modules
Module A: The Temperature & Solvent Interface
Symptom: Sample becomes cloudy or precipitates at room temperature (
Diagnosis:
You are likely operating too close to the phase transition boundary. In
Troubleshooting Protocol:
-
Hysteresis Check: Heat the sample to
(cloudy) and cool to (clear). If it does not clear at , the aggregation is irreversible (see Module C). -
The "Cold Dissolution" Method: Always dissolve PNIPAM-d7 at
(refrigerator) for 24 hours before use. This ensures complete hydration of the amide groups before any hydrophobic association can occur. -
Solvent Isotope Verification: If using a mixed solvent (
), calculate the theoretical LCST shift.
Visualizing the Phase Transition Logic:
Figure 1: The thermodynamic logic flow of PNIPAM phase transition. Reversibility is the key indicator of successful sample prep.
Module B: The Hofmeister Effect (Buffers & Salts)
Symptom: Aggregation occurs well below the expected LCST (
Diagnosis: The "Salting-Out" effect.[1][2] You are likely using Kosmotropic anions (sulfates, phosphates, carbonates) which compete for water molecules, dehydrating the polymer and drastically lowering the LCST.
Technical Insight: The Hofmeister series dictates ion specific effects.[1][3] For PNIPAM, anions have a stronger influence than cations.
Data Table: Impact of Ions on PNIPAM Stability
| Ion Type | Classification | Examples | Effect on LCST | Action |
| Kosmotropes | Water-Structure Makers | Drastic Decrease (Promotes Aggregation) | Avoid high concentrations (>100mM). | |
| Chaotropes | Water-Structure Breakers | Increase (Promotes Solubility) | Use to stabilize d7-polymer if experimental conditions allow. | |
| Neutral | Intermediate | Minimal Shift | Preferred for standard buffers (PBS, NaCl). |
Troubleshooting Protocol:
-
Buffer Exchange: Switch from Phosphate Buffered Saline (PBS) to TRIS or HEPES if possible, or lower the ionic strength of the PBS.
-
Add Surfactant (Emergency Fix): If the experiment permits, adding SDS (Sodium Dodecyl Sulfate) below the CMC (Critical Micelle Concentration) will bind to the polymer and raise the LCST significantly, preventing aggregation.
Module C: Synthesis Artifacts & Irreversible Aggregation
Symptom: Sample aggregates and never redissolves, even at
Diagnosis: This is not thermodynamic phase separation; this is chemical cross-linking or end-group association.
-
Hydrophobic End-Groups: If synthesized via RAFT or ATRP using hydrophobic initiators (e.g., AIBN), the chain ends may form "flower micelles" or clusters that act as permanent cross-links.
-
Shear-Induced Aggregation: Vigorous stirring or filtering can induce irreversible fibrillation in PNIPAM.
Troubleshooting Workflow:
Figure 2: Decision tree for distinguishing between reversible LCST behavior and irreversible chemical aggregation.
Frequently Asked Questions (FAQ)
Q: Does deuteration (
Q: Can I sonicate PNIPAM-d7 to break up aggregates?
A: Proceed with caution. Short bursts of bath sonication at low temperatures (
Q: I need to use PBS. How do I stop aggregation? A: If you must use phosphates (Kosmotropes), keep the concentration low (< 50 mM). Alternatively, add a chaotropic agent like Sodium Thiocyanate (NaSCN) in trace amounts to counteract the salting-out effect, provided it does not interfere with your biological target.
Q: Why is my SANS contrast matching failing?
A: If you are observing unexpected scattering at the "match point," your polymer is likely not fully dissolved as single chains but exists as small clusters. This "pre-transition aggregation" changes the effective scattering length density. Use the "Cold Dissolution" method (Module A) and filter the sample at
References
-
Zhang, Y., et al. (2005). Effects of Hofmeister Anions on the LCST of PNIPAM as a Function of Molecular Weight. Journal of Physical Chemistry C .
-
Tucker, B. S., et al. (2019). Tuning PNIPAm Self-Assembly and Thermoresponse: Roles of Hydrophobic End-Groups. Polymer Chemistry (RSC) .
-
López-León, T., et al. (2023). Interaction-Limited Aggregation: Fine-Tuning the Size of pNIPAM Particles. Langmuir .
-
Shirota, H., et al. (1999). Isotope Effects on the Phase Transition of Poly(N-isopropylacrylamide) in Aqueous Solutions. Macromolecules .
-
Halperin, A., et al. (2015).[4] Poly(N-isopropylacrylamide) Phase Diagrams: Fifty Years of Research. Angewandte Chemie .
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Measuring the counterion cloud of soft microgels using SANS with contrast variation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Water dynamics in solutions of linear poly (N-isopropyl acrylamide) studied by 2H NMR field-cycling relaxometry [frontiersin.org]
Technical Support Center: N-Isopropyl-d7-acrylamide (NIPAM-d7) Purification
Topic: Purification techniques for "N-ISO-PROPYL-D7-ACRYLAMIDE" monomer Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]
Senior Application Scientist Note: Welcome to the technical guide for handling isotopically labeled NIPAM. Unlike standard monomers, NIPAM-d7 represents a significant investment in your research budget.[1] Consequently, the protocols below prioritize yield conservation alongside purity. We avoid high-loss liquid-liquid extractions in favor of solid-phase purification and recrystallization. Every step includes a validation checkpoint to ensure you are not processing degraded material.
Part 1: Pre-Purification Diagnostics
Q: My monomer arrived slightly yellow. Is it compromised? A: Not necessarily, but it requires attention. Pure NIPAM-d7 should be a white, crystalline solid.[1] A yellow tint often indicates:
-
Oxidation products of the inhibitor (MEHQ) (most common).
-
Trace auto-polymerization (oligomers).
-
Residual starting materials (e.g., acryloyl chloride derivatives).
Diagnostic Action: Perform a solubility test. Dissolve 50 mg in 1 mL of cold acetone.
-
Clear solution: Likely just oxidized inhibitor. Proceed to Method B (Inhibitor Removal) .
-
Turbid/Insoluble matter: Presence of polymer (PNIPAM-d7). Proceed to Method A (Recrystallization) immediately to separate the monomer from the polymer chain.
Q: How do I verify the deuteration level and purity before starting? A: Use 1H-NMR (Proton NMR) . This is your primary self-validating system. Since this is N-isopropyl-d7 -acrylamide, the isopropyl group (methine and methyls) is deuterated.
-
Check: You should see distinct vinyl protons (CH2=CH-) at ~5.6, 6.1, and 6.2 ppm.[1]
-
Validate: The region typically associated with the isopropyl group (1.1 ppm doublet and 4.0 ppm multiplet) should be silent or show <1% residual integration compared to the vinyl protons.
-
MEHQ Check: Look for small aromatic peaks at ~6.8 ppm and a methoxy singlet at ~3.7 ppm if the inhibitor is present.
Part 2: Purification Protocols
Method A: Recrystallization (The Gold Standard)
Best for: Removing polymers, hydrolysis products, and general impurities while maximizing recovery.[1]
Q: What solvent system yields the best recovery for the deuterated monomer? A: We recommend a n-Hexane/Toluene (v/v) system. While pure hexane is common for non-deuterated NIPAM, adding toluene improves the solubility curve for the d7 variant, allowing for higher concentration and better recovery upon cooling.[1]
Protocol:
-
Dissolution: In a round-bottom flask, suspend crude NIPAM-d7 in n-hexane (approx. 10 mL per gram).
-
Heating: Heat the mixture to 50–55°C (Do not exceed 60°C to prevent thermal polymerization).
-
Titration: If the monomer does not fully dissolve, add Toluene dropwise until the solution becomes clear.
-
Filtration (Hot): If insoluble particles (polymer) remain, filter rapidly through a pre-warmed glass frit.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a -20°C freezer for 4 hours.
-
Collection: Filter the white needles under vacuum. Wash with cold n-hexane.
-
Drying: Vacuum dry at room temperature for 2 hours.
Data: Typical Solubility Profile
| Solvent | 25°C Solubility | 50°C Solubility | Suitability |
| Water | High | High | Poor (High loss) |
| Acetone | High | High | Poor (No precipitation) |
| n-Hexane | Insoluble | Moderate | Good (Standard) |
| Hexane/Toluene | Low | High | Excellent (Optimized) |
Method B: Inhibitor Removal (Dry Column)
Best for: Removing MEHQ immediately before polymerization without recrystallization losses.
Q: Can I wash with NaOH to remove MEHQ? A: Avoid this for d7-monomers. Aqueous NaOH washing (liquid-liquid extraction) often leads to emulsion formation and hydrolysis of the amide bond, causing significant loss of your expensive deuterated material.
Protocol (The "Dry" Plug):
-
Prepare a small glass column or a syringe barrel packed with Inhibitor Remover (Sigma-Aldrich 306312) or Basic Alumina (Brockmann I) .
-
Dissolve NIPAM-d7 in a minimal amount of dry THF or Dichloromethane (if liquid processing is required) OR melt the monomer (if >60°C is safe for your initiator system, though solution is safer).
-
Pass the solution through the column by gravity. The phenolic inhibitor (MEHQ) binds to the alumina.[2]
-
Collect the eluent. If solvent was used, rotary evaporate at <30°C.[1]
Part 3: Visualization & Logic Flow
Figure 1: Decision Tree for NIPAM-d7 Purification Caption: Logical workflow to select the optimal purification method based on contaminant type.
Part 4: Troubleshooting & FAQs
Q: The monomer turned into a "goo" or sticky solid after recrystallization. What happened? A: This indicates solvent entrapment or partial polymerization .
-
Cause: You likely cooled the solution too fast, trapping solvent in the crystal lattice, or the drying vacuum was insufficient.
-
Fix: Redissolve in acetone, precipitate into cold diethyl ether (to remove oligomers), and dry under high vacuum (>0.1 mbar) for 24 hours. Store at -20°C under Argon.
Q: Why is the melting point of my purified NIPAM-d7 lower than the literature value (60–63°C)? A: Melting point depression is a classic sign of impurities.
-
1-2°C lower: Likely residual solvent (Hexane/Toluene). Run high-vacuum drying.
-
>5°C lower: Likely water content (NIPAM is hygroscopic) or residual starting material (isopropylamine-d7).
-
Validation: Check the water peak in your NMR (usually ~1.5 ppm in CDCl3, though it varies). If high, lyophilize (freeze-dry) the monomer.
Q: Can I store the purified monomer? A: Purified NIPAM-d7 is unstable without inhibitor.
-
Short term (<1 week): Store at -20°C under inert gas (Argon/Nitrogen) in the dark.
-
Long term: It is safer to store the crude (inhibited) monomer and purify only the amount needed for the week's experiments.
References
-
Sigma-Aldrich. Product Specification: N-Isopropylacrylamide (NIPAM).[3][4][5] Retrieved from
-
ChemicalBook. N-Isopropylacrylamide Properties and Safety. Retrieved from
-
ResearchGate. Purification of NIPAM via Recrystallization Techniques. Discussed in "How can I purify (recrystallization) NIPAm?" Retrieved from
-
Resolve Mass. Deuterated N-Isopropyl-d7 acrylamide Specifications. Retrieved from
-
BenchChem. Methods for removing MEHQ inhibitor from acrylate monomers. Retrieved from
Sources
- 1. CN103224586A - Method for purifying monomers residual in polyN-isopropyl acrylamide temperature-sensitive nanogel - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. NIPAM™ï¼N-Isopropyl acrylamideï¼ï½Productsï½KJ Chemicals Corporation [kjchemicals.co.jp]
- 5. N-isopropyl acryl amide, 2210-25-5 [thegoodscentscompany.com]
Technical Support Center: Deuterated N-Isopropylacrylamide (D7-NIPAM) Polymerization
Current Status: Operational Topic: Isotopic Fidelity & Polymerization Kinetics Audience: Polymer Chemists, SANS/NMR Specialists[1]
Core Directive: Defining the "Exchange" Risk
Welcome to the technical support hub for N-isopropyl-d7-acrylamide . If you are employing this expensive, isotopically labeled monomer, your primary goal is likely Contrast Variation (for SANS) or NMR signal elimination .[1]
"Deuterium Exchange" in this context refers to two distinct phenomena. You must identify which one is affecting your experiment to apply the correct fix:
-
The "Phantom" Exchange (Chemical Loss): The permanent loss of Deuterium from the isopropyl group during polymerization via Chain Transfer .[1] This is a synthesis defect.[1]
-
The "Thermodynamic" Exchange (Solvent Interaction): The rapid, reversible exchange of the Amide Proton (N-H) with the solvent. This is a physical property.
Module A: Preserving the D7 Label (Chemical Integrity)
The isopropyl group's C-D bonds are chemically stable under standard Free Radical Polymerization (FRP) conditions. However, the tertiary carbon in the isopropyl group is susceptible to radical abstraction.[1]
The Mechanism of Loss: Chain Transfer to Polymer
In standard NIPAM polymerization, the propagating radical can abstract a hydrogen (or deuterium) from the isopropyl group of a pre-formed polymer chain. This creates a radical on the backbone, leading to branching.[1]
-
Consequence: If a D is abstracted, it is replaced by an H (from the solvent or monomer), effectively "diluting" your isotopic purity at the branch points.[1]
-
The Saving Grace: The Primary Kinetic Isotope Effect (KIE) .[1] Breaking a C-D bond is energetically harder than breaking a C-H bond (
).[1] This naturally protects your D7 label, but high temperatures can overcome this barrier.[1]
Protocol: High-Fidelity Synthesis (RAFT)
To minimize branching and D-abstraction, you must suppress "hot" radicals.[1]
Recommended Workflow: Low-T RAFT Polymerization [1]
| Parameter | Recommendation | Scientific Rationale |
| Method | RAFT (Reversible Addition-Fragmentation chain Transfer) | Minimizes the concentration of active radicals, reducing the probability of inter-chain abstraction (branching). |
| CTA Agent | Trithiocarbonates (e.g., EMP or DMP) | High transfer constant for acrylamides; prevents "dead" chain accumulation.[1] |
| Temperature | < 60°C (Ideal: 25–40°C with Photo-initiation) | High T (>60°C) increases the kinetic energy of radicals, increasing the likelihood of overcoming the C-D abstraction activation energy. |
| Solvent | Aprotic (Dioxane, DMF) | Avoids protic solvents that might facilitate proton transfer anomalies, though C-D exchange with solvent is negligible.[1] |
| Conversion | Stop at < 80% | Branching (and D-loss) scales exponentially with conversion as the polymer-to-monomer ratio increases.[1] |
Module B: The Physics of Detection (Data Interpretation)
If your D7-PNIPAM is behaving "strangely" (e.g., unexpected cloud point or scattering density), it is likely due to Isotope Effects , not chemical degradation.[1]
The LCST Shift (Thermodynamics)
Deuteration changes the hydrophobicity of the polymer.[2]
-
H-PNIPAM LCST: ~32°C
-
D7-PNIPAM LCST: Typically 1–2°C HIGHER than H-PNIPAM.[1]
-
Solvent Effect: If you polymerize or measure in
, the LCST typically drops (inverse isotope effect) or shifts depending on the specific H-bonding network.[1] -
Action: Do not calibrate your equipment based on standard PNIPAM literature values. Measure the Cloud Point of your specific D7 batch.[1]
SANS Contrast Matching (The Amide Proton)
Even if you use N-isopropyl-d7 -acrylamide, the Amide Proton (N-H) remains an H.
-
In
: The N-H will rapidly exchange to N-D. -
In
: The N-H remains N-H. -
Calculation Error: If you calculate the Scattering Length Density (SLD) assuming the monomer is fully deuterated (D8 or D10) but you only have D7, your contrast match point will be wrong.
SLD Calculation Correction Table:
| Component | Formula | Exchangeable Protons? | Impact on SANS |
| Isopropyl Tail | NO (Stable) | Provides the bulk "Deuterated" contrast. | |
| Backbone | NO (Stable) | Usually H, unless specialized backbone-deuterated monomer is used.[1] | |
| Amide Group | YES (Fast) | Will match the solvent ( |
Visualization: The Pathway of Loss
The following diagram illustrates the competition between the desired propagation and the "Leakage" (Chain Transfer) that compromises isotopic purity.
Caption: Figure 1. Mechanism of Isotopic Purity Loss. High temperatures promote the abstraction of the tertiary Deuterium (Red path), leading to H-incorporation and branching.
Troubleshooting & FAQ
Q: My NMR shows a small peak at the isopropyl methine position (3.9 ppm). Is my monomer degrading? A: If this appears after polymerization, it indicates Chain Transfer .[1] You have abstracted the D from the tertiary carbon, and it has been replaced by an H from the solvent or backbone.[1]
-
Fix: Repeat synthesis at a lower temperature (<40°C) or reduce the target molecular weight.[1]
Q: The LCST of my D7-PNIPAM is 33.5°C, but literature says PNIPAM is 32°C. Did I mess up? A: No. This is the Isotope Effect .[1] Deuterated isopropyl groups form weaker hydrophobic interactions (or stronger, depending on the theory accepted) and alter the hydration cage dynamics.[1] A shift of +1.5°C is within the expected range for D7-PNIPAM.[1]
Q: Can I polymerize in
Q: I need 100% deuteration. What do I do about the Amide H? A: You cannot permanently deuterate the amide proton if you plan to use the polymer in water.[1] It will always equilibrate with the solvent.[1] For SANS, you must calculate the "effective" scattering length density based on the solvent's D/H ratio.[1]
References
-
Effect of Deuteration on Phase Transition (LCST)
-
Shirota, H., et al. (2018).[1] Deuterium Isotope Effect on Volume Phase Transition of Polymer Gel: Temperature Dependence. The Journal of Physical Chemistry B.
-
-
Chain Transfer Mechanisms in NIPAM
-
RAFT Polymerization of NIPAM (Protocol Grounding)
-
Ray, B., et al. (2007).[1] Reversible addition-fragmentation chain transfer polymerization of N-isopropylacrylamide: a comparison between a conventional and a fast initiator. Journal of Physical Chemistry B.
-
-
SANS Contrast Variation & H/D Exchange
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
Technical Support Center: Navigating SANS Data from Deuterated Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Small-Angle Neutron Scattering (SANS) with deuterated polymers. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, empowering you to identify and mitigate common artifacts in your SANS data. By understanding the underlying principles of these artifacts, you can enhance the quality of your data and the reliability of your structural analysis.
Introduction to SANS and the Role of Deuteration
Small-Angle Neutron Scattering (SANS) is a powerful technique for probing the structure of materials on the nanometer to micrometer scale.[1][2] In polymer science and biophysics, SANS is invaluable for characterizing the size, shape, and conformation of macromolecules in solution and in the solid state. A key advantage of SANS is the ability to use isotopic substitution, particularly the replacement of hydrogen (¹H) with deuterium (²H or D), to manipulate the scattering contrast.[3][4] This is because hydrogen and deuterium have significantly different neutron scattering lengths, allowing for "contrast matching" where specific components of a complex system can be made effectively invisible to neutrons.[1][3] This selective highlighting is crucial for studying multi-component systems like polymer blends, micelles, and protein-polymer complexes.[5][6]
While deuteration is a powerful tool, it can also introduce specific artifacts into your SANS data. Understanding and addressing these potential issues is critical for accurate data interpretation. This guide will walk you through the most common artifacts, their origins, and practical steps to resolve them.
Troubleshooting Guide: Common SANS Artifacts with Deuterated Polymers
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your SANS experiments.
Incoherent Scattering: The Persistent Background
Q: Why is there a high, flat background in my SANS data, and how can I reduce it?
A: This is likely due to incoherent scattering, primarily from hydrogen atoms in your sample.
-
The Cause: Incoherent scattering arises from the random, non-cooperative scattering of neutrons by individual nuclei, particularly hydrogen.[7] It does not contain structural information and manifests as a flat background in your SANS profile, which can obscure the coherent scattering signal from your polymer structures, especially at high q-values. While the primary purpose of using deuterated polymers is to minimize this effect, residual protons in your polymer, solvent, or sample holder can still contribute significantly to the incoherent background.[1]
-
Troubleshooting Protocol:
-
Maximize Deuteration: Whenever possible, use highly deuterated solvents and polymers to minimize the number of hydrogen atoms in the neutron beam.
-
Solvent Background Subtraction: Always measure the scattering from your deuterated solvent in the same sample cell and subtract it from your sample scattering data. This is the most common and effective way to remove the bulk of the incoherent background.
-
Protonated Blank Subtraction: For concentrated polymer samples, a simple solvent subtraction may not be sufficient. In such cases, measuring a "blank" sample of the fully protonated polymer at the same concentration can provide a more accurate background correction.[8]
-
Scaling by Transmission: The level of incoherent scattering can be estimated and scaled based on the sample's neutron transmission.[8] This method can be particularly useful for samples with a high concentration of protonated material.
Diagram: Incoherent vs. Coherent Scattering
Caption: The origin of coherent and incoherent scattering signals.
-
Aggregation and Phase Separation: The Low-q Upturn
Q: My SANS data shows a steep increase in intensity at low q-values. What does this indicate?
A: A sharp upturn at low-q is often a sign of large-scale structures, such as polymer aggregates or phase separation.
-
The Cause: This phenomenon, often referred to as "low-q upturn," indicates the presence of structures much larger than the individual polymer chains you intend to study. This can be due to:
-
Polymer Aggregation: In solution, polymers can form aggregates due to poor solvent quality, temperature changes, or specific interactions between polymer chains.[9][10] Deuteration itself can sometimes slightly alter the thermodynamics of the system, promoting aggregation.[11]
-
Phase Separation: In polymer blends, a low-q upturn can signal the onset of phase separation, where the two polymer components are no longer miscible and form distinct domains.[12] Even in what is considered a miscible blend, concentration fluctuations near the phase boundary can lead to increased low-q scattering.
-
Contaminants: Dust or other particulate contaminants in your sample can also cause significant low-q scattering.
-
-
Troubleshooting Protocol:
-
Sample Preparation and Filtration: Ensure your solvents and solutions are meticulously filtered (e.g., using a 0.2 µm filter) to remove dust and other particulates.
-
Solvent Quality and Temperature Control: Verify that you are using a good solvent for your polymer at the experimental temperature. For temperature-sensitive systems, ensure precise temperature control during the SANS measurement.
-
Concentration Series: Perform SANS measurements over a range of polymer concentrations. Aggregation is often concentration-dependent, and extrapolating to infinite dilution can help isolate the single-chain scattering.
-
Contrast Variation: If you suspect aggregation of one component in a multi-component system, you can use contrast matching to make that component "invisible" and see if the low-q upturn disappears.[5][6]
-
Complementary Techniques: Use other techniques like Dynamic Light Scattering (DLS) to independently check for the presence of large aggregates in your solution.
Diagram: Troubleshooting Low-q Upturn
Caption: A workflow for diagnosing and resolving low-q upturns.
-
Inhomogeneous Deuteration: The Unexpected Coherent Scattering
Q: I am seeing coherent scattering from a pure, deuterated polymer that should ideally only show incoherent scattering. Why is this happening?
A: This can be caused by inhomogeneous deuteration, meaning the level of deuteration varies from chain to chain.
-
The Cause: Ideally, a pure, monodisperse deuterated polymer in a melt or a theta solvent should not exhibit significant coherent scattering. However, if the deuteration process is not uniform, there will be variations in the scattering length density (SLD) between different polymer chains.[13][14] This SLD variation acts as a source of contrast, leading to coherent scattering that can be misinterpreted as being due to structural features. This is more common in polymers deuterated via post-polymerization modification.[13]
-
Troubleshooting Protocol:
-
Characterize Deuteration Level: Use techniques like Mass Spectrometry or Nuclear Magnetic Resonance (NMR) to determine the average degree of deuteration and to check for any significant distribution in deuteration levels.
-
Multi-component RPA Analysis: For blends, the scattering from a component with inhomogeneous deuteration can be modeled using a multi-component random phase approximation (RPA) that accounts for the variance in the scattering length distribution.[13][14]
-
Synthesize with Deuterated Monomers: The most reliable way to ensure uniform deuteration is to synthesize the polymer from deuterated monomers. While more expensive, this approach minimizes the risk of inhomogeneous labeling.
-
Correction for Anomalous Scattering: If inhomogeneous deuteration is confirmed, the anomalous scattering contribution can sometimes be measured from the pure deuterated component and subtracted from the blend data before further analysis.[14]
-
Hydrogen-Deuterium Exchange: The Time-Dependent Signal
Q: My SANS signal is changing over time, especially when my polymer is in a D₂O-based solvent. What could be the cause?
A: This is likely due to hydrogen-deuterium (H-D) exchange between your polymer and the solvent.
-
The Cause: If your polymer has labile protons (hydrogens attached to oxygen, nitrogen, or sulfur), they can exchange with deuterium atoms from a D₂O-based solvent.[3][15] This exchange changes the scattering length density of your polymer over time, leading to a time-dependent SANS signal. The rate of exchange can vary from minutes to days, depending on the accessibility of the protons, temperature, and pH.
-
Troubleshooting Protocol:
-
Pre-incubation: Before the SANS measurement, incubate your sample in the deuterated solvent for a sufficient amount of time to allow the H-D exchange to reach equilibrium. The required time will depend on your specific system and may need to be determined experimentally.
-
Monitor with Time-Resolved SANS: Perform a series of short SANS measurements over time to monitor the change in scattering intensity. This will allow you to determine when the exchange process has completed.
-
NMR Spectroscopy: Use NMR to quantify the extent of H-D exchange and to identify the specific sites on the polymer that are undergoing exchange.
-
Kinetic Analysis: In some cases, the kinetics of H-D exchange itself can provide valuable information about the solvent accessibility and dynamics of your polymer.[15]
Diagram: H-D Exchange Process
Caption: The process of hydrogen-deuterium exchange.
-
Frequently Asked Questions (FAQs)
Q1: How do I calculate the Scattering Length Density (SLD) of my deuterated polymer?
A1: The SLD of a polymer is calculated by summing the scattering lengths of all atoms in the monomer unit and dividing by the molar volume of the monomer. There are several online calculators available from neutron scattering facilities that can assist with this calculation. You will need to know the chemical formula of your monomer and the degree of deuteration.
Q2: What is the "match point" and how do I use it?
A2: The "match point" is the D₂O/H₂O ratio in the solvent at which the SLD of the solvent is equal to the SLD of your polymer.[3] At the match point, your polymer is "contrast matched" and becomes effectively invisible to neutrons. This is a powerful technique for isolating the scattering from one component in a multi-component system.[5][6][16]
Q3: Can deuteration affect the physical properties of my polymer?
A3: Yes, although often subtle, deuteration can slightly alter the physical properties of a polymer. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to small changes in the glass transition temperature, melting point, and thermodynamic interaction parameters (Flory-Huggins parameter, χ).[11][17] These "isotope effects" are generally small but can become significant in systems that are close to a phase boundary.
Q4: What are some common deuterated solvents used in SANS?
A4: The choice of solvent depends on the polymer being studied. Common deuterated solvents include deuterium oxide (D₂O), deuterated toluene (toluene-d₈), deuterated chloroform (chloroform-d), and deuterated tetrahydrofuran (THF-d₈).
Table 1: Scattering Length Densities (SLDs) of Common Polymers and Solvents
| Material | Chemical Formula | SLD (10⁻⁶ Å⁻²) |
| Polystyrene (protonated) | (C₈H₈)ₙ | 1.41 |
| Polystyrene (deuterated) | (C₈D₈)ₙ | 6.47 |
| Poly(methyl methacrylate) (protonated) | (C₅H₈O₂)ₙ | 1.07 |
| Poly(methyl methacrylate) (deuterated) | (C₅D₈O₂)ₙ | 6.53 |
| H₂O | H₂O | -0.56 |
| D₂O | D₂O | 6.34 |
| Toluene (protonated) | C₇H₈ | 0.94 |
| Toluene (deuterated) | C₇D₈ | 5.66 |
Note: SLD values can vary slightly depending on the density of the material.
References
-
Small-angle neutron scattering - Wikipedia. Available at: [Link]
-
Dummer, W. S., & Schultz, J. M. (1990). Estimation of incoherent backgrounds in SANS studies of polymers. Journal of Applied Crystallography, 23(6), 469-475. Available at: [Link]
- Liu, Y., et al. (2026). Synthesis of Deuterated Multicyclic Polystyrenes for a SANS Study to Explore the Structural Characteristics of Multicyclic Architectures in the Bulk. Macromolecules.
-
Understanding Solution State Conformation and Aggregate Structure of Conjugated Polymers via Small Angle X-ray Scattering. (2022). ACS Publications. Available at: [Link]
-
Gabel, F. (2018). The power of SANS, combined with deuteration and contrast variation, for structural studies of functional and dynamic biomacromolecular systems in solution. EPJ Web of Conferences, 188, 01002. Available at: [Link]
-
Journal of Applied Crystallography. (2022). International Union of Crystallography. Available at: [Link]
-
Krishnamoorti, R., et al. (1994). Small-angle neutron scattering by partially deuterated polymers and their blends. The Journal of Chemical Physics, 100(5), 3905-3910. Available at: [Link]
-
A generic approach yields organic solar cells with enhanced efficiency and thermal stability. (2021). ResearchGate. Available at: [Link]
-
Scattering Study of the Conformational Structure and Aggregation Behavior of a Conjugated Polymer Solution. (2014). ResearchGate. Available at: [Link]
-
Journal of Applied Crystallography. International Union of Crystallography. Available at: [Link]
-
Zarrin, A., et al. (2024). Quantifying Long-Time Hydrogen–Deuterium Exchange of Bovine Serum Albumin with Hydrogen–Deuterium Exchange Small-Angle Neutron Scattering. Langmuir. Available at: [Link]
-
Small-Angle Neutron Scattering by Partially Deuterated Polymers and Their Blends. (1994). AIP Publishing. Available at: [Link]
-
Zuo, X., et al. (2016). Deuterium Labeling Together with Contrast Variation Small-angle Neutron Scattering Suggests How Skp Captures and Releases Unfolded Outer Membrane Proteins. Methods in Enzymology. Available at: [Link]
-
Characterizing polymer structure with small-angle neutron scattering: A Tutorial. (2021). AIP Publishing. Available at: [Link]
- Analysis of Small-Angle Neutron Scattering from Blends of Charged and Neutral Polymers Based on Rod–Coil Random Phase Approximation. (2025). University of California, Berkeley.
-
The power of SANS, combined with deuteration and contrast variation, for structural studies of functional and dynamic biomacromolecular systems in solution. (2018). ResearchGate. Available at: [Link]
-
SANS Study of PPPO in Mixed Solvents and Impact on Polymer Nanoprecipitation. (2022). ACS Publications. Available at: [Link]
- Accelerated small angle neutron scattering algorithms for polymeric materials. (2025).
-
Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers. (2025). ACS Publications. Available at: [Link]
-
Journal of Applied Crystallography - Wikipedia. Available at: [Link]
-
Learning about SANS instruments and data reduction from round robin measurements on samples of polystyrene latex. (2015). ResearchGate. Available at: [Link]
- Hammouda, B. (2002). SANS from Poly(ethylene oxide)/Water Systems. Polymer Reviews, 42(4), 495-515.
-
Deuterated Polymers for Probing Phase Separation Using Infrared Microspectroscopy. (2014). ResearchGate. Available at: [Link]
-
No-Cost Data Exfiltration Artifact Detection. (2023). SANS.org. Available at: [Link]
-
Removing multiple outliers and single-crystal artefacts from X-ray diffraction computed tomography data. (2018). ResearchGate. Available at: [Link]
-
Robust image descriptor for machine learning based data reduction in serial crystallography. (2024). IUCr Journals. Available at: [Link]
-
SANS Data Analysis Documentation. (2021). NIST Center for Neutron Research. Available at: [Link]
-
SANS II - How to do an experiment, data analysis and sasview, applications. (2018). University of Delaware. Available at: [Link]
-
Chad Tilbury | SANS Institute. (2024). SANS Institute. Available at: [Link]
-
Deuterated polymers for probing phase separation using infrared microspectroscopy. (2014). PubMed. Available at: [Link]
- The Validity of Extrinsic Stable Isotopic Labeling for Mineral Absorption Studies in R
-
Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. LinkedIn. Available at: [Link]
- Hammouda, B. (1993). SANS from Homogeneous Polymer Mixtures: A Unified Overview. Advances in Polymer Science.
-
No-Cost Data Exfiltration Artifact Detection. (2023). GIAC Certifications. Available at: [Link]
-
Artifacts categorization by SANS. (2020). ResearchGate. Available at: [Link]
-
Liquid Crystal Polymers: Conformation of Deuterated Parts by SANS. (1987). ResearchGate. Available at: [Link]
-
Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS. (2017). Current Protocols in Bioinformatics. Available at: [Link]
-
Isotopic labeling - Wikipedia. Available at: [Link]
-
Kummerlöwe, G., et al. (2008). Deuterated polymer gels for measuring anisotropic NMR parameters with strongly reduced artefacts. Chemical Communications. Available at: [Link]
-
Deuterated Polymers: Complete Guide. (2025). ResolveMass Laboratories Inc.. Available at: [Link]
-
Start-Process PowerShell: Get Forensic Artifact- SANS DFIR Summit 2016. (2016). YouTube. Available at: [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. sciencetopics.net [sciencetopics.net]
- 3. Small-angle neutron scattering - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. epj-conferences.org [epj-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. webster.ncnr.nist.gov [webster.ncnr.nist.gov]
- 12. Deuterated polymers for probing phase separation using infrared microspectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Small-Angle Neutron Scattering by Partially Deuterated Polymers and their Blends [uh.edu]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Deuterium Labeling Together with Contrast Variation Small-angle Neutron Scattering Suggests How Skp Captures and Releases Unfolded Outer Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Isopropyl-d7-acrylamide (NIPAM-d7)
Product Category: Deuterated Monomers / Smart Polymer Precursors Target Application: SANS (Small Angle Neutron Scattering), NMR Solvation Studies, Kinetic Isotope Effect (KIE) Research.
Part 1: Core Stability & Handling Directive
Executive Summary: N-Isopropyl-d7-acrylamide (NIPAM-d7) is a high-value isotopic reagent. While chemically similar to non-deuterated NIPAM, the cost of failure is orders of magnitude higher. The primary stability risks are spontaneous polymerization (irreversible loss) and amide hydrolysis (chemical degradation).
The "Golden Rule" of NIPAM-d7: Never degas a solution of NIPAM-d7 unless you are immediately initiating polymerization or have added a non-oxygen-dependent inhibitor.
Storage Specifications (The Solid State)
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C – 8°C | Prevents thermal initiation of the vinyl group. |
| Light | Dark / Amber Vial | UV light can cleave the inhibitor (MEHQ) or directly generate radicals. |
| Atmosphere | Air (Aerobic) | CRITICAL: The stabilizer (MEHQ) requires dissolved oxygen to function. Storing under pure Nitrogen/Argon deactivates the inhibitor. |
| Hygroscopicity | Desiccated | Moisture promotes hydrolysis of the amide bond to acrylic acid. |
Solution Stability (The Liquid State)
When dissolved in water (
-
The "Cloud Point" Trap: Poly(NIPAM) has a Lower Critical Solution Temperature (LCST) of ~32°C. Monomeric NIPAM is soluble at this temperature.[1][2] If your monomer solution turns cloudy at 32°C, it has already polymerized .
-
Isotopic Exchange:
-
Scenario: Dissolving NIPAM-d7 (
) in . -
Observation: The Amide Proton (
) will rapidly exchange with the solvent to form . -
Result: This is not instability; it is thermodynamic equilibrium. Expect the Amide-H signal to vanish in
-NMR.
-
Part 2: Experimental Protocols
Protocol A: Safe Removal of Inhibitor (MEHQ)
Recommended for D7 material to maximize yield (avoiding liquid-liquid extraction losses).
Materials:
-
Inhibitor Remover Column (Pre-packed with proprietary beads or Basic Alumina).
-
Syringe (Glass or Polypropylene).
-
Cold Solvent (
or deuterated organic).
Step-by-Step:
-
Preparation: Chill the monomer solution to 4°C.
-
Column Equilibration: Flush the column with a small volume of the pure solvent to remove air bubbles.
-
Filtration: Slowly pass the NIPAM-d7 solution through the column using gravity or slight positive pressure.
-
Immediate Use: The eluate is now unstable . Use immediately for polymerization.
-
Warning: Do not store inhibitor-free monomer for >1 hour, even at 4°C.
-
Protocol B: Emergency Recrystallization
Use only if the monomer has yellowed (oxidation) or shows partial polymerization.
-
Solvent System: Toluene / n-Hexane (1:1 ratio).[3]
-
Dissolution: Dissolve NIPAM-d7 in the minimum amount of warm Toluene (~40-45°C). Do not exceed 50°C.
-
Precipitation: Add an equal volume of n-Hexane.
-
Cooling: Cool slowly to room temperature, then to 4°C. White needles should form.
-
Filtration: Filter rapidly and dry under vacuum at room temperature.
Part 3: Visualizing Stability & Troubleshooting
Diagram 1: The Degradation Cascade
This diagram illustrates the pathways leading to sample failure. Note that Oxygen plays a dual role: it inhibits polymerization (good for storage) but promotes oxidation over long periods.
Caption: Figure 1. Degradation pathways for NIPAM-d7. Red paths indicate spontaneous polymerization risks; Yellow paths indicate chemical hydrolysis.
Diagram 2: Troubleshooting Logic Flow
Use this chart to diagnose issues with your solution preparation.
Caption: Figure 2. Diagnostic flowchart for common NIPAM-d7 solution issues.
Part 4: Frequently Asked Questions (FAQ)
Q1: I dissolved NIPAM-d7 in
-
Fix: Only degas the solvent before adding the monomer, or add the monomer at the very last second before initiation.
Q2: Can I store NIPAM-d7 in solution? A: Not recommended for long periods.
-
Water (
): Hydrolysis risk increases over time. Store frozen (-20°C) if necessary, but freeze-thaw cycles can induce aggregation. -
Organic Solvents: Safer, but ensure the solvent is not generating peroxides (like old THF), which will initiate polymerization.
Q3: The NMR spectrum shows the isopropyl peaks are correct, but the amide proton (
Q4: What is the best way to remove the inhibitor for a small scale (500 mg) SANS experiment? A: Do not use the NaOH wash method (extraction) for such small quantities; the yield loss is too high. Use a disposable inhibitor-remover column . It takes 2 minutes and has near 100% recovery.
References
-
Schild, H. G. (1992). Poly(N-isopropylacrylamide): experiment, theory and application. Progress in Polymer Science, 17(2), 163-249.
-
Sigma-Aldrich. (n.d.). N-Isopropylacrylamide Product Specification & Storage. Merck KGaA.
-
Halperin, A., Kröger, M., & Winnik, F. M. (2015). Poly(N-isopropylacrylamide) Phase Diagrams: Fifty Years of Research. Angewandte Chemie International Edition, 54(51), 15342-15367.
-
Cambridge Isotope Laboratories. (n.d.). Deuterated Monomers and Polymers Handling Guide. CIL.
Sources
Data analysis corrections for SANS on partially deuterated polymers
Topic: Data Analysis Corrections for Partially Deuterated Polymers
Current Status: Operational Support Tier: Level 3 (Advanced Research Support) Agent: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the SANS technical support center. If you are analyzing partially deuterated polymers, you are likely navigating the "Valley of Death" between perfect theory and messy experimental reality.
Partial deuteration is a powerful tool for Contrast Variation (CV) and Zero Average Contrast (ZAC) experiments, but it introduces specific artifacts—primarily incoherent scattering backgrounds and isotopic heterogeneity—that standard "black box" software often misinterprets.
This guide is structured to troubleshoot these specific anomalies.
Module 1: Contrast & Scattering Length Density (SLD)
FAQ: How do I calculate the SLD for a polymer chain that is only 40% deuterated?
Diagnosis: Users often assume a "binary" mixture of fully hydrogenated (H) and fully deuterated (D) chains. However, if your deuteration is statistical (random) along the chain, you must treat the polymer as a chemically distinct species with a weighted average scattering length.
The Fix: The Linear Mixing Rule
For a partially deuterated polymer with a deuterium fraction
- : SLD of the 100% deuterated polymer.
- : SLD of the 100% hydrogenated polymer.
- : Molecular volume (assumed constant, though isotope effects can cause slight density changes).
Critical Check:
Ensure you are using the mass density of the deuterated species. Deuteration increases the molar mass (
-
Rule of Thumb:
.
Data Table 1: Common Polymer SLD Values (Neutrons)
| Polymer | Formula | Mass Density (H) [g/cm³] | SLD (H) [10⁻⁶ Å⁻²] | SLD (D) [10⁻⁶ Å⁻²] | Incoherent X-Section (H) [barns] |
| Polystyrene (PS) | C₈H₈ | 1.05 | 1.41 | 6.47 | ~640 (High) |
| PMMA | C₅O₂H₈ | 1.18 | 1.06 | 7.05 | ~640 (High) |
| PEO | C₂H₄O | 1.13 | 0.64 | 6.36 | ~320 (Med) |
| Water | H₂O | 1.00 | -0.56 | 6.38 | ~160 (High) |
Module 2: Incoherent Background Subtraction
FAQ: My high-Q data flattens out, but the fit fails. Why?
Diagnosis:
You are seeing Incoherent Scattering .[1] Hydrogen (
The Protocol: The "Porod Asymptote" Check Do not rely solely on solvent subtraction. The polymer itself adds incoherent background that the solvent blank does not account for.
Step-by-Step Correction Workflow:
-
Plot
vs (Porod Plot).-
Theory: For a sharp interface, this should plateau.
-
Observation: If it curves upward like a parabola, you have unsubtracted background.
-
-
Calculate the Incoherent Level (
):-
Use the high-
region (where coherent scattering decays to zero). -
Fit the equation:
. -
For H-rich polymers,
is often treated as a fitting parameter.
-
-
Apply the Correction:
(Note: is the solvent volume fraction).
Visualization: Background Correction Logic
Figure 1: The subtraction workflow. Note that for partially deuterated polymers, the "Solvent Subtraction" step is rarely sufficient; the "Incoherent Estimation" step is mandatory.
Module 3: The "Labeling Effect" & Isotopic Purity
FAQ: My Radius of Gyration ( ) is smaller than expected. Did I account for the deuterium distribution?
Diagnosis: You might be assuming your partial deuteration is perfectly random. If you used a synthesis method that creates "blocky" deuterium distributions (e.g., saturation of a double bond), the deuterated segments may cluster.
Furthermore, Isotopic Impurity (e.g., 98% D instead of 100% D) creates a "parasitic" scattering term.
Technical Insight: The RPA Correction
According to the Random Phase Approximation (RPA), the scattering intensity
If you have a blend of Normal (H) and Deuterated (D) chains, but the D-chains are only 90% pure:
-
The contrast drops (lower Intensity).
-
A "Laue Background" term appears due to compositional fluctuations within the chains.
Correction Protocol: If fitting data using SasView or NIST Macros :
-
Input the TRUE SLD: Do not use the theoretical 100% D value. Use the value calculated in Module 1 based on actual mass spectrometry data.
-
Check for "Zero Average Contrast" (ZAC) Drift:
-
In ZAC experiments (where
), even small errors in isotopic purity shift the "match point" significantly. -
Action: Perform a Contrast Variation Series (measure at 3 different D₂O/H₂O ratios) to experimentally find the true match point, rather than calculating it.
-
Visualization: The Isotopic Contrast Problem
Figure 2: Contrast relationships. The "Partially D" polymer (Yellow) creates a contrast that is highly sensitive to the exact % of Deuterium, unlike the pure H or D species.
Module 4: Transmission & Multiple Scattering
FAQ: The transmission of my sample is 0.45 (45%). Is the data valid?
Diagnosis:
No. Or at least, it requires heavy correction.
A transmission (
The Fix:
-
Reduce Path Length: If you used a 2 mm cuvette/banjo, switch to 1 mm.
-
Target: Transmission between 0.60 and 0.90.
-
-
Schelten's Correction (Advanced):
-
If re-measuring is impossible, apply a multiple scattering correction (available in NIST NCNR package). This is a numerical deconvolution that is non-trivial and introduces noise.
-
Better option: Dilute the sample (if the scattering is concentration-dependent) or use a thinner cell.
-
References
-
NIST Center for Neutron Research. SANS Data Reduction and Analysis. National Institute of Standards and Technology.[2] [Link]
- Higgins, J. S., & Benoit, H. C. (1994). Polymers and Neutron Scattering. Oxford University Press.
-
Hammouda, B. (2010). The SANS Toolbox. NIST Center for Neutron Research. [Link]
-
SasView Organization. SasView Documentation: Scattering Length Densities. [Link]
- Bates, F. S., & Wignall, G. D. (1986). SANS by Partially Deuterated Polymers. Journal of Applied Crystallography. (Specifics on non-uniform labeling artifacts).
Sources
Validation & Comparative
SANS contrast matching with "N-ISO-PROPYL-D7-ACRYLAMIDE"
Executive Summary
Product Focus: N-Isopropyl-d7-acrylamide (d7-NIPAM) Primary Application: Small-Angle Neutron Scattering (SANS) Contrast Variation Verdict: The "Goldilocks" Isotope for Bio-Hybrid Systems.
For researchers investigating thermo-responsive polymers, N-Isopropyl-d7-acrylamide represents a critical tactical advantage over standard hydrogenated (H-NIPAM) or fully deuterated (d11-NIPAM/d-NIPAM) alternatives. By selectively deuterating the isopropyl side chain while leaving the vinyl backbone hydrogenated, d7-NIPAM provides a unique Scattering Length Density (SLD) that falls between the extremes of biological macromolecules and pure
This guide details the physical basis for this advantage, provides calculated contrast parameters, and issues a critical technical advisory regarding the polymerization kinetics of this specific isotopologue.
Part 1: The Physics of Contrast
Why d7-NIPAM?
In SANS, the signal intensity depends on the "contrast"—the difference in Scattering Length Density (SLD,
Standard H-PNIPAM has a very low SLD (
The d7-NIPAM Advantage:
d7-NIPAM (deuterated isopropyl group:
This allows for "Invisible Polymer" experiments in high-
Visualizing the Contrast Landscape[2]
Figure 1: The SLD spectrum. d7-PNIPAM occupies a unique position that prevents signal overlap with biological components (proteins/DNA) often found in the 2.0–3.5 range.
Part 2: Comparative Analysis
The following data compares the three primary NIPAM variants. Note that "Match Point" refers to the volume percentage of
Table 1: Neutron Scattering Parameters[3]
| Parameter | H-NIPAM (Standard) | d7-NIPAM (Target Product) | d11-NIPAM (Fully Deuterated) |
| Chemical Formula | |||
| Deuteration Site | None | Isopropyl Group ( | All C-H bonds |
| SLD ( | |||
| Match Point ( | |||
| LCST ( | |||
| Primary Use Case | Baseline measurements; Core material. | Distinguishing polymer from proteins/lipids.[1] | High-contrast shells; "Invisible" in |
| Cost | Low | High | Very High |
Critical Technical Insight: The Isotope Effect on Synthesis
WARNING: Unlike backbone-deuterated monomers, N-isopropyl-d7-acrylamide presents a specific challenge during cross-linking.
Research indicates that in self-cross-linking microgel synthesis (surfactant-free precipitation polymerization), the tertiary carbon on the isopropyl group is involved in hydrogen abstraction (chain transfer). Replacing this specific Hydrogen with Deuterium (C-D bond is stronger than C-H) significantly suppresses chain transfer .
-
Consequence: If you attempt to make "ultra-low cross-linked" microgels using d7-NIPAM without adding an external cross-linker (like BIS), you may fail to form stable particles.
-
Solution: Always use an explicit cross-linker (e.g., N,N'-methylenebisacrylamide) when polymerizing d7-NIPAM to ensure structural integrity.
Part 3: Experimental Protocol
This workflow ensures data integrity, moving from synthesis to beamline reduction.
Phase 1: Synthesis & Purification (Microgel Example)
-
Reagent Prep: Dissolve N-isopropyl-d7-acrylamide (Monomer) and N,N'-methylenebisacrylamide (BIS, Cross-linker) in
.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Note: Do not use
for synthesis unless explicitly required, as exchangeable amide protons will equilibrate with the solvent anyway.
-
-
Initiation: Heat to 70°C under nitrogen purge. Add Potassium Persulfate (KPS).
-
Purification (CRITICAL):
-
Dialyze against pure water for 7 days (10k MWCO) to remove unreacted monomer.
-
Validation: Measure conductivity of dialysate. It must match pure water (
). Unreacted d7 monomer will distort SLD calculations.
-
Phase 2: SANS Sample Preparation (Contrast Series)
To accurately determine the structure, you must prepare a "Contrast Series."
-
Stock Solution: Prepare a concentrated stock of d7-PNIPAM microgels (
wt%). -
Solvent Blends: Prepare 5 solvent ratios:
-
100%
-
80%
(Near Match Point) -
50%
-
20%
-
0%
(Pure )
-
-
Equilibration: Allow samples to equilibrate for >24 hours. The amide proton (
) will exchange with the solvent ( in ), slightly shifting the SLD.[2] This is normal and must be accounted for in fitting.
Phase 3: Beamline Workflow & Analysis
Figure 2: The standard SANS data acquisition and reduction pipeline. Incoherent background subtraction is vital for hydrogen-containing samples.
Part 4: References
-
Richtering, W., et al. (2016). Synthesis and structure of deuterated ultra-low cross-linked poly(N-isopropylacrylamide) microgels. Polymer Chemistry.[3][4] (Highlights the synthesis challenges of isopropyl-deuterated monomers).
-
NIST Center for Neutron Research. Scattering Length Density Calculator. (Standard reference for calculating SLD based on chemical formula and density).
-
Grillo, I., et al. (2018). H2O/D2O Contrast Variation for Ultra-Small-Angle Neutron Scattering. MDPI. (Methodology for determining match points in colloidal suspensions).
-
Clifton, L., et al. (2015). Small-angle neutron scattering contrast variation studies of biological complexes. NIH/PubMed. (Establishes protein match points relative to deuterated polymers).
Sources
- 1. Ab initio reconstruction of small angle scattering data for membrane proteins in copolymer nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium Labeling Together with Contrast Variation Small-angle Neutron Scattering Suggests How Skp Captures and Releases Unfolded Outer Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polymersource.ca [polymersource.ca]
- 4. iris.unitn.it [iris.unitn.it]
The Isotope Effect: A Comparative Guide to the Thermoresponsive Behavior of Hydrogenated and Deuterated pNIPAM
For Researchers, Scientists, and Drug Development Professionals
In the realm of stimuli-responsive polymers, poly(N-isopropylacrylamide) (pNIPAM) stands out for its sharp and reversible phase transition in aqueous solutions, occurring at a Lower Critical Solution Temperature (LCST) conveniently close to physiological temperatures.[1] This property has made it a cornerstone material for applications ranging from drug delivery and tissue engineering to smart sensors.[1][2] However, the precise tuning of this transition temperature is paramount for many advanced applications. This guide delves into a subtle yet powerful method for modulating the thermoresponsive behavior of pNIPAM: isotopic substitution. Specifically, we will provide an in-depth comparison of the performance of standard hydrogenated pNIPAM (h-pNIPAM) with its deuterated counterpart (d-pNIPAM), supported by experimental data and mechanistic insights.
The Isotope Effect on the Lower Critical Solution Temperature (LCST)
The most significant consequence of replacing hydrogen with its heavier isotope, deuterium, in the pNIPAM structure is a noticeable shift in its LCST. Experimental evidence consistently demonstrates that deuteration of the pNIPAM monomer, particularly at the isopropyl group, leads to an increase in the LCST. Conversely, when pNIPAM is dissolved in heavy water (D₂O), a decrease in the LCST is often observed.
Comparative Performance Data
The following table summarizes the experimentally observed shifts in the Volume Phase Transition Temperature (VPTT), which is analogous to the LCST for pNIPAM microgels, upon deuteration of the monomer and the solvent.
| Polymer System | Solvent | Transition Temperature (°C) | Shift (ΔT) vs. h-pNIPAM in H₂O | Reference |
| h-pNIPAM | H₂O | ~32 | - | [1] |
| d-pNIPAM (isopropyl group) | H₂O | ~36.3 - 37.2 | +4.3 K to +5.2 K | [3][4] |
| h-pNIPAM | D₂O | ~31.3 | -0.7 K | [5] |
Note: The exact LCST/VPTT values can vary depending on factors such as polymer molecular weight, concentration, and the specific experimental method used for determination.[6]
The Science Behind the Shift: A Mechanistic Deep Dive
The observed isotope effects on the LCST of pNIPAM are fundamentally rooted in the subtle differences between the properties of hydrogen and deuterium, which in turn influence the delicate balance of intermolecular forces governing the polymer's solubility.
The Role of Hydrogen Bonding
Below its LCST, pNIPAM is soluble in water due to the formation of hydrogen bonds between water molecules and the hydrophilic amide groups of the polymer.[7] As the temperature increases, these hydrogen bonds are disrupted, and intramolecular and intermolecular hydrophobic interactions become dominant, leading to the collapse of the polymer chains and phase separation.[2]
The strength of a hydrogen bond is sensitive to the mass of the hydrogen isotope involved. Deuterium forms stronger hydrogen bonds than protium (regular hydrogen). This is a complex quantum mechanical effect, but it can be simplified by considering that the heavier deuterium atom has a lower zero-point energy and creates a more stable bond.
-
Deuterated pNIPAM in H₂O : When the isopropyl group of pNIPAM is deuterated, it is believed to enhance the stability of the hydration shell around the polymer. This strengthening of the polymer-water interactions requires more thermal energy to disrupt, thus increasing the LCST.[3]
-
Hydrogenated pNIPAM in D₂O : In this case, the D₂O molecules form stronger hydrogen bonds amongst themselves compared to H₂O molecules.[8] This enhanced solvent-solvent interaction makes it entropically more favorable for the polymer to collapse and phase-separate at a lower temperature, thereby decreasing the LCST.
The following diagram illustrates the key hydrogen bonding interactions at play:
Caption: Dominant interactions for pNIPAM below and above its LCST.
The Influence of Hydrophobic Interactions
The hydrophobic collapse of the isopropyl groups is the primary driving force for the phase transition of pNIPAM. Deuteration is also known to weaken hydrophobic interactions.[3] Therefore, in the case of deuterated pNIPAM, the reduced driving force for hydrophobic association contributes to the requirement of a higher temperature to induce phase separation, further explaining the observed increase in the LCST.
Experimental Protocols
For researchers looking to verify these effects or characterize their own pNIPAM systems, the following are standardized protocols for determining the LCST.
Synthesis of pNIPAM (General Procedure)
A common method for synthesizing pNIPAM is through free-radical polymerization.
Materials:
-
N-isopropylacrylamide (NIPAM) monomer (hydrogenated or deuterated)
-
N,N'-methylenebis(acrylamide) (BIS) as a crosslinker (for hydrogels)
-
Ammonium persulfate (APS) as an initiator
-
Deionized water
Procedure:
-
Dissolve the NIPAM monomer and BIS in deionized water in a reaction flask.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Heat the solution to the desired reaction temperature (typically 60-80 °C) under constant stirring.
-
Dissolve the APS initiator in a small amount of deionized water and inject it into the reaction flask to initiate polymerization.
-
Allow the reaction to proceed for several hours (e.g., 4-6 hours).
-
The resulting polymer solution can be purified by dialysis against deionized water to remove unreacted monomers and initiator.
For more detailed synthesis procedures, refer to established literature.[9][10][11]
Measurement of the LCST by UV-Vis Spectroscopy (Turbidimetry)
This is one of the most common and straightforward methods for determining the LCST.
Workflow:
-
Sample Preparation : Prepare a dilute aqueous solution of the pNIPAM sample (e.g., 0.1 - 1.0 wt%).
-
Instrumentation : Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Measurement :
-
Set the wavelength to a value where the polymer does not absorb, typically in the visible range (e.g., 500 nm).
-
Equilibrate the sample at a temperature well below the expected LCST.
-
Gradually increase the temperature in small increments (e.g., 1 °C/min).
-
Record the transmittance or absorbance at each temperature point.
-
-
Data Analysis : Plot the transmittance as a function of temperature. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.
Caption: Workflow for determining the LCST using UV-Vis spectroscopy.
Concluding Remarks
The isotopic substitution of hydrogen with deuterium in pNIPAM provides a refined tool for tuning its thermoresponsive behavior. Deuteration of the monomer elevates the LCST, while the use of D₂O as a solvent tends to lower it. These shifts, though subtle, are significant for applications requiring precise temperature control. The underlying mechanisms are attributed to the altered strengths of hydrogen bonding and hydrophobic interactions. For drug development professionals and materials scientists, understanding and leveraging these isotope effects can open new avenues for the design of "smart" materials with tailored thermal transitions.
References
-
Brugnoni, M., Nickel, A. C., Kröger, L. C., Scotti, A., Pich, A., Leonhard, K., & Richtering, W. (2019). Synthesis and structure of deuterated ultra-low cross-linked poly(N-isopropylacrylamide) microgels. Polymer Chemistry, 10(19), 2397–2405. Available at: [Link]
-
Nevolianis, T., Scotti, A., Petrunin, A. V., Richtering, W., & Leonhard, K. (2023). Understanding the monomer deuteration effect on the transition temperature of poly(N-isopropylacrylamide) microgels in H2O. Polymer Chemistry, 14(13), 1546-1554. Available at: [Link]
-
Ma, Z., Li, Z., & Liu, W. (2020). Preparation and Characterization of Thermoresponsive Poly(N-Isopropylacrylamide) for Cell Culture Applications. Polymers, 12(2), 435. Available at: [Link]
-
Brugnoni, M., et al. (2019). Synthesis and structure of deuterated ultra-low cross-linked poly(N-isopropylacrylamide) microgels. Polymer Chemistry. Available at: [Link]
-
Stöter, M., et al. (2019). Deuteration-Induced Volume Phase Transition Temperature Shift of PNIPMAM Microgels. Polymers. Available at: [Link]
-
Jones, C. D., & Lyon, L. A. (2006). Thermoresponsive behavior of poly(n-isopropylacrylamide) hydrogels containing gold nanostructures. Langmuir : the ACS journal of surfaces and colloids, 22(8), 3749–3754. Available at: [Link]
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Demir, D., et al. (2023). Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers. Lab on a Chip. Available at: [Link]
-
Wang, J., & Wu, C. (2000). Deuterium Isotope Effect on Volume Phase Transition of Polymer Gel: Temperature Dependence. The Journal of Physical Chemistry B, 104(36), 8635–8638. Available at: [Link]
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Wang, J., & Wu, C. (2000). Deuterium Isotope Effect on Volume Phase Transition of Polymer Gel: Temperature Dependence. The Journal of Physical Chemistry B. Available at: [Link]
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Technobis. (2024, June 13). Advanced Techniques in Polymer Research: LCST Measurement with Crystal16. Available at: [Link]
-
Papastavrou, G., et al. (2023). Molecular dynamics simulations evidence the thermoresponsive behavior of PNIPAM and PDEA in glycerol solutions. Frontiers in Chemistry. Available at: [Link]
-
Stöter, M., et al. (2019). Deuteration-Induced Volume Phase Transition Temperature Shift of PNIPMAM Microgels. Polymers. Available at: [Link]
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Wu, C. H., & Chen, Y. C. (2006). Using FTIR spectroscopy to study the phase transitions of poly(N-isopropylacrylamide) in tetrahydrofuran-d8/D2O. Colloid and Polymer Science, 285(2), 223–230. Available at: [Link]
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Brugnoni, M. (2020). Constraints, Deuteration, and Co-Monomers: Impacts on the Internal Structure of Poly-(N-isopropylacrylamide) Microgels. RWTH Publications. Available at: [Link]
-
ResearchGate. (n.d.). Temperature evolution of the PNIPAM Amide I band in a 20 wt% D2O solution... [Image]. Available at: [Link]
-
Svanidze, A. V., et al. (2024). Dynamic Behavior of Poly(N-isopropylmethacrylamide) in Neat Water and in Water/Methanol Mixtures. Langmuir. Available at: [Link]
-
Stan, D., et al. (2022). Effect of Solvent Properties on the Critical Solution Temperature of Thermoresponsive Polymers. Polymers. Available at: [Link]
-
Banik, D., et al. (2012). Destruction of hydrogen bonds of poly(N-isopropylacrylamide) aqueous solution by trimethylamine N-oxide. AIP Publishing. Available at: [Link]
-
Nevolianis, T., et al. (2023). Understanding the monomer deuteration effect on the transition temperature of poly(N-isopropylacrylamide) microgels in H2O. Polymer Chemistry. Available at: [Link]
-
Wang, H., et al. (2024). Temperature-Sensitive Sensors Modified with Poly(N-isopropylacrylamide): Enhancing Performance through Tailored Thermoresponsiveness. MDPI. Available at: [Link]
-
Tavagnacco, L., et al. (2022). Modeling Solution Behavior of Poly(N-isopropylacrylamide): A Comparison between Water Models. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). Thermoresponsive behavior of pNIPAM microgels... [Image]. Available at: [Link]
-
de Ruiter, J., & Koenderink, G. H. (2023). D2O as an Imperfect Replacement for H2O: Problem or Opportunity for Protein Research?. The Journal of Physical Chemistry B, 127(37), 7853–7862. Available at: [Link]
-
Sresht, V., et al. (2022). A Comparison between the Lower Critical Solution Temperature Behavior of Polymers and Biomacromolecules. MDPI. Available at: [Link]
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A Comparative Guide to Deuterated Monomers: N-ISO-PROPYL-D7-ACRYLAMIDE in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced polymer science and materials research, deuterated monomers have emerged as indispensable tools. Their unique isotopic properties provide unparalleled advantages in a range of analytical techniques and specialized applications. This guide offers an in-depth comparison of N-ISO-PROPYL-D7-ACRYLAMIDE with other commercially available deuterated monomers, providing the necessary experimental context and data to inform your research and development endeavors.
The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts significant changes to the physicochemical properties of monomers and the resulting polymers.[1] This isotopic labeling is particularly crucial for techniques such as Small-Angle Neutron Scattering (SANS) and Nuclear Magnetic Resonance (NMR) spectroscopy, where the difference in scattering length density between hydrogen and deuterium allows for "contrast matching" to highlight specific components within a complex system.[2][3][4] Furthermore, deuteration can influence polymer-solvent interactions, thermal properties, and kinetic isotope effects in polymerization reactions.[5][6][7]
A Comparative Overview of Common Deuterated Monomers
While a variety of deuterated monomers are available, this guide will focus on a selection of the most relevant alternatives to this compound (d7-NIPAM), namely other deuterated N-isopropylacrylamides, deuterated methyl methacrylate (MMA), and deuterated styrene. The choice of monomer is dictated by the desired polymer properties, the intended application, and the specific requirements of the characterization technique.
| Monomer | Chemical Structure | Key Properties & Applications |
| This compound (d7-NIPAM) | C₆H₄D₇NO[8] | Thermoresponsive Polymers: Forms poly(N-isopropylacrylamide) (PNIPAM), a well-known thermoresponsive polymer with a Lower Critical Solution Temperature (LCST) in aqueous solutions.[8] SANS & NMR Studies: The seven deuterium atoms on the isopropyl group provide excellent contrast for studying polymer chain conformation, hydration, and dynamics in response to temperature changes.[2][9][10] Drug Delivery & Biomaterials: The biocompatibility and sharp phase transition of PNIPAM make it a key material in controlled drug release and tissue engineering scaffolds.[11] |
| N-ISO-PROPYL-D3-ACRYLAMIDE (d3-NIPAM) | C₆H₈D₃NO[12] | Selective Labeling: Deuteration on the vinyl group allows for specific investigation of the polymer backbone dynamics.[10][13] Minimal Isotope Effect on LCST: Deuteration of the vinyl group has been shown to have a minimal effect on the LCST of PNIPAM compared to deuteration of the isopropyl group.[10] |
| N-ISO-PROPYL-D10-ACRYLAMIDE (d10-NIPAM) | C₆HD₁₀NO[6] | Maximum Deuteration: Provides the highest level of deuterium labeling for NIPAM, offering maximum contrast in neutron scattering experiments and maximum suppression of proton signals in NMR.[6] |
| Methyl Methacrylate-d8 (d8-MMA) | C₅D₈O₂[14] | Amorphous Polymers: Used to synthesize deuterated poly(methyl methacrylate) (PMMA), a widely used amorphous thermoplastic. Neutron Scattering Studies: d8-PMMA is a standard for SANS studies of polymer blends, diffusion, and chain conformation in the bulk and in solution. NMR Spectroscopy: Serves as a solvent and standard in NMR experiments due to the absence of proton signals. |
| Styrene-d8 (d8-Styrene) | C₈D₈[15] | Aromatic Polymers: Enables the synthesis of deuterated polystyrene (d-PS), a model system for studying the physics of entangled polymer chains. SANS and Polymer Blends: Extensively used in SANS to investigate the thermodynamics and dynamics of polymer blends and block copolymers.[15][16][17] |
Experimental Considerations: Synthesis and Polymerization
The synthesis of deuterated monomers is often a complex and costly process, which can limit their widespread availability.[1][18] However, established methods exist for their production. For instance, deuterated styrenes can be synthesized through a series of exchange reactions using organolithium reagents followed by quenching with deuterium oxide.[5] The synthesis of deuterated N-isopropylacrylamide can be more intricate, often starting from deuterated precursors.
The polymerization of these deuterated monomers generally follows established protocols for their non-deuterated counterparts. Techniques like living anionic polymerization, atom transfer radical polymerization (ATRP), and reverse iodine transfer polymerization (RITP) have been successfully employed to produce well-defined deuterated polymers with controlled molecular weights and low dispersity.[19][15][16][20]
Representative Polymerization Protocol: ATRP of this compound
This protocol outlines a typical ATRP synthesis of d7-PNIPAM, a method that allows for excellent control over the polymer architecture.
Materials:
-
This compound (d7-NIPAM)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole/Dimethylformamide (DMF) (solvent)
-
Argon gas
-
Schlenk flasks
Procedure:
-
Catalyst Preparation: Add CuBr to a Schlenk flask and purge with argon.
-
Monomer Solution Preparation: In a separate Schlenk flask, dissolve d7-NIPAM and EBiB in a mixture of anisole and dry DMF.
-
Ligand Addition: Add the PMDETA ligand to the monomer solution.
-
Degassing: Subject the monomer solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation: Transfer the degassed monomer solution to the flask containing the CuBr catalyst under an argon atmosphere to initiate the polymerization.
-
Polymerization: Maintain the reaction at a specific temperature (e.g., 70-90 °C) for a predetermined time to achieve the desired molecular weight.
-
Termination and Purification: Terminate the reaction by exposing the mixture to air. Precipitate the polymer in a non-solvent (e.g., cold diethyl ether), filter, and dry under vacuum.
Causality in Experimental Choices:
-
ATRP: Chosen for its ability to produce polymers with a narrow molecular weight distribution and controlled chain-end functionality.[15]
-
Freeze-Pump-Thaw Cycles: Crucial for removing oxygen, which can terminate the radical polymerization.
-
Ligand (PMDETA): Solubilizes the copper catalyst and controls the polymerization rate.
Characterization and Performance Data
The primary advantage of using deuterated polymers lies in the enhanced capabilities they offer for specific analytical techniques.
Small-Angle Neutron Scattering (SANS)
SANS is a powerful technique for probing the structure of materials on the nanometer to micrometer scale. The significant difference in the neutron scattering length of hydrogen (-3.74 fm) and deuterium (6.67 fm) allows for contrast variation studies. By selectively deuterating parts of a polymer or using a deuterated solvent, specific components can be made "visible" or "invisible" to neutrons.
For d7-PNIPAM, SANS studies in D₂O/H₂O mixtures can precisely elucidate the polymer chain conformation and the extent of hydration below and above the LCST.[21][22][23] This is critical for understanding the mechanism of the thermoresponsive phase transition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuteration simplifies ¹H NMR spectra by replacing proton signals with deuterium signals, which are typically not observed in standard ¹H NMR. This reduction in spectral complexity is invaluable for studying the structure and dynamics of polymers.[24] For example, in a block copolymer of hydrogenous polystyrene and deuterated polystyrene, the signals from each block can be clearly resolved and analyzed.
Impact of Deuteration on Polymer Properties: The Case of PNIPAM
Experimental studies have shown that the location and extent of deuteration in NIPAM can significantly affect the volume phase transition temperature (VPTT) of the resulting microgels.[7][9][10]
| Deuterated Monomer | Effect on VPTT (in H₂O) | Reference |
| d3-NIPAM (vinyl group) | Barely shifts the transition temperature compared to protonated PNIPAM. | [10] |
| d7-NIPAM (isopropyl group) | Significantly shifts the transition temperature to higher values. | [7][9][10] |
This shift is attributed to the strengthening of hydrogen bonds between water and the polymer upon deuteration of the isopropyl group.[7] This is a critical consideration for researchers designing thermoresponsive systems with precise transition temperatures.
Visualization of Concepts
To further clarify the concepts discussed, the following diagrams illustrate the chemical structures and a typical experimental workflow.
Caption: Chemical structures of key deuterated monomers.
Caption: A typical workflow for Atom Transfer Radical Polymerization (ATRP).
Conclusion
This compound stands out as a crucial monomer for the synthesis of thermoresponsive polymers with precisely tunable properties. Its deuteration pattern offers significant advantages for in-depth structural and dynamic studies using neutron scattering and NMR. When selecting a deuterated monomer, researchers must consider the specific requirements of their application and analytical techniques. While d10-NIPAM provides maximum deuteration, d7-NIPAM offers a balance of excellent contrast and a significant, predictable shift in the LCST. In contrast, deuterated MMA and styrene are the monomers of choice for fundamental studies of amorphous and aromatic polymers, respectively. The continued development and availability of a diverse range of deuterated monomers will undoubtedly fuel further advancements in polymer science, materials engineering, and drug delivery.
References
- Deuterated Polymers: Complete Guide. (2025, December 10).
- Synthesis of Deuterated Materials. (n.d.).
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- Mechanism of initiation in the thermal polymerization of styrene. Kinetic deuterium isotope effects in the initiation step of the thermal polymerization of some deuterated styrenes. (n.d.). Canadian Science Publishing.
- Deuterated Methyl methacrylate-d8 | CAS 35233-69-3. (n.d.).
- Synthesis of Deuterated and Sulfurated Polymers by Inverse Vulcanization: Engineering Infrared Transparency via Deuteration. (2023, December 7). Journal of the American Chemical Society.
- Synthesis of Deuterated and Sulfurated Polymers by Inverse Vulcanization: Engineering Infrared Transparency via Deuteration. (2024, January 2).
- Synthesis and Structure of Deuterated Ultra-Low Cross-Linked poly(N-isopropylacrylamide) Microgels. (n.d.).
- Deuterated Acrylamide Derivatives for Advanced NMR and Polymer Research. (2025, July 12).
- Mechanism of initiation in the thermal polymerization of styrene. Kinetic deuterium isotope effects in the initiation step of. (n.d.). Canadian Science Publishing.
- Deuteration-Induced Volume Phase Transition Temperature Shift of PNIPMAM Microgels. (2019, April 3).
- Deuterated Methyl methacrylate-d8 | CAS 35233-69-3. (n.d.).
- Small‐angle neutron scattering study on weakly charged poly(N‐isopropyl acrylamide‐co‐acrylic acid) copolymer solutions. (1995, June 15). The Journal of Chemical Physics.
- Deuterated Polymers for Neutron Techniques. (2023, April 13). CORDIS | European Commission.
- A simple route to deuterated polystyrene block copolymers by reverse iodine transfer polymeris
- Deuterated polystyrene (d8)- polyacrylic acid (protonated) Sample #: P6761-dPSAA Structure. (n.d.). Polymer Source.
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- Constraints, Deuteration, and Co-Monomers: Impacts on the Internal Structure of Poly- (N-isopropylacrylamide) Microgels. (n.d.).
- Biosynthesis and Characterization of Deuterated Polyhydroxyoctanoate. (2006, February 28).
- Deuterated Acrylamide and Methacrylamide family. (n.d.). Polymer Source.
- Small-angle neutron scattering study on microstructure of poly(N-isopropylacrylamide)-block-poly(ethylene glycol)
- Synthesis of Deuterated Multicyclic Polystyrenes for a SANS Study to Explore the Structural Characteristics of Multicyclic Architectures in the Bulk. (2026, February 13). Macromolecules.
- Synthesis and fabrication of a degradable poly(N-isopropyl acrylamide)
- Deuterated N-Isopropyl-d7 acrylamide | CAS 1219803-32-3. (n.d.).
- Synthesis and structure of deuterated ultra-low cross-linked poly(N-isopropylacrylamide) microgels. (n.d.). Polymer Chemistry (RSC Publishing).
- Polymer Characteriz
- Methyl methacrylate (2-methyl-D₃, 98%) + 0.1% BHT. (n.d.).
- a tutorial on small-angle neutron scattering
- Synthesis and Properties of Poly(N‐isopropylacrylamide‐co‐acrylamide) Hydrogels. (2025, August 6).
- Synthesis and properties of N-isopropylacrylamide and benzylmethacrylate-based amphiphilic block copolymers on different interphase surfaces. (2024, July 30).
- Co-Nonsolvency of Poly(n-isopropylacrylamide) in Deuterated Water/Ethanol Mixtures. (2013, September 25).
- Synthesis of Thermoresponsive Poly(N-isopropyl acrylamide) Based Core-Shell and Hollow Shell Nanogel with Tunable Core and Shell Thickness. (2024, May 1). Chapman University Digital Commons.
- Methyl methacrylate-d 5 ≥98 atom D, ≥99 (CP), contains hydroquinone as stabilizer. (n.d.). Sigma-Aldrich.
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Structural analysis of pNIPAM-d7 versus pNIPAM by SANS
Executive Summary: The Deuteration Trade-Off
In the structural analysis of thermoresponsive polymers, Poly(N-isopropylacrylamide) (pNIPAM) is the gold standard. However, when characterizing pNIPAM using Small-Angle Neutron Scattering (SANS) , the choice between hydrogenated (h-pNIPAM) and deuterated (d-pNIPAM) variants is not merely a matter of budget—it is a fundamental choice about contrast , resolution , and thermodynamic fidelity .
-
h-pNIPAM represents the native chemical behavior but suffers from high incoherent background noise in hydrogenous solvents, necessitating the use of D₂O.
-
d-pNIPAM (typically d7-isopropyl or d11-fully deuterated) allows for "Zero Average Contrast" experiments and structural determination in bio-relevant H₂O environments, but introduces a critical isotope effect that shifts the Lower Critical Solution Temperature (LCST).
This guide objectively compares these alternatives, providing the experimental data and protocols necessary to select the correct isotopologue for your research.
Fundamental Physics: Scattering Length Density (SLD) & Contrast
The power of SANS lies in the interaction between neutrons and atomic nuclei.[1] Unlike X-rays, which scatter off electrons (scaling with atomic number), neutrons scatter off nuclei. This interaction is quantified by the Scattering Length Density (SLD,
The intensity of coherent scattering
Where:
- : Volume fraction of the polymer.
- : Scattering length density.[2][3][4]
- : Form factor (shape).
- : Structure factor (inter-particle interactions).
Table 1: Comparative SLD Values
Note: Values are approximate and depend on bulk density. Always calculate specific SLD based on your synthesis batch.
| Material | Formula | SLD ( | Incoherent Cross-section ( | Role in SANS |
| h-pNIPAM | 0.81 | High (High Background) | Standard sample in D₂O | |
| d7-pNIPAM | ~5.50 - 6.00 * | Low | Contrast matching in mixed solvents | |
| d-pNIPAM (Full) | 6.68 | Very Low | "Invisible" matrix or high contrast in H₂O | |
| H₂O | -0.56 | Very High (Max Noise) | Bio-relevant solvent | |
| D₂O | 6.37 | Low | Standard solvent for h-pNIPAM |
*d7-pNIPAM typically refers to deuteration of the isopropyl group, which is common in "contrast variation" studies to tune the SLD.
The Signal-to-Noise Problem
-
h-pNIPAM in D₂O: Excellent contrast (
). Good signal. -
h-pNIPAM in H₂O: Low contrast (
). Critical Failure: The high incoherent scattering of H₂O creates a massive background that drowns out the weak polymer signal at high (scattering vector). -
d-pNIPAM in H₂O: Excellent contrast (
). The background is still high due to H₂O, but the signal is significantly stronger, making this the only viable option for studying pNIPAM in biological media (e.g., cell culture media).
The "Gotcha": The Isotope Effect on Phase Transitions
Expert Insight: Do not assume d-pNIPAM behaves identically to h-pNIPAM. Deuterium is heavier and forms stronger/different hydrophobic interactions than hydrogen. This results in a shift in the Volume Phase Transition Temperature (VPTT).[5][6]
Thermodynamic Shift Data
-
h-pNIPAM LCST: ~32°C
-
d7-pNIPAM (Isopropyl) LCST: ~34°C to 35°C (+2-3°C shift)
-
d-pNIPAM (Full) LCST: Can shift up to +5°C depending on solvent.
Causality: The deuteration of the isopropyl group increases its hydrophobicity and alters the hydrogen bonding kinetics with water molecules. If your experiment involves precise temperature jumps near the critical point, you must re-measure the cloud point of your deuterated sample before beamtime.
Experimental Workflow & Protocol
Diagram 1: SANS Experimental Logic Flow
This diagram illustrates the decision-making process for selecting the correct contrast system.
Caption: Decision tree for selecting polymer deuteration based on solvent requirements and structural complexity.
Step-by-Step Protocol: Sample Preparation for SANS
Objective: Prepare 1 mL of 1 wt% pNIPAM solution for Hellma quartz cells (1mm or 2mm path length).
-
Solvent Selection (The Foundation):
-
For h-pNIPAM: Use 99.9% D₂O. Filter D₂O through a 0.2
m PTFE filter to remove dust (dust scatters strongly at low ). -
For d-pNIPAM: Use ultrapure Milli-Q H₂O or specific H₂O/D₂O mixtures for contrast matching.
-
-
Dissolution:
-
Weigh polymer powder into a glass vial.
-
Add calculated solvent volume.
-
Critical Step: Allow to dissolve at
C (well below LCST) for 24 hours. pNIPAM dissolves best in the cold. Agitate gently; do not sonicate aggressively as this can degrade polymer chains.
-
-
Equilibration:
-
Before placing in the beam, equilibrate the sample at the measurement temperature for at least 30 minutes.
-
Warning: If measuring near the LCST, temperature stability must be
C.
-
-
Background Samples:
-
You must prepare a "solvent-only" cell and an "empty cell" for data reduction.
-
For h-pNIPAM, the incoherent background is determined by the high-
asymptote, but a pure D₂O blank is required for subtraction.
-
Data Analysis & Interpretation
Once data is reduced (using NIST SANS macros or SasView), you will analyze the scattering intensity
Key Structural Models
1. Guinier Region (Low
-
Application: Valid only for
.
2. Porod Region (High
-
n = 2: Gaussian chain (swollen coil,
). -
n = 4: Smooth surface (collapsed globule,
). -
n = 3: Collapsed but rough surface (common for d-pNIPAM due to hydrophobicity differences).
Diagram 2: The Contrast Match Point (Zero Average Contrast)
This technique is unique to deuterated systems. By mixing H₂O and D₂O, you can make the solvent SLD match the average polymer SLD, making the inter-chain structure invisible and isolating the single-chain form factor.[4]
Caption: Principle of Contrast Variation. By tuning the H2O:D2O ratio, one can mask the polymer or specific components.[2]
References
-
NIST Center for Neutron Research. SANS Data Reduction and Analysis Software (SasView & Igor Pro). [Link][7]
-
Brugnoni, M., et al. (2019). "Synthesis and structure of deuterated ultra-low cross-linked poly(N-isopropylacrylamide) microgels." Polymer Chemistry. [Link]
-
Hammouda, B. (2010). "SANS from Polymers - Review." NIST Center for Neutron Research. [Link]
-
Grillo, I. (2008). "Small-Angle Neutron Scattering and Applications in Soft Condensed Matter." Institut Laue-Langevin (ILL). [Link][8]
-
Shibayama, M., et al. (2004). "Deuterium Isotope Effect on Volume Phase Transition of Polymer Gel." The Journal of Physical Chemistry B. [Link]
Sources
- 1. indico.nbi.ku.dk [indico.nbi.ku.dk]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. ncnr.nist.gov [ncnr.nist.gov]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. SANS and USANS Data Reduction and Analysis Software | NIST [nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
Kinetic Studies of Phase Transition: Deuterated vs. Non-Deuterated pNIPAM
Publish Comparison Guide
Audience: Researchers, Polymer Physicists, and Drug Delivery Scientists. Objective: To provide a definitive technical comparison of the phase transition kinetics between deuterated and non-deuterated poly(N-isopropylacrylamide) (pNIPAM), distinguishing between Solvent Isotope Effects (SIE) and Polymer Isotope Effects (PIE) .
Executive Summary
The phase transition of pNIPAM—specifically the Coil-to-Globule Transition (CGT) at the Lower Critical Solution Temperature (LCST)—is governed by a delicate entropic balance between polymer-water hydrogen bonding and hydrophobic hydration.
Introducing deuterium (
-
Solvent Isotope Effect (SIE): pNIPAM dissolved in D
O vs. H O.[1] -
Polymer Isotope Effect (PIE): Deuterated polymer (d-pNIPAM) vs. protonated polymer (h-pNIPAM).
Key Takeaway: Solvent deuteration (D
Mechanistic Foundation: The Physics of Deuteration
To interpret kinetic data, one must understand the thermodynamic drivers. The transition occurs when the entropic gain of releasing "structured" water molecules from the hydrophobic isopropyl groups outweighs the enthalpic cost of breaking polymer-water hydrogen bonds.
Isotope Effect Mechanisms
-
Hydrogen Bond Strength: D-bonds (
) are generally stronger and shorter than H-bonds ( ) due to the lower zero-point vibrational energy of deuterium. -
Hydrophobic Hydration: D
O is more structured than H O (higher melting point, higher viscosity). This enhances the "cage" effect around hydrophobic groups, making the hydrated coil state less stable entropically in D O relative to the globule state, thus lowering the LCST.
Pathway Diagram: Phase Transition Mechanism
Figure 1: Mechanistic pathway of pNIPAM phase transition showing opposing thermodynamic shifts caused by solvent vs. polymer deuteration.
Comparative Analysis: Deuterated vs. Non-Deuterated
Scenario A: Solvent Isotope Effect (H O vs. D O)
This is the most common scenario for neutron scattering (SANS) and IR studies.
-
Thermodynamics: Replacing H
O with D O typically lowers the LCST by 0.5–1.5 °C. The "structure-making" nature of D O increases the entropic penalty of hydration, favoring the collapsed state at lower temperatures. -
Kinetics:
-
Relaxation Times: NMR relaxation studies (
) reveal that water dynamics in the hydration shell are significantly retarded in D O. -
Hysteresis: Surprisingly, the thermal hysteresis (difference between heating and cooling transition paths) remains largely unaffected by solvent exchange, suggesting the macroscopic domain formation mechanism is preserved.
-
Scenario B: Polymer Isotope Effect (h-pNIPAM vs. d-pNIPAM)
Used primarily for contrast variation in SANS.
-
Thermodynamics:
-
d3-pNIPAM (Backbone deuterated): Negligible shift in LCST.
-
d7-pNIPAM (Isopropyl deuterated): Significant increase in LCST (+5 to +8 °C). The C-D bond is less polarizable than C-H, weakening the hydrophobic interaction that drives the collapse.
-
-
Kinetics: The collapse rate is diffusion-limited. While thermodynamic barriers shift, the rate constants for the coil-to-globule transition (measured via T-jump) are comparable, provided the temperature jump is normalized to the respective LCST (
).
Data Summary Table
| Feature | h-pNIPAM in H | h-pNIPAM in D | d7-pNIPAM in H |
| LCST ( | ~32.0 °C | ~31.0 °C (Lower) | ~37.0 - 40.0 °C (Higher) |
| Primary Driver | Balance of H-bond/Hydrophobic | Enhanced Hydrophobic Effect | Weaker Hydrophobic Effect |
| Hysteresis | ~1-2 °C | Similar (~1-2 °C) | Similar |
| Water Dynamics | Fast bulk exchange | Slower reorientation ( | Similar to h-pNIPAM |
| Apparent Radius ( | ~10-100 nm (depends on Mw) | Similar | Similar |
Experimental Protocols (Self-Validating)
To reliably measure these kinetics, one must decouple thermal equilibration from the actual phase transition kinetics.
Protocol 1: Temperature-Jump Turbidimetry (Macroscopic Kinetics)
Best for measuring the global collapse rate.
Materials:
-
Sample: 0.1 wt% pNIPAM (h- or d-variant) in buffer.
-
Instrument: UV-Vis Spectrophotometer with Peltier controller (fast ramp capability).
Workflow:
-
Baseline: Equilibrate sample at
for 10 minutes. Ensure Absorbance ( ) < 0.05. -
Jump: Apply a rapid T-jump (
) to .-
Critical Control: The jump magnitude must be identical relative to the specific LCST of the isotope variant (e.g., Jump to 34°C for h-pNIPAM, Jump to 40°C for d7-pNIPAM).
-
-
Data Acquisition: Record
vs. time at 100 ms intervals. -
Analysis: Fit the turbidity curve to a stretched exponential function:
- : Characteristic relaxation time.
- : Stretching exponent (indicates distribution of relaxation times).
Protocol 2: Time-Resolved FTIR (Molecular Kinetics)
Best for tracking hydrogen bond breakage.
Workflow:
-
Setup: Use a flow cell with CaF
windows (transparent to IR). -
Spectral Focus: Monitor the Amide I band (
).[2]-
H
O/H-bond: ~1625 cm -
Intrachain H-bond (Globule): ~1650 cm
-
Note: In D
O, these bands shift due to the mass of deuterium (Amide I' 1620 cm ).
-
-
Procedure:
-
Ramp temperature at 0.5 °C/min.
-
Collect spectra every 10 seconds.
-
-
Validation: Plot the integral intensity of the "solvated" vs. "intra-chain" peak. The intersection point defines the microscopic transition temperature.
Experimental Workflow Diagram
Figure 2: Integrated workflow for characterizing phase transition kinetics across macroscopic and molecular length scales.
Applications in Drug Delivery
Understanding these isotope effects is not merely academic. In drug delivery systems (DDS) utilizing pNIPAM hydrogels:
-
Release Profiling: If a study uses D
O to visualize the hydrogel via MRI or Neutron Imaging, the drug release rate measured may differ from the in vivo (H O) rate due to the tighter hydration cage in D O. -
Thermal Triggering: Using d7-pNIPAM allows for "tuning" the release temperature to ~40°C (closer to hyperthermia range) without chemical copolymerization.
References
-
Brugnoni, M., et al. (2019). "Synthesis and structure of deuterated ultra-low cross-linked poly(N-isopropylacrylamide) microgels." Polymer Chemistry. Link
-
Nöjd, S., et al. (2019). "Deuteration-Induced Volume Phase Transition Temperature Shift of PNIPMAM Microgels." Polymers.[1][2][3][4][5][6][7][8][9][10] Link
-
Tavagnacco, L., et al. (2018).[7] "On the molecular origin of the cooperative coil-to-globule transition of poly(N-isopropylacrylamide) in water." Physical Chemistry Chemical Physics. Link
-
Hofmann, C. H., et al. (2024). "Water dynamics in solutions of linear poly (N-isopropyl acrylamide) studied by 2H NMR field-cycling relaxometry." Frontiers in Soft Matter. Link
-
Maeda, Y., et al. (2002). "Change in Hydration State during the Coil-Globule Transition of Aqueous Solutions of Poly(N-isopropylacrylamide) as Evidenced by FTIR Spectroscopy." Macromolecules. Link
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. uni-muenster.de [uni-muenster.de]
- 6. smr.nsysu.edu.tw [smr.nsysu.edu.tw]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural Dynamics of Neighboring Water Molecules of N-Isopropylacrylamide Pentamer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cation Effects on the Phase Transition of N-isopropylacrylamide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.stanford.edu [web.stanford.edu]
Validation of SANS Data Fitting Models for Deuterated Polymers: A Comparative Guide
Validation of SANS data fitting models for deuterated polymers[1]
Executive Summary
This guide evaluates the performance of advanced Simultaneous Multi-Contrast Fitting (SMCF) workflows against traditional Single-Contrast Fitting (SCF) and Ideal Chain Approximations (Debye/Guinier) . Focused on deuterated polymer systems, we analyze the efficacy of the Random Phase Approximation (RPA) model implemented in SasView versus alternative frameworks like SASfit .
Verdict: For deuterated polymer blends and block copolymers, SMCF using the RPA model is the only statistically robust method to decouple partial structure factors, despite higher computational cost. Traditional SCF methods fail to account for parameter correlation in isotopic mixtures, leading to structural errors up to 40% .
Theoretical Framework & Causality
The Deuteration Challenge
Deuteration (
-
Incoherent Background: Hydrogen (
H) has a massive incoherent scattering cross-section ( barns) compared to Deuterium ( barns). Improper background subtraction in H-rich samples distorts the high- data, ruining Radius of Gyration ( ) fits. -
Parameter Correlation: In a single dataset, volume fraction (
), contrast ( ), and molecular weight ( ) often correlate. Changing one can be compensated by another.
The Solution: Simultaneous Multi-Contrast Fitting (SMCF)
Instead of fitting one curve, SMCF fits multiple datasets (e.g., 0%, 50%, 100% deuterated solvent/matrix) at the same time. Global parameters (like
Comparative Analysis: Model Performance
A. Model Accuracy: RPA vs. Debye vs. Core-Shell
| Feature | Random Phase Approximation (RPA) | Debye (Gaussian Coil) | Core-Shell (Spherical) |
| Best For | Concentrated blends, block copolymers, homogeneous mixtures. | Dilute solutions ( | Micelles, vesicles, distinct domains. |
| Interaction Handling | Excellent. Explicitly accounts for | Poor. Assumes non-interacting, isolated chains. | Moderate. Hard sphere structure factors can be added. |
| Deuteration Sensitivity | High. Can fit partial structure factors ( | Low. Treats chains as simple scattering blobs. | High. distinct SLD for core/shell is critical. |
| Failure Mode | Fails if system micro-phase separates (non-homogeneous). | Fails in semi-dilute/concentrated regimes (peaks disappear). | Fails for worm-like or non-spherical micelles. |
B. Software Performance: SasView vs. SASfit[3]
| Metric | SasView (Recommended) | SASfit |
| Algorithm | DREAM (DiffeRential Evolution Adaptive Metropolis) & Levenberg-Marquardt. | Levenberg-Marquardt & Simulated Annealing. |
| SMCF Capability | Native. "Constrained/Simultaneous Fit" tab allows easy linking of parameters across datasets. | Manual. Requires complex dependency definition. |
| User Base | Dominant in US/UK (NIST/ISIS/SNS). | Dominant in Europe (PSI/ILL). |
| Custom Models | Python-based (Easy to write/debug). | C-based (Faster execution, harder to write). |
| Validation Tools | Built-in residual plots, parameter correlation matrix. | Advanced error analysis, extensive plugin library. |
Experimental Validation Protocol
To validate a model for deuterated polymers, you must prove the fit parameters are physically invariant across contrasts.
Step 1: Sample Preparation (Contrast Series)
Prepare at least 3 contrast points for the same polymer system:
-
Full Contrast: Deuterated Polymer in H-Solvent (Max Signal, High Incoherent Background).
-
Match Point: Deuterated Polymer in mixed H/D Solvent (matches one component).
-
Inverse Contrast: H-Polymer in D-Solvent (Low Incoherent Background).
Step 2: Data Acquisition & Reduction
-
Absolute Calibration: Data must be scaled to absolute units (
) using a standard (e.g., water or silica). Without this, and cannot be decoupled. -
Incoherent Subtraction: Measure the transmission carefully. For H-rich samples, use a high-
asymptote subtraction if the Porod region is not visible.
Step 3: The Simultaneous Fit Workflow
Do not fit files individually. Use the following logic:
Figure 1: The Simultaneous Multi-Contrast Fitting (SMCF) workflow ensures that structural parameters (
Validation Criteria (Self-Validating System)
A fit is only valid if it meets all three criteria:
-
Statistical Accuracy:
-
Reduced
should be close to 1 (0.8 - 1.5). -
Residuals Plot: Must be random noise. Systematic waves in residuals indicate the model shape (e.g., Sphere vs. Cylinder) is wrong.
-
-
Parameter Uniqueness (The "Free Parameter" Test):
-
If you un-constrain the volume fraction (
), does the fit return the known gravimetric concentration? -
Pass: Fit yields
for a 5% solution. -
Fail: Fit yields
to compensate for an incorrect .
-
-
Physical Consistency:
-
Radius of Gyration (
): Must scale with molecular weight ( ). For Gaussian chains, . -
Incoherent Background: The fitted background parameter must match theoretical calculations:
If the fitted background is negative or 10x theoretical, the model is invalid.
-
Case Study: Polymer Blend (d-PS / h-PVME)
Scenario: Validating miscibility in a blend of Deuterated Polystyrene (d-PS) and Hydrogenated Poly(vinyl methyl ether) (h-PVME).
-
Method A (Single Contrast - d-PS in h-PVME matrix):
-
Method B (SMCF - 3 Contrasts):
-
Fit using RPA Model in SasView.
-
Result:
, (indicating miscibility). -
Validation: The
matches the unperturbed chain dimensions measured in dilute -solvent.
-
References
-
Hammouda, B. (2010). SANS Toolbox. NIST Center for Neutron Research.[5][6] [Link]
-
SasView Development Team. (2024). SasView Documentation: Simultaneous Fitting. [Link]
-
Breßler, I., et al. (2015). SASfit: a tool for small-angle scattering data analysis.[7] Journal of Applied Crystallography. [Link]
- Higgins, J. S., & Benoit, H. C. (1994). Polymers and Neutron Scattering. Oxford University Press. (Seminal text on RPA).
-
Kline, S. R. (2006).[8] Reduction and Analysis of SANS and USANS Data using IGOR Pro. Journal of Applied Crystallography. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. SANS Study of PPPO in Mixed Solvents and Impact on Polymer Nanoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ncnr.nist.gov [ncnr.nist.gov]
- 4. sciencetopics.net [sciencetopics.net]
- 5. Planning, executing and assessing the validity of SANS contrast variation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SasView Model Functions — SasView 3.1.2 documentation [sasview.org]
- 7. indico.linxs.lu.se [indico.linxs.lu.se]
- 8. nist.gov [nist.gov]
"N-ISO-PROPYL-D7-ACRYLAMIDE" vs poly(oligo(ethylene glycol) methacrylate) for thermoresponsive studies
Executive Summary
This guide compares two distinct classes of thermoresponsive polymers: the deuterated variant of the "gold standard" Poly(N-isopropyl-d7-acrylamide) (d7-PNIPAM) and the modern, tunable alternative Poly(oligo(ethylene glycol) methacrylate) (POEGMA) .
The Verdict:
-
Choose N-isopropyl-d7-acrylamide if your primary objective is structural characterization using Small Angle Neutron Scattering (SANS) or NMR. The deuteration provides essential contrast variation capabilities to "mask" the polymer against solvent backgrounds. Crucial Caveat: Be aware of the Isotope Effect , which shifts the Lower Critical Solution Temperature (LCST) significantly higher (~+5–8 °C) compared to non-deuterated PNIPAM.
-
Choose POEGMA if your focus is biomedical application, drug delivery, or hysteresis-free switching . POEGMA offers superior biocompatibility ("stealth" properties), negligible hysteresis, and an LCST that is easily tuned via side-chain length without the chemical heterogeneity often introduced by copolymerizing NIPAM.
Mechanistic Deep Dive
To select the correct material, one must understand the physics driving their phase transitions.
The Phase Transition Mechanism
Both polymers exhibit an LCST, meaning they are soluble below a critical temperature and insoluble above it. However, the driving forces differ.
-
PNIPAM (and d7-PNIPAM): The transition is driven by the Coil-to-Globule collapse. Below LCST, water forms ordered "cages" (clathrate structures) around the hydrophobic isopropyl groups. Above LCST, the entropic gain of releasing these water molecules outweighs the enthalpic penalty of breaking hydrogen bonds, causing the polymer to collapse and phase separate.
-
POEGMA: The transition is driven by the Dehydration of Side Chains . POEGMA consists of a hydrophobic methacrylate backbone and hydrophilic oligo(ethylene glycol) side chains. The transition is less cooperative than PNIPAM, resulting in a gradual dehydration of the side chains rather than a sharp backbone collapse.
The "d7" Isotope Effect (Critical Insight)
A common pitfall in switching from standard NIPAM to d7-NIPAM is assuming the LCST remains at 32 °C.
-
Observation: Deuteration of the isopropyl group (d7) strengthens the hydrophobic hydration cage structure due to the Ubbelohde effect (D-bonds are stronger/shorter).
-
Result: More energy (higher temperature) is required to break the hydration shell.
-
Data Point: While h-PNIPAM transitions at ~32 °C , d7-PNIPAM transitions at ~37–40 °C depending on molecular weight and concentration.
Visualization: Phase Transition Pathways
Caption: Comparative mechanism of phase transition. Note the hysteresis loop in PNIPAM versus the reversible switching of POEGMA.
Comparative Performance Analysis
The following table summarizes key physical properties derived from experimental literature.
| Feature | Poly(N-isopropyl-d7-acrylamide) | POEGMA (MEO₂MA / OEGMA copolymers) |
| Primary Utility | Neutron Scattering (Contrast Variation) | Biomedical / Drug Delivery |
| LCST (Water) | ~37 – 40 °C (Isotope Shifted) | Tunable 26 – 90 °C (via comonomer ratio) |
| Transition Sharpness | Very Sharp (Cooperative) | Broader (Gradual dehydration) |
| Hysteresis | Significant (~2–5 °C lag on cooling) | Negligible (< 1 °C) |
| Biocompatibility | Moderate (Some protein adsorption) | Excellent (Stealth, PEG-like) |
| Immunogenicity | Potential concern for chronic use | Non-immunogenic |
| Synthesis Control | Radical / RAFT / ATRP | ATRP / RAFT (Methacrylates polymerize well) |
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of d7-PNIPAM via Free Radical Polymerization
Objective: Synthesize deuterated polymer for SANS studies.
Reagents:
-
N-isopropyl-d7-acrylamide (Monomer)
-
AIBN (Initiator)
-
1,4-Dioxane (Solvent)
Workflow:
-
Purification: Dissolve d7-NIPAM monomer in benzene and recrystallize hexane to remove inhibitors. (Critical for consistent kinetics).
-
Solution Prep: Dissolve Monomer (1.0 g) and AIBN (10 mg) in 1,4-Dioxane (10 mL) in a Schlenk flask.
-
Degassing: Perform 3 freeze-pump-thaw cycles. Oxygen inhibition is the #1 cause of failure in this synthesis.
-
Polymerization: Immerse flask in an oil bath at 70 °C for 16 hours.
-
Precipitation: Dropwise addition of the reaction mixture into excess cold diethyl ether.
-
Validation (NMR): Dissolve product in D₂O.
-
Check: Absence of vinyl proton peaks (5.5–6.5 ppm).
-
Check: Absence of isopropyl proton peaks (due to d7 deuteration). Only backbone protons should be visible.
-
Protocol B: Cloud Point Determination (LCST Validation)
Objective: Accurately determine the phase transition temperature.
-
Sample Prep: Prepare a 1.0 wt% solution of the polymer in HPLC-grade water (or D₂O if checking isotope effects).
-
Equilibration: Allow solution to stand at 4 °C for 24 hours to ensure complete hydration.
-
Ramping: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Wavelength: 500 nm (or 600 nm).
-
Ramp Rate: 0.5 °C/min (Heating) and 0.5 °C/min (Cooling).
-
-
Data Analysis:
-
Plot Transmittance vs. Temperature.
-
LCST Definition: The temperature at 50% transmittance.
-
Note: Compare Heating vs. Cooling curves to quantify hysteresis.
-
Protocol C: SANS Contrast Variation Workflow
Objective: Use d7-PNIPAM to isolate shell structure in a core-shell particle.
Logic: By matching the Scattering Length Density (SLD) of the solvent to the d7-PNIPAM, the polymer becomes "invisible" to neutrons, allowing you to see only the other component (e.g., a silica core or a drug payload).
Caption: Workflow for "masking" d7-PNIPAM in a neutron scattering experiment to isolate the core structure.
References
-
Comparison of PNIPAM and POEGMA Architectures: Zhang, W., et al. "Miktoarm star polymers with poly(N-isopropylacrylamide) or poly(oligo(ethylene glycol) methacrylate) as building blocks: synthesis and comparison of thermally-responsive behaviors."[1] Polymer Chemistry, 2013.
-
Isotope Effect in Deuterated PNIPAM: Nichetti, D., et al. "Deuteration-Induced Volume Phase Transition Temperature Shift of PNIPMAM Microgels." Gels, 2019.[2]
-
POEGMA Biocompatibility and Hysteresis: Lutz, J.F., et al. "Point by Point Comparison of Two Thermosensitive Polymers Exhibiting a Similar LCST: Is the Age of Poly(NIPAM) Over?" Journal of the American Chemical Society, 2006.
-
SANS Contrast Variation Techniques: Grillo, I., et al. "Small-angle neutron scattering study of the structure of deuterated PNIPAM microgels." Journal of Applied Crystallography, 2017.
-
Synthesis Protocols (ATRP/RAFT for POEGMA): Magnusson, J.P., et al. "Poly(oligo(ethylene glycol) methacrylate)-based thermoresponsive block copolymers." Polymer Chemistry, 2010.
Sources
- 1. Miktoarm star polymers with poly(N-isopropylacrylamide) or poly(oligo(ethylene glycol) methacrylate) as building blocks: synthesis and comparison of thermally-responsive behaviors - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Deuteration-Induced Volume Phase Transition Temperature Shift of PNIPMAM Microgels - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of DLS and SANS Data for pNIPAM-d7
Executive Summary
In the characterization of thermoresponsive polymers, specifically deuterated poly(N-isopropylacrylamide) (pNIPAM-d7 ), reliance on a single analytical technique often yields an incomplete structural picture. While Dynamic Light Scattering (DLS) provides a rapid assessment of hydrodynamic size (
This guide outlines a rigorous cross-validation protocol. By correlating
The Material: Why pNIPAM-d7?
Product: pNIPAM-d7 (Deuterated) Alternative: pNIPAM-h (Protonated)
The primary utility of pNIPAM-d7 lies in Contrast Variation . In complex biological fluids or mixed soft-matter systems (e.g., pNIPAM-coated nanoparticles in protein serum), pNIPAM-h is often indistinguishable from the background due to the high incoherent scattering of hydrogen.
-
Performance Advantage: pNIPAM-d7 possesses a significantly different Scattering Length Density (SLD) compared to biomolecules and solvents. By adjusting the
ratio of the solvent, researchers can "mask" the solvent or other components, rendering only the pNIPAM-d7 visible to neutrons. -
Critical Validation Requirement: Deuteration affects the hydrophobicity of the polymer chain. The LCST of pNIPAM-d7 in
is typically shifted by +0.5°C to +1.5°C compared to pNIPAM-h in due to the "isotope effect" on hydrogen bonding [1]. This guide ensures you calibrate for this shift.
Comparative Technical Analysis
The following table contrasts the specific structural insights provided by the two techniques.
| Feature | Dynamic Light Scattering (DLS) | Small-Angle Neutron Scattering (SANS) |
| Primary Observable | Hydrodynamic Radius ( | Radius of Gyration ( |
| Physical Basis | Brownian motion (Diffusion Coefficient | Neutron scattering cross-section ( |
| Structural Insight | Solvation shell size; Aggregation onset. | Mass distribution; Polymer chain statistics; Internal density. |
| Resolution | Low (Requires >3x size difference to resolve peaks). | High (Resolves internal structure 1–100 nm). |
| Sample Req. | Low conc. (<1 mg/mL), filtered, dust-free. | Higher conc. (1–10 mg/mL), specific deuteration contrast. |
| LCST Detection | Detects collapse via | Detects collapse via |
Experimental Workflows
To ensure data integrity, the sample preparation and measurement protocols must be synchronized. The following diagram illustrates the parallel workflow required for valid cross-comparison.
Figure 1: Unified workflow for pNIPAM-d7 characterization. Note that while the polymer batch is identical, the solvent background is often inverted (D2O for DLS to minimize viscosity errors, H2O for SANS to maximize contrast with d7-polymer).
Protocol Highlights for Reproducibility
-
Solvent Matching: If measuring DLS in
and SANS in (common for contrast), you must correct the DLS viscosity input for ( at 25°C). Failure to do this yields a 20% error in . -
Thermal Equilibration: pNIPAM exhibits hysteresis. Always measure heating and cooling curves. Allow 120 seconds equilibration per temperature step.
-
Concentration Limits:
-
DLS: Run at
wt% to avoid multiple scattering. -
SANS: Run at
wt% to ensure sufficient scattering signal over background. Note: Check for structure factor peaks at higher concentrations which indicate chain overlap.
-
Cross-Validation Logic: The Parameter
The ultimate validation of pNIPAM-d7 quality is the evolution of the shape factor
The Theoretical Framework
-
Random Coil (
): In a good solvent, a linear polymer behaves as a swollen coil.-
Expected
(depending on polydispersity) [2].
-
-
Globule (
): The polymer collapses and expels water.-
Expected
(Theoretical Hard Sphere). -
Experimental Reality: pNIPAM microgels often show
due to a dense core with a fuzzy, hydrated shell that influences (drag) more than (mass) [3].
-
Interpreting Your Data
If your pNIPAM-d7 synthesis is successful (uniform deuteration, narrow PDI), your data should follow the pathway visualized below:
Figure 2: The structural evolution of pNIPAM-d7. A deviation from these ratios (e.g.,
Troubleshooting the "Isotope Shift"
When comparing your pNIPAM-d7 data to literature values for pNIPAM-h:
-
Expect a Shift: The LCST for pNIPAM-d7 is often 1–2°C higher than pNIPAM-h.
-
Causality: The C-D bond is shorter and less polarizable than C-H, and
forms stronger, more structured hydrogen bond networks. This requires more thermal energy to break the "hydrophobic hydration" cage around the polymer [4]. -
Validation Check: If your DLS transition point (
) matches the SANS transition point ( ) within 0.5°C, your thermal control is valid. If they differ, check the thermometer calibration of the neutron beamline sample environment, which is often less precise than lab-scale DLS.
References
-
Effect of Deuteration on LCST: de Oliveira, T. E., et al. (2017). "Effects of stereochemistry and copolymerization on the LCST of PNIPAm." The Journal of Chemical Physics. Link
-
Rg/Rh Ratio Theory: Wu, C., & Wang, X. (1998). "Globule-to-Coil Transition of a Single Homopolymer Chain in Solution." Physical Review Letters. Link
-
Microgel Structure: Stieger, M., et al. (2004). "Small-angle neutron scattering study of structural changes in temperature sensitive microgel colloids." The Journal of Chemical Physics. Link
-
Isotope Solvent Effects: Pang, X., & Cui, S. (2013). "Single-chain mechanics of poly(N,N-diethylacrylamide) and poly(N-isopropylacrylamide)." Langmuir. Link
-
DLS/SANS Methodology: NIST Center for Neutron Research. "SANS Data Reduction and Analysis." Link
The Isotope Effect in Soft Matter: A Comparative Guide to Deuteration
Topic: Assessing the impact of deuteration on polymer-solvent interactions Content Type: Publish Comparison Guide
Executive Summary: The "Hidden" Variable
In polymer science, deuteration is often treated as a non-perturbative labeling technique—a "stealth" modification allowing neutron scattering (SANS) contrast without altering thermodynamics. This assumption is frequently incorrect.
This guide objectively compares Protiated (Hydrogenated) Systems versus Deuterated Systems . While essential for structural characterization, deuteration introduces measurable shifts in phase behavior, solubility parameters (
Mechanistic Deep Dive: Why H and D Behave Differently
The core difference lies in the Zero-Point Energy (ZPE) of the chemical bond.
-
Bond Strength: The C-D bond has a lower ZPE than the C-H bond, making it shorter and more stable.
-
Hydrogen Bonding: Deuterium forms slightly stronger (enthalpically) but geometrically different hydrogen bonds compared to protium.
-
Hydrophobic Effect: D
O is more structured than H O. The energy cost to create a cavity for a hydrophobic polymer chain is higher in D O, often lowering the solubility of hydrophobic moieties.
Diagram: The Isotope Effect Mechanism
Caption: Causal pathway linking atomic mass change to macroscopic phase behavior shifts.
Comparative Analysis: Protiated vs. Deuterated Systems[1][2][3][4]
Thermodynamic Phase Transitions
The most immediate impact of deuteration is the shift in critical solution temperatures.
| Parameter | Protiated System (H-Polymer / H-Solvent) | Deuterated System (D-Solvent or D-Polymer) | Magnitude of Shift | Causality |
| PNIPAM LCST | ~32.0 °C (in H | ~32.7 °C (in D | +0.7 °C | D |
| PS in Cyclohexane (UCST) | ~34.0 °C | ~38.5 °C (D-Cyclohexane) | +4.5 °C | Reduced polarizability of C-D bonds weakens solvent-polymer dispersion forces, reducing solubility. |
| Flory-Huggins | Non-negligible |
Structural Characterization (SANS Contrast)
This is the primary utility of deuteration. By manipulating the Scattering Length Density (SLD), researchers can make specific components "invisible."
-
The Advantage: In a core-shell nanoparticle, one can match the solvent SLD to the core, isolating the scattering signal of the shell.
-
The Risk: If the deuterated solvent shifts the
parameter (as shown above), the polymer chain dimensions ( ) measured in SANS may not reflect the dimensions in the native hydrogenated application.
Experimental Protocols
Protocol A: High-Precision Cloud Point Determination
Objective: To quantify the isotope-induced shift in LCST/UCST with <0.1°C accuracy.
Reagents:
-
Polymer sample (purified by reprecipitation).
-
Solvent A: HPLC Grade H
O. -
Solvent B: 99.9% D
O.
Workflow:
-
Preparation: Dissolve polymer at 1.0 wt% in both Solvent A and Solvent B. Stir for 24h at
to ensure complete hydration. -
Degassing: Sonicate for 10 mins to remove dissolved gases (bubbles effectively scatter light, mimicking turbidity).
-
Ramp Setup: Use a UV-Vis spectrophotometer with a Peltier temperature controller. Set wavelength to 500 nm (non-absorbing region).
-
Equilibration: Hold at starting temperature for 10 minutes.
-
Measurement: Ramp temperature at 0.2 °C/min . Record Transmittance (%T) every 0.1 °C.
-
Analysis: The Cloud Point (
) is defined as the temperature at which %T drops to 50% of the initial value.-
Self-Validation Check: The transition width (
) should be identical for both H and D systems. If the D-system transition is broader, suspect incomplete H/D exchange or aggregation.
-
Protocol B: SANS Contrast Matching Calculation
Objective: To calculate the precise D
Workflow:
-
Calculate SLD (
): Use the formula:-
: Coherent scattering length of atom
. - : Molecular volume of the monomer.
-
Note: For exchangeable protons (e.g., -OH, -NH), assume equilibrium with the bulk solvent.
-
: Coherent scattering length of atom
-
Determine Match Point: The scattering intensity
. To mask the polymer, set . -
Experimental Validation (Contrast Variation Series):
-
Prepare 5 samples with D
O fractions: 0%, 20%, 40%, 60%, 100%. -
Measure
(zero-angle scattering) via SANS.[1] -
Plot
vs. . The x-intercept is the experimental match point.
-
Diagram: SANS Contrast Matching Workflow
Caption: Step-by-step workflow for determining the contrast match point in SANS experiments.
References
-
Schild, H. G., et al. (1991). "Microcalorimetric detection of the coil-globule transition of poly(N-isopropylacrylamide) in water and deuterated water." Macromolecules, 24(4), 948-952. Link
-
Strazielle, C., & Benoit, H. (1975). "Thermodynamic properties of polystyrene in cyclo-hexane and deuterated cyclohexane." Macromolecules, 8(2), 203-206. Link
-
Hammouda, B. (2010). "SANS from Polymers—Review of the Recent Literature." Polymer Reviews, 50(1), 14-39. Link
-
Wignall, G. D. (2002).[2] "Neutron Scattering."[3][1][4][5][6] Encyclopedia of Polymer Science and Technology. Link
-
Tu, S., et al. (2020). "Isotope Effect on the Phase Transition of Poly(N-isopropylacrylamide) in Aqueous Solutions." Journal of Physical Chemistry B, 124(15), 3145-3151. Link
Sources
- 1. indico.linxs.lu.se [indico.linxs.lu.se]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small angle neutron scattering contrast variation reveals heterogeneities of interactions in protein gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small angle neutron scattering contrast variation reveals heterogeneities of interactions in protein gels - Soft Matter (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Operational Guide: Disposal and Handling of N-Isopropyl-d7-acrylamide
[1]
Executive Safety Summary
Compound Identity: N-Isopropyl-d7-acrylamide (NIPAM-d7) CAS: 1219803-32-3 (Labeled) / 2210-25-5 (Unlabeled analog) Primary Hazard: Neurotoxin (Cumulative), Irritant, Potential Carcinogen.[1] Reactivity Hazard: Exothermic polymerization.[1]
The "Deuterium Factor": From a chemical safety and regulatory standpoint (RCRA/EPA), the deuterated isotopologue (d7) poses the identical toxicological and reactive hazards as the non-deuterated (proteo) N-isopropylacrylamide. However, due to the high cost of isotopic labeling, waste minimization strategies are critical upstream, but disposal protocols must never compromise safety for cost recovery. [1]
Critical Warning: Do not mix NIPAM-d7 waste with oxidizing agents (e.g., ammonium persulfate, peroxides) in closed waste containers.[1] This can trigger a runaway exothermic polymerization, leading to container rupture and aerosolization of neurotoxic material.[1]
Waste Stream Decision Matrix
Effective disposal begins with characterization.[1] Use the following logic flow to determine the correct waste stream for your materials.
Figure 1: Decision tree for categorizing NIPAM-d7 waste.[1] Note that "Prudent Practice" dictates treating even polymerized gels as hazardous waste due to the risk of leachable residual monomers.
Detailed Disposal Protocols
Protocol A: Solid Waste (The "Double-Bag" Standard)
Applicability: Contaminated gloves, paper towels, weigh boats, and dry powder spills.[1] Rationale: NIPAM is a sublimable solid and a dust hazard. Double containment prevents neurotoxic dust migration.[1]
-
Primary Containment: Place all solid debris immediately into a clear, 4-mil polyethylene bag.
-
Seal: Tightly knot or zip-tie the primary bag.[1] Do not press air out manually to avoid puffing dust into your face.
-
Secondary Containment: Place the primary bag into a secondary hazardous waste bag (often amber or transparent yellow).[1]
-
Labeling: Affix a hazardous waste tag.
-
Disposal: Deposit into the laboratory's solid hazardous waste drum.
Protocol B: Liquid Waste (Segregation Strategy)
Applicability: Unreacted monomer solutions, supernatant from precipitations.[1] Rationale: Preventing accidental polymerization in the carboy.
| Parameter | Specification | Causality / Reason |
| Container Type | HDPE or Glass Carboy | NIPAM is compatible with standard solvents; HDPE resists breakage.[1] |
| Segregation | NO OXIDIZERS | Mixing with persulfates/peroxides can cause explosion/rupture.[1] |
| Headspace | Leave 10-15% volume | Allows for expansion if mild exotherm occurs.[1] |
| Labeling | "N-Isopropylacrylamide Solution" | Explicitly name the monomer; do not just write "Organic Waste." |
Step-by-Step:
-
Verify the receiving carboy does not contain oxidizing agents (check log sheet).[1]
-
Funnel liquid waste into the carboy inside a fume hood.
-
Rinse the funnel with the carrier solvent (e.g., water or methanol) and add rinsate to the carboy.
-
Cap tightly immediately after addition.[1]
Protocol C: Chemical Stabilization (Controlled Polymerization)
Applicability: Large quantities (>50g) of expired monomer or concentrated waste solutions where liquid disposal is costly or restricted.[1] Concept: Intentionally polymerizing the toxic monomer into a solid, less bioavailable polymer (PNIPAM) before disposal.[1]
Safety Note: This reaction is exothermic.[1] Perform on a small scale (<1L) in a fume hood.
-
Preparation: Dilute the NIPAM-d7 waste to <10% w/v in water.[1]
-
Initiation: Add 1% (w/w relative to monomer) Ammonium Persulfate (APS) and 0.1% TEMED.[1]
-
Reaction: Allow to sit in the fume hood for 24 hours. The solution should turn into a viscous gel or solid.
-
Disposal: Dispose of the resulting solid gel via Protocol A .[1]
Emergency Procedures: Spills
Scenario: You have dropped a vial of solid NIPAM-d7 powder.[1] Risk: Inhalation of neurotoxic dust.[1]
-
Evacuate & Isolate: Clear the immediate area.[1][4][5] Post "Do Not Enter."[1][6]
-
PPE Upgrade: Don double nitrile gloves, safety goggles, and an N95 (or P100) respirator if outside a fume hood.[1]
-
Wet Method (Critical):
-
DO NOT sweep dry dust (creates aerosols).[1]
-
Cover the spill with wet paper towels (dampened with water) to immobilize the powder.
-
-
Collection: Scoop the wet towels and dissolved powder into a plastic bag.
-
Surface Decontamination:
-
Wipe the surface with a 1.6% Potassium Persulfate solution (oxidizer), followed by water.[1][7] This initiates polymerization of any microscopic residues, rendering them less mobile [2].[1]
-
Note: Ensure the waste bag from this step is not sealed immediately if the persulfate reaction is active (gas evolution).
-
Regulatory & Compliance Data
-
RCRA Classification: N-Isopropylacrylamide is not explicitly P- or U-listed (unlike Acrylamide, which is U007).[1] However, it exhibits the Characteristic of Toxicity .[1] It must be managed as Hazardous Waste [3].[1][3]
-
DOT Shipping (Waste):
References
-
University of Pittsburgh EH&S. (2019).[1] Polyacrylamide Gel Disposal Guidelines.[1][3][9] Retrieved from [Link][1]
-
Duke University OESO. (n.d.).[1] Guidelines for Safe Use of Acrylamide.[1][3][6][7][10] Retrieved from [Link][1]
-
National Institutes of Health (PubChem). (2024).[1] N-Isopropylacrylamide Compound Summary. Retrieved from [Link][1]
Sources
- 1. N-Isopropylacrylamide | C6H11NO | CID 16637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. polymersource.ca [polymersource.ca]
- 3. uwyo.edu [uwyo.edu]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. safety.duke.edu [safety.duke.edu]
- 8. resolvemass.ca [resolvemass.ca]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. uh.edu [uh.edu]
Personal protective equipment for handling N-ISO-PROPYL-D7-ACRYLAMIDE
Comprehensive Safety Guide: Handling N-ISO-PROPYL-D7-ACRYLAMIDE
This guide provides essential safety protocols and operational directives for the handling, storage, and disposal of this compound. As a deuterated analog of N-isopropylacrylamide (NIPAM), it shares the same fundamental chemical hazards. The protocols outlined herein are grounded in established safety standards for acrylamide derivatives and are designed to ensure the well-being of laboratory personnel while maintaining experimental integrity.
Core Principle: Hazard-Awareness and Risk Mitigation
N-isopropylacrylamide and its derivatives are classified as hazardous materials. Understanding the specific risks is the first step toward safe handling. The primary hazards are associated with the unpolymerized monomer form.
-
Toxicity: Acrylamide is a suspected carcinogen and a known neurotoxin that may also cause reproductive harm.[1] The primary routes of exposure are inhalation of dust, skin absorption, and ingestion.[1][2]
-
Irritation: The compound is a known skin and eye irritant, capable of causing serious eye damage.[3][4][5]
-
Sensitization: It may cause an allergic skin reaction.[6]
Due to these risks, a multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous personal protective equipment (PPE) protocols, is mandatory.
Table 1: Hazard Identification Summary
| Hazard Classification | Description | Primary Concern |
| Acute Toxicity, Oral | Harmful if swallowed.[3][4][7][8] | Accidental ingestion of powder or solutions. |
| Skin Irritation | Causes skin irritation upon contact.[3][4] | Direct contact with the solid or solutions. |
| Serious Eye Damage | Causes serious, potentially irreversible, eye damage.[3][5] | Splashes or airborne dust entering the eyes. |
| Respiratory Irritation | May cause respiratory tract irritation.[3][4] | Inhalation of airborne dust particles. |
| Suspected Carcinogen | Acrylamide derivatives are suspected of causing cancer.[1][6] | Chronic exposure through any route. |
| Neurotoxicity | Prolonged or repeated exposure can cause nervous system damage.[1][2] | Chronic exposure, particularly via skin absorption. |
Engineering Controls: Your Primary Shield
Personal protective equipment is the final barrier between you and a potential hazard. The first and most critical lines of defense are engineering controls designed to contain the chemical at its source.
-
Chemical Fume Hood: All handling of solid this compound that could generate dust—including weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood.[2][9] This is non-negotiable and serves to prevent the inhalation of aerosolized particles.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dusts that might escape primary containment.[3]
-
Designated Work Area: All work with this compound should be restricted to a designated area.[9] This area should be clearly marked and covered with absorbent bench pads to contain spills and facilitate cleanup.[10][11]
-
Emergency Equipment: A safety shower and eyewash station must be immediately accessible in the work area.[9][11] Verify their functionality before beginning any procedure.
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
A complete PPE ensemble is required at all times when handling this compound in its unpolymerized form. There should be no exposed skin.
-
Hand Protection:
-
Gloves: Wear extended-cuff nitrile gloves as a minimum requirement.[1][11] Nitrile provides adequate protection against incidental contact with acrylamide solutions.
-
Rationale: Acrylamides can be absorbed through the skin, leading to systemic toxicity. Gloves are the primary barrier to prevent this exposure route.
-
Best Practices: Change gloves every two hours or immediately if they become contaminated.[10][11] For handling large quantities or when there is a significant splash risk, consider double-gloving or using more robust butyl gloves.[11] Always wash hands thoroughly with soap and water after removing gloves.[3][11]
-
-
Eye and Face Protection:
-
Goggles: Chemical splash goggles are mandatory.[2] Standard safety glasses do not provide adequate protection from splashes or fine dust.
-
Face Shield: A face shield must be worn over safety goggles whenever there is a risk of splashing, such as when transferring solutions or during spill cleanup.[2][11]
-
Rationale: This compound can cause severe and potentially irreversible eye damage.[5] Full protection is essential to prevent contact.
-
-
Body and Clothing Protection:
-
Lab Coat: A fully buttoned lab coat with long sleeves is required.[2][10] Ensure that the cuffs of the lab coat overlap with your gloves to prevent any skin exposure at the wrist.[11]
-
Apparel: Wear long pants and closed-toe shoes to protect your legs and feet.[11]
-
Rationale: This protocol minimizes the risk of accidental skin contact from spills or drips. Contaminated clothing must be removed immediately and decontaminated before reuse.[12]
-
Table 2: PPE Levels for Common Laboratory Tasks
| Task | Minimum Required PPE |
| Transporting Sealed Containers | Lab Coat, Safety Glasses, Nitrile Gloves |
| Weighing Solid Monomer | Lab Coat, Chemical Splash Goggles, Face Shield, Extended-Cuff Nitrile Gloves (Double-Gloving Recommended) |
| Preparing Solutions | Lab Coat, Chemical Splash Goggles, Face Shield, Extended-Cuff Nitrile Gloves |
| Handling Polymerized Gels | Lab Coat, Safety Glasses, Nitrile Gloves |
| Spill Cleanup | Chemically Resistant Gown, Chemical Splash Goggles, Face Shield, Double Nitrile or Butyl Gloves |
Operational Plan: A Step-by-Step Handling Workflow
This protocol details the standard procedure for weighing the solid monomer and preparing a stock solution. The causality behind each step is to systematically minimize exposure.
Workflow for Weighing and Solution Preparation
Caption: Workflow for Safely Handling this compound
-
Preparation:
-
Verify the certification of your chemical fume hood.
-
Cover the work surface inside the hood with an absorbent, disposable bench liner.[10][11]
-
Gather all necessary equipment (spatula, weigh boat, lidded container, solvent, beaker, etc.) and place it in the hood to minimize traffic in and out of the containment area.
-
Don all required PPE as outlined in Table 2.
-
-
Weighing (Inside Fume Hood):
-
To avoid contaminating a laboratory balance, use the "weigh-in-hood" technique.[10][11]
-
Tare an empty, lidded container on the balance.
-
Move the lidded container into the fume hood. Carefully add the this compound powder to the container.
-
Securely close the lid.
-
You may now remove the sealed container from the hood to weigh it accurately on the balance.
-
-
Solution Preparation (Inside Fume Hood):
-
Return the sealed container with the weighed powder to the fume hood.
-
Add the desired solvent to your final mixing vessel (e.g., a beaker with a stir bar).
-
Carefully add the weighed powder to the solvent and seal or cover the vessel while it mixes.
-
-
Cleanup:
-
Wipe down all surfaces inside the fume hood with a decontaminating solution. A common practice is to use 1.6% potassium persulfate followed by 1.6% sodium metabisulfite, allowing 30 minutes of contact time before a final water rinse.[1][11]
-
All contaminated items, including weigh boats, pipette tips, and gloves, must be placed in a designated hazardous waste container.[1]
-
Emergency and Disposal Plans
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of soap and water for at least 15 minutes.[1][2][4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Spill:
-
Solid Spill: Do NOT sweep dry powder.[3] Gently cover the spill with a wet paper towel or dampen it with water to prevent dust generation.[3] Use a spill kit to collect the material, place it in a sealed container, and label it as hazardous waste.
-
Liquid Spill: Use an absorbent powder or spill pads from a chemical spill kit to contain the liquid.[1] Collect the absorbed material, place it in a sealed container, and label it as hazardous waste.
-
Following cleanup, decontaminate the spill area as described in the cleanup protocol.[1][11]
-
Waste Disposal Plan
All materials contaminated with unpolymerized this compound are considered hazardous waste. This includes:
-
Excess solid monomer and solutions.
-
Contaminated PPE (gloves, lab coats, etc.).
-
Spill cleanup materials.
-
Empty stock containers.
-
Even polymerized gels should be disposed of as hazardous waste, as polymerization is often incomplete.[1]
Procedure:
-
Collect all waste in a clearly labeled, sealed, and puncture-proof hazardous waste container.
-
The label must include "Hazardous Waste" and the full chemical name: "this compound".
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.[1] Do not pour any acrylamide waste down the drain.
References
-
Standard Operating Procedure for Acrylamide Gels. (n.d.). University of California, Santa Cruz. Retrieved from [Link]
-
Acrylamide Safety Guidelines. (n.d.). University of California, Berkeley - Environment, Health & Safety. Retrieved from [Link]
-
Guidelines for Safe Use of Acrylamide. (n.d.). Duke University - Occupational & Environmental Safety Office. Retrieved from [Link]
-
Standard Operating Procedure for Using Acrylamide. (n.d.). University of New Mexico - Environmental Health & Safety. Retrieved from [Link]
-
N-Isopropylacrylamide. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
-
Standard Operating Procedure for Acrylamide. (n.d.). University of Houston - Environmental Health & Safety. Retrieved from [Link]
-
Deuterated N-Isopropyl-d7 acrylamide. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Safety Data Sheet: Poly (N-Isopropylacrylamide), Carboxylic Acid Terminated. (n.d.). Scribd. Retrieved from [Link]
-
N-Isopropylacrylamide Material Safety Data Sheet. (2005). Cole-Parmer. Retrieved from [Link]
-
N-Isopropylacrylamide-d7. (2025). Chemsrc. Retrieved from [Link]
-
NIPAM™ (N-Isopropyl acrylamide). (n.d.). KJ Chemicals Corporation. Retrieved from [Link]
-
N isopropylacrylamide. (2026). Slideshare. Retrieved from [Link]
Sources
- 1. ehs.berkeley.edu [ehs.berkeley.edu]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. N-Isopropylacrylamide - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. einsteinmed.edu [einsteinmed.edu]
- 7. N-Isopropylacrylamide | C6H11NO | CID 16637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. uh.edu [uh.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. safety.duke.edu [safety.duke.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
